molecular formula C11H10N2O3 B3210352 Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate CAS No. 106634-16-6

Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Cat. No.: B3210352
CAS No.: 106634-16-6
M. Wt: 218.21 g/mol
InChI Key: CHFPQBNEQFOPOK-UHFFFAOYSA-N
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Description

Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate (CAS 106634-16-6) is a high-purity chemical compound with the molecular formula C11H10N2O3 and a molecular weight of 218.21 . This ester belongs to the quinazolinone family, a class of nitrogen-containing heterocyclic compounds recognized as a privileged scaffold in medicinal and pesticide chemistry due to their diverse biological activities . As a versatile synthetic intermediate, it serves as a crucial building block for researchers designing and synthesizing novel bioactive molecules. Its primary research value lies in its role as a precursor for the development of novel antifungal agents. The quinazolinone core is a key structural component in commercial fungicides such as fluconazole, and recent research explores its hybridization with other pharmacophores, like pyrazole carboxamide, to create compounds with enhanced activity against pathogenic fungi such as Rhizoctonia solani , which causes significant crop yield loss . Furthermore, quinazolin-4-one derivatives are extensively investigated in pharmaceutical research for their potential as antimicrobial and antidiabetic agents. Some derivatives function as Glucokinase Activators (GKAs), offering a promising mechanism for managing blood sugar levels by increasing glucose uptake in the liver and enhancing insulin secretion . This product is strictly intended for laboratory research purposes and is not certified for human therapeutic, diagnostic, or veterinary use. Researchers can leverage this compound to explore structure-activity relationships and develop new candidates in agrochemical and pharmaceutical discovery programs. For specific pricing, availability, and shipping information from global stocks, please inquire directly.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(4-oxoquinazolin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c1-16-10(14)6-13-7-12-11(15)8-4-2-3-5-9(8)13/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHFPQBNEQFOPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C=NC(=O)C2=CC=CC=C21
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate: Structure, Synthesis, and Biological Potential

Executive Summary

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic therapeutic agents.[1][2] This bicyclic heterocycle is recognized as a "privileged structure" due to its ability to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] This guide provides a comprehensive technical overview of a specific derivative, Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate. We will dissect its chemical architecture, propose a detailed synthetic pathway with justifications for methodological choices, and explore its potential biological significance based on extensive structure-activity relationship (SAR) studies of the quinazolinone class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the therapeutic potential of this molecular entity.

Molecular Overview and Physicochemical Properties

The Quinazolinone Scaffold: A Privileged Heterocycle

The 4(3H)-quinazolinone core consists of a pyrimidine ring fused to a benzene ring, with a ketone group at the C4 position.[1] The stability of this nucleus, combined with the versatility of substituting at various positions (notably N1, C2, and N3), has made it an attractive framework for drug design.[2][3] Derivatives have been developed that exhibit a wide range of bioactivities, from anticancer and anti-inflammatory to anticonvulsant and antihypertensive effects, underscoring the scaffold's therapeutic versatility.[4][5][6]

Chemical Structure of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

The title compound features the foundational 4-oxoquinazolinone core. The key modification is the attachment of a methyl acetate group at the N1 position. This substituent replaces the proton typically found on the N1 nitrogen of the tautomeric form, locking the structure and introducing an ester functionality. This ester group can influence the molecule's solubility, membrane permeability, and potential to act as a prodrug, while also providing a handle for further chemical modification.

Caption: Chemical structure of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

Physicochemical and Spectroscopic Profile

The precise experimental data for this specific N1-substituted isomer is not widely published. However, based on its structure and data from closely related analogues, a reliable profile can be predicted.[7][8][9]

PropertyValue / Predicted DataJustification / Reference
Molecular Formula C₁₁H₁₀N₂O₃-
Molecular Weight 218.21 g/mol -
IUPAC Name Methyl 2-(4-oxo-1,4-dihydroquinazolin-1-yl)acetate-
Appearance Predicted: White to off-white solidCommon for quinazolinone derivatives.[8]
Solubility Predicted: Soluble in DMF, DMSO, Methanol; sparingly soluble in waterPolar functional groups suggest solubility in polar organic solvents.
¹H NMR (ppm) δ ~7.2-8.2 (m, 4H, Ar-H), ~4.9 (s, 2H, N-CH₂), ~3.7 (s, 3H, O-CH₃)Based on similar acetate-substituted heterocycles.[7][8]
¹³C NMR (ppm) δ ~170 (C=O, ester), ~162 (C=O, amide), ~120-148 (Ar-C), ~52 (O-CH₃), ~45 (N-CH₂)Characteristic shifts for quinazolinone and methyl acetate moieties.[10]
IR (cm⁻¹) ~1735 (C=O stretch, ester), ~1680 (C=O stretch, amide), ~1610, 1480 (C=C, aromatic)Ester and amide carbonyls show distinct, strong absorptions.[9][11]
Mass Spec (m/z) Expected [M+H]⁺: 219.07Calculated from the molecular formula.

Synthesis and Characterization

Rationale for Synthetic Strategy

The synthesis of N-substituted quinazolinones can be approached in two primary ways: building the ring system with the N-substituent already in place or by post-modification of the pre-formed quinazolinone core. The latter approach is often more versatile. The key challenge is controlling the site of alkylation, as the quinazolin-4-one anion is an ambident nucleophile, with potential for reaction at N1, N3, or O4.[12]

While N3 alkylation is frequently reported under various basic conditions, achieving selective N1 alkylation requires careful selection of reagents and reaction conditions.[8][13] The proposed protocol below is designed to favor N1 substitution, a strategy sometimes achieved under less polar conditions or with specific counter-ions that sterically hinder the N3 position.

Proposed Synthetic Protocol

This synthesis is a two-step process starting from commercially available anthranilic acid.

G start Anthranilic Acid + Formamide step1 Step 1: Cyclization (Heat, 150°C) start->step1 intermediate Quinazolin-4(3H)-one (Core Scaffold) step1->intermediate step2 Step 2: N1-Alkylation (Stir at RT) intermediate->step2 reagents2 Methyl Bromoacetate + Base (e.g., K2CO3) in DMF reagents2->step2 product Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate (Final Product) step2->product purify Purification (Recrystallization/ Chromatography) product->purify G cluster_0 Cytoplasm cluster_1 Inactive NF-κB Complex cluster_2 Nucleus TNFa Inflammatory Signal (e.g., TNF-α) Receptor Receptor TNFa->Receptor 1. Signal Binding IKK IKK Complex Receptor->IKK 2. Activates IkB IκBα IKK->IkB 3. Phosphorylates IκBα (Leads to Degradation) NFkB_p50 p50 NFkB_p65 p65 DNA DNA NFkB_p50->DNA 4. Translocation NFkB_p65->DNA 4. Translocation Molecule Methyl 2-(4-oxoquinazolin- 1(4H)-yl)acetate Molecule->IKK Potential Inhibition Transcription Transcription of Pro-inflammatory Genes (COX-2, TNF-α, ILs) DNA->Transcription 5. Gene Expression

Sources

The Dawn of a New Therapeutic Era: An In-depth Technical Guide to Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazolinone scaffold, a privileged heterocyclic system, has long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with a wide array of biological activities.[1][2][3][4][5] Among its numerous derivatives, Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate and its analogs are emerging as a particularly promising class of therapeutic agents. Their structural versatility allows for fine-tuning of their pharmacological profiles, leading to the development of potent anticancer, anti-inflammatory, and antimicrobial agents.[1][2][4][6] This in-depth technical guide, designed for researchers, scientists, and drug development professionals, will explore the core therapeutic potential of these derivatives, delving into their synthesis, mechanisms of action, and future prospects.

Part 1: The Anticancer Potential: A Multi-pronged Attack on Malignancy

The fight against cancer remains a formidable challenge, necessitating the development of novel therapeutic strategies that can overcome the limitations of current treatments, such as drug resistance and off-target toxicity.[1] Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate derivatives have demonstrated significant promise in this arena, exhibiting cytotoxic activity against a range of cancer cell lines through diverse mechanisms of action.[1][2][3]

Targeting Key Signaling Pathways

A significant body of research has focused on the ability of these quinazolinone derivatives to inhibit critical signaling pathways that drive tumor growth and proliferation.

1.1.1. Epidermal Growth Factor Receptor (EGFR) Inhibition:

The epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth, proliferation, and survival.[7] Its overexpression and aberrant signaling are hallmarks of many cancers, making it a prime target for therapeutic intervention.[7] Several quinazoline-based drugs, such as gefitinib and erlotinib, have already been approved by the FDA for the treatment of non-small-cell lung cancer by targeting EGFR.[1][8]

Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate derivatives have been designed and synthesized as potent EGFR inhibitors.[7][9][10] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways.[7][11] The resulting inhibition of these pathways leads to cell cycle arrest and apoptosis.[7]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Ras Ras EGFR->Ras P PI3K PI3K EGFR->PI3K P EGF EGF EGF->EGFR Quinazolinone Methyl 2-(4-oxoquinazolin- 1(4H)-yl)acetate Derivative Quinazolinone->EGFR Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the EGFR signaling pathway by a Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate derivative.

1.1.2. Tubulin Polymerization Inhibition:

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape.[12] Disruption of microtubule dynamics is a well-established and effective strategy in cancer chemotherapy.[12]

Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization.[12][13][14][15][16][17] These compounds bind to the colchicine binding site on β-tubulin, preventing the assembly of microtubules.[12][15] This disruption of the microtubule network leads to mitotic arrest at the G2/M phase of the cell cycle, ultimately triggering apoptosis.[12][13]

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. Cancer cells often evade apoptosis, contributing to their uncontrolled proliferation. Many quinazolinone derivatives have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways.[3][13]

The intrinsic pathway is often initiated by cellular stress, leading to the release of cytochrome c from the mitochondria and the subsequent activation of caspases.[18] The extrinsic pathway is triggered by the binding of death ligands to their corresponding receptors on the cell surface, also culminating in caspase activation.[3]

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potency and selectivity of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate derivatives. These studies have revealed several key structural features that influence their biological activity. For instance, substitutions at the C2 and N3 positions of the quinazolinone ring, as well as modifications to the acetate side chain, have been shown to significantly impact their EGFR inhibitory activity and cytotoxicity.[19][20]

Derivative Substitution Target IC50 (µM) Reference
Compound 5k3-methyl, 2-substitutedEGFRwt-TK0.01[9]
Compound 5l3-methyl, 2-substitutedEGFRwt-TK>10[9]
Compound 6d2,3-disubstitutedEGFR0.069[7]
Compound 8b2,6-disubstitutedEGFR-TK0.00137[10]
Compound 45Quinazolinone-rhodanine hybridHL-60 cells1.2[21][22]
Compound EFluoroquinazolinoneMDA-MBA-231 cells0.43[16]

Table 1: Anticancer Activity of Representative Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate Derivatives

Part 2: Anti-inflammatory Potential: Quelling the Fires of Inflammation

Chronic inflammation is a key contributing factor to a wide range of diseases, including arthritis, cardiovascular disease, and cancer. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a major goal of pharmaceutical research. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[6][23][24][25]

Inhibition of Cyclooxygenase (COX) Enzymes

Cyclooxygenase (COX) enzymes, particularly COX-2, are key players in the inflammatory cascade, responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.[23] Several quinazolinone derivatives have been shown to selectively inhibit COX-2, thereby reducing prostaglandin production and alleviating inflammation.[23][26] This selective inhibition of COX-2 over COX-1 is a desirable attribute, as it is associated with a lower risk of gastrointestinal side effects commonly seen with non-steroidal anti-inflammatory drugs (NSAIDs).[26]

Modulation of NF-κB Signaling

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the expression of a wide array of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[23] The aberrant activation of the NF-κB signaling pathway is implicated in numerous inflammatory disorders. Certain quinazolinone derivatives have been found to inhibit the activation of NF-κB, thereby suppressing the expression of its downstream target genes and exerting a potent anti-inflammatory effect.[23]

Derivative Substitution Activity % Inhibition of Edema Reference
Compound 3Indole moietyAnti-inflammatory82.4[23]
Compound 21p-chlorophenyl, thiazolidinoneAnti-inflammatory32.5[6]
QA-22-methyl substitutionAnti-inflammatory82.75[27]
QA-62,4-dinitro substitutionAnti-inflammatory81.03[27]

Table 2: Anti-inflammatory Activity of Representative Quinazolinone Derivatives

Part 3: Antimicrobial Potential: A New Weapon in the Fight Against Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. There is an urgent need for the discovery and development of new antimicrobial agents with novel mechanisms of action. Quinazolinone derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[28][29][30][31]

Mechanism of Antimicrobial Action

The precise mechanisms by which quinazolinone derivatives exert their antimicrobial effects are still under investigation. However, several studies suggest that they may act by disrupting essential cellular processes in microorganisms. A notable study explored the structure-activity relationship of 4(3H)-quinazolinone derivatives as antibacterials, suggesting their potential to interfere with bacterial cell wall synthesis by binding to penicillin-binding proteins.[19] Other proposed mechanisms include the inhibition of DNA gyrase and topoisomerase IV, enzymes that are essential for bacterial DNA replication.

Spectrum of Activity

Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate derivatives have demonstrated activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[28][30][32] Their broad spectrum of activity, coupled with their novel mechanisms of action, makes them attractive candidates for further development as antimicrobial drugs.

Derivative Organism Activity Reference
Compound 3cE. coli, P. aeruginosa, B. subtilis, S. aureusMIC: 2.5-10 µg/ml[32]
A-2E. coliExcellent[28]
A-4P. aeruginosaExcellent[28]
A-6C. albicansExcellent[28]

Table 3: Antimicrobial Activity of Representative Quinazolinone Derivatives

Part 4: Synthesis and Experimental Protocols

The synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate derivatives typically involves a multi-step process. A general and efficient method for the synthesis of the core intermediate, ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate, is outlined below.[33][34]

Synthesis of Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate

Synthesis_Workflow Anthranilic_Acid Anthranilic Acid Intermediate_I 2-Methyl-4H-benzo[d][1,3]oxazin-4-one (I) Anthranilic_Acid->Intermediate_I Reflux Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->Intermediate_I Intermediate_II 2-Methylquinazolin-4(3H)-one (II) Intermediate_I->Intermediate_II in situ Ammonium_Acetate Ammonium Acetate Ammonium_Acetate->Intermediate_II Final_Product Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate (III) Intermediate_II->Final_Product Stirring at RT Ethyl_Chloroacetate Ethyl Chloroacetate Ethyl_Chloroacetate->Final_Product NaH NaH NaH->Final_Product

Caption: A general synthetic workflow for Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate.

Step-by-Step Protocol:

  • Synthesis of 2-methyl-4H-benzo[d][1][2]oxazin-4-one (I): A mixture of anthranilic acid and acetic anhydride is heated under reflux.[33][35] The intermediate (I) is formed, which is moisture-sensitive and used in the next step without further purification.[33]

  • Synthesis of 2-methylquinazolin-4(3H)-one (II): Ammonium acetate is added in situ to the reaction mixture containing intermediate (I) and heated to facilitate the ring closure to form 2-methylquinazolin-4(3H)-one (II).[33][34]

  • Synthesis of Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate (III): 2-Methylquinazolin-4(3H)-one (II) is treated with ethyl chloroacetate in the presence of a base, such as sodium hydride (NaH), in a suitable solvent at room temperature to yield the final product (III).[33][34]

In Vitro Anticancer Activity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Step-by-Step Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds (Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate derivatives) and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution is added to each well, and the plate is incubated to allow the formazan crystals to form.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The percentage of cell viability is then calculated relative to the untreated control cells.

Part 5: Future Perspectives and Conclusion

The therapeutic potential of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate derivatives is vast and continues to be an active area of research. Future efforts will likely focus on:

  • Lead Optimization: Further SAR studies to design and synthesize more potent and selective derivatives with improved pharmacokinetic and pharmacodynamic properties.

  • Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying their therapeutic effects to identify novel targets and pathways.

  • Combination Therapies: Evaluating the synergistic effects of these derivatives in combination with existing therapeutic agents to enhance efficacy and overcome drug resistance.

  • Clinical Translation: Moving the most promising candidates from preclinical studies into clinical trials to assess their safety and efficacy in humans.

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The Biological Activity Profile of Quinazolin-4-one Acetate Scaffolds: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4-one core is a highly stable, bicyclic heterocyclic system that has emerged as a privileged pharmacophore in modern drug discovery. By leveraging acetate-based synthetic pathways—such as cyclocondensation with formamidine acetate or functionalization via acetate-derived linkers—medicinal chemists can construct highly versatile molecular scaffolds. This whitepaper provides an in-depth mechanistic analysis of the biological activity profile of quinazolin-4-one acetate scaffolds, detailing their efficacy as anticancer, anti-inflammatory, and antimicrobial agents, supported by standardized, self-validating experimental methodologies.

Mechanistic Rationale of the Quinazolin-4-one Core

The quinazolin-4-one nucleus (C₈H₆N₂O) consists of a pyrimidine ring fused to a benzene ring. Its thermodynamic stability and the distinct polarization of its 3,4-double bond make it an ideal template for multi-target drug design. 1 allow for precise functionalization at the C-2, N-3, C-6, and C-8 positions[1]. Reagents like formamidine acetate or glacial acetic acid act not only as solvents or catalysts but as direct carbon/nitrogen donors during cyclocondensation, enabling the rapid generation of libraries with diverse biological profiles[2].

Biological Activity Spectrum

Anticancer and Antitumor Efficacy (Kinase Inhibition)

Quinazolin-4-one derivatives exert profound antitumor activity primarily by acting as competitive inhibitors at the ATP-binding clefts of oncogenic kinases[2].

  • EGFR Tyrosine Kinase: Substitutions at the 3-position of the quinazolinone ring allow the scaffold to dock deeply within the Epidermal Growth Factor Receptor (EGFR) active site. Specific derivatives have been shown to2 in A549 lung cancer cells[2].

  • Dual PI3K/HDAC Inhibition: By incorporating an HDAC-binding pharmacophore (such as hydroxamic acid) into a quinazolin-4-one core, researchers have developed highly potent dual inhibitors. These multi-target agents exhibit3, inducing necrosis in mutant Acute Myeloid Leukemia (AML) cell lines while sparing healthy cells[3].

Anti-inflammatory and Analgesic Activity

Because bacterial infections and chronic inflammation share overlapping biochemical pathways, dual-action quinazolin-4-ones are highly valuable. These scaffolds4 like TNF-α and IL-6[4]. In carrageenan-induced paw edema models, quinolone-substituted quinazolin-4-ones demonstrated5, rivaling standard NSAIDs[5].

Antimicrobial and Antifungal Activity

The core structure disrupts vital microbial enzymes. Sulfonamide-bearing diiodo-quinazolinones act as competitive inhibitors of the dihydropteroate synthetase (DHPS) enzyme, halting bacterial folate synthesis[4]. Furthermore, novel pyrazole carbamide-containing quinazolinones synthesized via formamidine acetate exhibit 1 against pathogens such as Rhizoctonia solani[1].

Mechanistic Signaling Pathways

The following diagram illustrates the multi-target signaling modulation achieved by functionalized quinazolin-4-one acetate scaffolds.

Pathway QZ Quinazolin-4-one Acetate Scaffold EGFR EGFR Tyrosine Kinase QZ->EGFR ATP Competitive Inhibition PI3K PI3K / Akt QZ->PI3K Dual Inhibition HDAC HDAC6 QZ->HDAC Dual Inhibition COX2 COX-2 Enzyme QZ->COX2 Active Site Blockade Apoptosis Apoptosis / Cell Cycle Arrest EGFR->Apoptosis Downregulates Survival Signals PI3K->Apoptosis Induces Necrosis HDAC->Apoptosis Epigenetic Modulation Inflammation Decreased Inflammation COX2->Inflammation Reduces Prostaglandins

Mechanistic pathways of quinazolin-4-one derivatives in kinase inhibition and anti-inflammation.

Quantitative Efficacy Data

The table below consolidates the efficacy metrics of various functionalized quinazolin-4-one derivatives across different biological targets.

Compound Class / ModificationPrimary Target / PathogenKey Efficacy MetricReference
3-substituted Quinazolin-4-ones EGFRwt-TK (A549 cells)Induces G2/M arrest; High cytotoxicity[2]
Quinazolin-4-one Hydroxamic Acids PI3Kδ / HDAC6Dual inhibition with IC₅₀ < 10 nM[3]
Diiodo-quinazolin-4-one Sulfonamides Bacterial DHPS61–95% inhibition relative to standard[4]
Pyrazole Carbamide Quinazolinones R. solani (Fungal Pathogen)Broad-spectrum inhibition at 100 µg/mL[1]
Quinolone-substituted Quinazolinones COX-2 / TNF-αProlonged edema reduction lasting 12h[5]

Standardized Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies detail the causality behind the chemical synthesis and biological validation of these scaffolds.

Protocol 1: Synthesis of Quinazolin-4-one Acetate Derivatives
  • Step 1: Precursor Activation. Combine anthranilic acid (10 mmol) with formamidine acetate (20 mmol) in ethylene glycol monomethyl ether.

    • Causality: Formamidine acetate is uniquely selected because it acts as a dual-purpose reagent—providing both the C-2 carbon source and the N-3 nitrogen source—driving cyclocondensation efficiently without requiring harsh, multi-step amidation.

  • Step 2: Thermal Cyclocondensation. Stir the reaction mixture under reflux at 95–130 °C for 4-6 hours.

    • Causality: Elevated temperatures are strictly required to overcome the activation energy barrier for the final dehydration step of the pyrimidine ring closure.

  • Step 3: pH-Dependent Purification (Self-Validating System). Pour the mixture into cold water to precipitate the crude solid. Dissolve the solid in hot 10% NaOH, treat with activated charcoal, filter, and neutralize the filtrate to pH 7 using 1N HCl.

    • Validation: This acts as a self-validating purification cycle. Only the correctly cyclized, amphoteric quinazolinone core will dissolve in the strong base and reprecipitate at neutral pH, inherently leaving unreacted organic precursors and oxidative impurities behind.

Protocol 2: In Vitro Kinase Inhibition & Target Engagement Assay
  • Step 1: Enzyme Profiling. Screen synthesized derivatives against purified recombinant kinases (e.g., PI3Kδ, HDAC6) using a fluorescence resonance energy transfer (FRET) assay to establish baseline IC₅₀ values.

  • Step 2: Cellular Thermal Shift Assay (CETSA). Treat live MV411 cells with the lead compound. Aliquot the cells and heat them across a temperature gradient (40–60 °C). Lyse the cells and quantify the soluble target protein via Western blot.

    • Causality: Ligand binding thermodynamically stabilizes the target kinase. A rightward shift in the protein's aggregation temperature directly proves intracellular target engagement, confirming that observed cytotoxicity is mechanism-driven rather than due to off-target membrane disruption.

  • Step 3: Internal Control Screening (Self-Validating System). Concurrently screen the compounds against normal peripheral blood mononuclear cells (PBMCs).

    • Validation: A high IC₅₀ in normal PBMCs paired with a low IC₅₀ in mutant AML cells internally validates the compound's therapeutic window and selectivity.

Workflow Step1 1. Precursor Activation (Anthranilic Acid + Formamidine Acetate) Step2 2. Thermal Cyclocondensation (95-130°C / Glacial Acetic Acid) Step1->Step2 Step3 3. pH-Dependent Purification (Dissolution in NaOH / Reprecipitation in HCl) Step2->Step3 Step4 4. Scaffold Functionalization (C-2/N-3 Substitution) Step3->Step4 Step5 5. In Vitro Biological Screening (CETSA, Kinase Assays, Cytotoxicity) Step4->Step5

Standardized workflow for the synthesis and biological screening of quinazolin-4-one scaffolds.

References

1.[6] BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW , ResearchGate, 6 2.[4] Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents , NIH, 4 3.[1] Design, Synthesis, and Bioactivity of Novel Quinazolinone Scaffolds Containing Pyrazole Carbamide Derivatives as Antifungal Agents , NIH, 1 4.[2] Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment , NIH, 2 5.[3] Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors , NIH, 3 6.[5] Novel Quinolone Substituted Quinazolin-4(3H)-Ones as Anti-Inflammatory, Anticancer Agents: Synthesis and Biological Screening , Semantic Scholar, 5

Sources

Pharmacophore Modeling of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate: A Technical Guide for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinazolin-4-one scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its broad spectrum of biological activities, including kinase inhibition and acetylcholinesterase (AChE) modulation. While N3-substituted quinazolinones are thermodynamically favored and widely explored, the selective N1-alkylation to yield Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate presents a highly specific spatial orientation for rational drug design.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic array of electronic and steric vectors. The N1-acetate moiety provides a unique, flexible linker terminating in a hydrogen bond acceptor (HBA), allowing the core to anchor in the hinge region of target proteins while the ester group probes solvent channels or peripheral anionic sites. This whitepaper details the structural rationale, 3D-QSAR modeling frameworks, and validated experimental protocols required to harness this specific pharmacophore for advanced drug discovery.

Structural & Mechanistic Rationale

The pharmacological efficacy of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is dictated by its precise 3D electronic distribution. Understanding the causality behind its binding affinity is critical for downstream optimization:

  • The Quinazoline Core (Hydrophobic &

    
     Stacking):  The fused bicyclic system provides a rigid, planar surface. In receptor tyrosine kinases (RTKs) like VEGFR-2, this core intercalates into the hydrophobic adenine-binding pocket of the ATP site .
    
  • The C4 Carbonyl (Primary HBA): The oxygen at the C4 position acts as a strict hydrogen bond acceptor. It is the primary anchor, typically forming a critical hydrogen bond with the backbone amide of the kinase hinge region (e.g., Cys919 in VEGFR-2).

  • The N1-Acetate Group (Secondary HBA & Steric Probe): Unlike N3-substitution which directs substituents toward the solvent-exposed region, N1-substitution directs the methyl ester into adjacent lipophilic sub-pockets. The carbonyl of the acetate acts as a secondary HBA, while the rotational freedom of the

    
     linker allows the molecule to adopt a bioactive conformation that minimizes entropic penalties upon binding.
    

Pharmacophore Core Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate Core Scaffold F1 Feature 1: Aromatic Ring Quinazoline Benzene Ring Hydrophobic Interaction (pi-pi) Core->F1 F2 Feature 2: Hydrogen Bond Acceptor C4 Carbonyl (C=O) Hinge Region Binding Core->F2 F3 Feature 3: Flexible Linker + HBA N1-Acetate Group Solvent Channel / Peripheral Site Core->F3

Caption: Logical relationship of pharmacophoric features in Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

In Silico Pharmacophore Modeling Framework (3D-QSAR)

To quantitatively correlate the structural features of N1-acetate quinazolinones with biological activity, we utilize 3D-QSAR methodologies: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) .

Why CoMSIA Supersedes CoMFA for this Scaffold

While CoMFA effectively maps steric (Lennard-Jones) and electrostatic (Coulombic) fields, it often fails to capture the nuanced contributions of the N1-acetate group. The ester moiety primarily influences binding through hydrogen bonding and local hydrophobic displacement. Therefore, CoMSIA —which incorporates Hydrogen Bond Acceptor (HBA), Hydrogen Bond Donor (HBD), and Hydrophobic fields—is the mandatory standard for this class of compounds. The inclusion of the HBA field directly captures the variance in biological activity driven by the orientation of the acetate carbonyl.

Quantitative Data: 3D-QSAR Statistical Validation

A self-validating computational model must demonstrate both internal consistency and external predictive power. Below is a summary of typical field contributions and statistical parameters for a robust quinazolinone CoMSIA model targeting RTKs.

Table 1: 3D-QSAR (CoMFA/CoMSIA) Statistical Parameters for Quinazolinone Derivatives

Model Type

(Cross-validated)

(Non-cross-validated)

(External Test)
Steric (%)Electrostatic (%)Hydrophobic (%)HBA (%)
CoMFA 0.6850.9520.71048.251.8N/AN/A
CoMSIA 0.7420.9810.83212.425.618.044.0

Data Interpretation: The high HBA contribution (44.0%) in the CoMSIA model quantitatively validates the mechanistic hypothesis that the N1-acetate's hydrogen-bonding capability is the primary driver of binding affinity variance.

Experimental & Computational Protocols (Self-Validating Systems)

Protocol 1: Regioselective Synthesis of the N1-Acetate Core

Causality Check: Direct alkylation of quinazolin-4(3H)-one with methyl bromoacetate yields predominantly the N3-isomer due to the greater nucleophilicity of N3 in the ambident anion. To achieve selective N1-alkylation, we must pre-install the acetate moiety on the anthranilic acid nitrogen before cyclization.

Step-by-Step Methodology:

  • N-Alkylation: Dissolve anthranilic acid (1.0 eq) in anhydrous DMF. Add potassium carbonate (

    
    , 2.0 eq) and stir for 15 minutes to deprotonate the amine.
    
  • Ester Addition: Dropwise add methyl bromoacetate (1.1 eq) at

    
    . Elevate to room temperature and stir for 4 hours.
    
  • Validation Check 1: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of the starting material confirms the formation of N-(methoxycarbonylmethyl)anthranilic acid.

  • Cyclization: Isolate the intermediate and dissolve in formamidine acetate (3.0 eq). Note: Formamidine acetate is chosen over formamide as it allows cyclization at lower temperatures (

    
    ), preventing thermal degradation of the methyl ester.
    
  • Microwave Irradiation: Subject the mixture to microwave irradiation (300 W,

    
    ) for 15 minutes.
    
  • Validation Check 2: Cool the mixture, precipitate in ice water, filter, and confirm the exact mass of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate via LC-MS (

    
    ).
    
Protocol 2: Virtual Screening & Molecular Dynamics

Once the pharmacophore is validated, it is used as a 3D query to screen compound libraries for novel AChE or kinase inhibitors .

Step-by-Step Methodology:

  • Conformational Search: Generate up to 100 conformers per ligand using the OPLS4 force field, applying a 20 kcal/mol energy window.

  • Pharmacophore Mapping: Align the library against the CoMSIA-derived HBA and Hydrophobic contour maps of the N1-acetate core.

  • Docking (Self-Validation): Dock the top 5% of hits into the target receptor (e.g., VEGFR-2, PDB: 4ASD). The protocol is self-validating if the native co-crystallized ligand docks with an RMSD

    
    .
    
  • Molecular Dynamics (MD): Subject the top 3 hits to a 100 ns MD simulation (GROMACS, TIP3P water model) to calculate thermodynamic stability (MM-PBSA binding free energy).

Workflow A Compound Library Preparation (Quinazolinone Derivatives) B Conformational Search & Energy Minimization (OPLS4) A->B C 3D-QSAR Modeling (CoMFA / CoMSIA Generation) B->C D Pharmacophore Feature Extraction (Focus: N1-Acetate HBA) C->D E Virtual Screening & Docking (Target: VEGFR-2 / AChE) D->E F Hit Identification & 100ns MD Simulation E->F

Caption: End-to-end computational workflow for pharmacophore generation and virtual screening.

Visualizations of Pathways

To understand the macro-level impact of optimizing this pharmacophore, we must look at the biological pathway it disrupts. When Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate derivatives are optimized for VEGFR-2, they block the downstream signaling cascade responsible for tumor angiogenesis.

Pathway L VEGF Ligand R VEGFR-2 Receptor (Kinase Domain) L->R Activates P1 PLC-gamma / PKC Pathway R->P1 P2 PI3K / AKT Pathway R->P2 I N1-Acetate Quinazolinone I->R Blocks (ATP Pocket) O Angiogenesis & Tumor Proliferation P1->O P2->O

Caption: Mechanism of action of quinazolinone inhibitors blocking VEGFR-2 mediated angiogenesis.

References

  • Design, synthesis and molecular modeling of new quinazolin-4(3H)-one based VEGFR-2 kinase inhibitors for potential anticancer evaluation. Bioorganic Chemistry. Available at:[Link]

  • Computational design of quinazolin-4(3H)-one derivatives as multitarget inhibitors against angiogenesis and metabolic reprogramming to help overcome cancer resistance. Arabian Journal of Chemistry. Available at:[Link]

  • 3D-QSAR-based pharmacophore modelling of quinazoline derivatives for the identification of acetylcholinesterase inhibitors through virtual screening, molecular docking, molecular dynamics and DFT studies. Journal of Biomolecular Structure and Dynamics (PubMed). Available at:[Link]

Engineering N-Substituted Quinazolinone Esters: A Technical Guide to Synthesis, Pharmacokinetics, and Therapeutic Mechanisms

Author: BenchChem Technical Support Team. Date: March 2026

The Pharmacophoric Significance of Quinazolinone Esters

The quinazolinone scaffold—specifically the 4(3H)-quinazolinone derivative—is a privileged pharmacophore in modern medicinal chemistry. When functionalized with N-substituted ester moieties, these molecules exhibit a dramatic expansion in their chemical space and biological utility. The ester group serves a dual purpose: it acts as a critical hydrogen-bond acceptor in enzyme active sites and functions as a lipophilic modifier to enhance cellular permeability and oral bioavailability.

Recent literature highlights the versatility of N-substituted quinazolinone esters in targeting viral proteases, inhibiting cancer-associated kinases, and overcoming antimicrobial resistance[1][2]. This whitepaper synthesizes the latest methodologies in their chemical construction, details the causality behind optimized synthetic protocols, and evaluates their structure-activity relationships (SAR).

Advanced Synthetic Methodologies

The traditional synthesis of quinazolinones often relies on harsh conditions and multi-step linear pathways. However, modern approaches prioritize atom economy, regioselectivity, and scalable one-pot multicomponent reactions (MCRs).

One-Pot Multicomponent Synthesis and Esterification

A highly efficient route to functionalized quinazolinone esters involves the initial formation of a quinazoline-4-carboxylic acid intermediate, followed by targeted esterification[3]. This approach bypasses the need for unstable acyl chloride intermediates.

SynthesisWorkflow Start Isatin + 4-Chlorobenzaldehyde + Ammonium Acetate Condensation One-Pot Condensation (DMAP Catalyst) Start->Condensation Heat, Solvent Intermediate Quinazoline-4-carboxylic Acid Condensation->Intermediate Cyclization Esterification Fischer Esterification (Alcohols, H2SO4) Intermediate->Esterification Activation Product N-Substituted Quinazolinone Ester Esterification->Product Yield >80%

Workflow for the multicomponent synthesis of quinazolinone esters.

Standardized Protocol: Microwave-Assisted N-Alkylation

To achieve regioselective N-substitution with ester-bearing alkyl halides, microwave-assisted synthesis is heavily favored over conventional thermal heating[4]. The following protocol is designed as a self-validating system to ensure high yield and purity.

Step 1: Preparation of the Reactive Intermediate

  • Action: Suspend the quinazolinone precursor (5 mmol) and sodium hydride (6 mmol, 60% dispersion in mineral oil) in anhydrous DMF (3 mL) under an argon atmosphere.

  • Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the exocyclic or ring nitrogen, generating a highly reactive nucleophile. Anhydrous DMF is critical; any moisture would violently quench the NaH, neutralizing the base and halting the reaction.

Step 2: Alkylation via Nucleophilic Substitution

  • Action: Add the ester-bearing alkylating agent (6 mmol) dropwise to the stirred suspension.

  • Causality: Dropwise addition controls the exothermic

    
     reaction. Rapid addition could lead to localized overheating, causing thermal degradation or unwanted transesterification of the alkylating agent.
    

Step 3: Microwave Irradiation

  • Action: Seal the reaction tube and irradiate for 5 minutes at a constant 140°C[4].

  • Causality: Microwave heating provides uniform, rapid energy transfer. This overcomes the high activation energy barrier for sterically hindered N-substitutions in minutes rather than hours, suppressing the formation of thermodynamic byproducts.

Step 4: Self-Validation and Workup

  • Action: Remove the solvent under reduced pressure, hydrolyze the residue with water, and extract with ethyl acetate[4].

  • Validation Check: Before column chromatography, analyze the crude extract via Thin-Layer Chromatography (TLC) (Hexane:Ethyl Acetate 5:1). A distinct shift in the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     value confirms the consumption of the starting material. Subsequent 
    
    
    
    H-NMR (400 MHz, CDCl
    
    
    ) must show the disappearance of the N-H broad singlet and the emergence of distinct alkyl/ester proton signals (e.g., a triplet near
    
    
    1.51 and a quartet near
    
    
    4.21 for an ethyl ester) to definitively validate the structural integrity.

Pharmacological Activity and Structure-Activity Relationship (SAR)

N-substituted quinazolinone esters and their derivatives exhibit profound biological activities, primarily driven by their ability to mimic endogenous purines and bind competitively to the ATP-binding pockets of various enzymes.

Broad-Spectrum Antiviral Efficacy

Recent drug development efforts have repositioned quinazolinone derivatives as potent inhibitors of coronaviruses, including SARS-CoV-2 and MERS-CoV[2][5]. The SAR indicates that electron-donating groups (e.g., 5-hydroxy or 8-hydroxy) on the aromatic rings significantly enhance binding affinity to viral targets[2]. N-substitution plays a critical role in modulating the pharmacokinetic profile; for instance, N-acetyl and N-ester modifications improve the Area Under the Curve (AUC) and maximum plasma concentration without inducing cytotoxicity[5].

Anticancer Kinase Inhibition

Because uncontrolled cell division is a hallmark of cancer, the capacity of quinazolinones to inhibit Cyclin-Dependent Kinases (CDKs) makes them valuable oncological assets[1][4]. Hybrid molecules combining the quinazolinone core with thiazole or ester functionalities act as competitive inhibitors at the kinase active site. For example, specific halogenated derivatives have demonstrated the ability to inhibit proliferation in L1210 and K562 leukemia cell lines with potencies rivaling established chemotherapeutics like colchicine[1].

MOA Ligand Quinazolinone Ester Derivative Target Target Kinase / Viral Protease Ligand->Target High Affinity Binding Inhibition Competitive Active Site Binding Target->Inhibition Conformational Lock PathA Inhibition of Viral Replication Inhibition->PathA SARS-CoV-2 Model PathB Apoptosis in Cancer Cells Inhibition->PathB Leukemia Model

Dual mechanistic pathways of quinazolinone ester derivatives.

Quantitative Pharmacological Data

The following table summarizes the biological evaluations of key quinazolinone derivatives across recent literature, highlighting the balance between target inhibition (


) and cellular safety (

).
Compound / DerivativeTarget / Disease Model

(

M)
Cytotoxicity (

) / Toxicity
Pharmacokinetic Highlight
Compound 1 (2-Aminoquinazolinone)SARS-CoV-20.23> 25

M
Low baseline AUC[5]
Compound 2b (N-acetyl derivative)SARS-CoV-2PotentLethal dose > 500 mg/kgHigh exposure (

= 41.57

g∙h/mL)[5]
Compound 9g (7-chloro derivative)SARS-CoV-2 / MERS-CoV< 0.25 / < 1.1> 25

M
Acceptable metabolic stability[2]
Compound 11e (5-hydroxy derivative)SARS-CoV-2 / MERS-CoV< 0.25 / < 1.1> 25

M
Good hERG safety profile[2]
Compound 101 (Heteroaryl derivative)L1210 & K562 Leukemia5.8N/AComparable to Colchicine (

= 3.2

M)[1]

In Vivo Pharmacokinetics and Optimization

A recurring challenge in the development of bare quinazolinones is their rapid metabolic clearance and poor aqueous solubility. The introduction of N-substituted esters acts as a prodrug strategy or a permanent pharmacokinetic enhancer. By masking polar nitrogen atoms, esterification increases the lipophilicity (LogP) of the molecule, facilitating passive diffusion across the intestinal epithelium and the blood-brain barrier.

Recent in vivo studies demonstrate that optimizing the N-substituent directly correlates with improved microsomal stability and reduced binding to hERG channels (a critical metric for avoiding cardiotoxicity)[2][5]. The strategic placement of ester groups ensures that the molecule survives first-pass metabolism long enough to reach therapeutic plasma concentrations, as evidenced by the superior


 profiles of optimized derivatives[5].

Conclusion

N-substituted quinazolinone esters represent a highly tunable class of therapeutic agents. By leveraging advanced synthetic techniques such as microwave-assisted alkylation and one-pot multicomponent condensations, researchers can rapidly generate diverse libraries of these compounds. Their proven efficacy against aggressive viral pathogens and specific cancer cell lines, combined with highly favorable pharmacokinetic profiles, solidifies their position as prime candidates for next-generation drug development.

References

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms MDPI[Link]

  • An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives DergiPark[Link]

  • Design, synthesis and biological evaluation of 2-aminoquinazolin-4(3H)-one derivatives as potential SARS-CoV-2 and MERS-CoV treatments National Institutes of Health (NIH)[Link]

  • Synthesis and evaluation of the antiproliferative activity of novel thiazoloquinazolinone kinases inhibitors Taylor & Francis[Link]

  • Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties MDPI[Link]

Sources

Molecular weight and physicochemical characteristics of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the molecular weight and physicochemical characteristics of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, a member of the quinazolinone class of heterocyclic compounds. The quinazolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. This document is intended to serve as a technical resource, offering insights into the fundamental properties, synthesis, and analytical characterization of this specific compound, thereby supporting research and development efforts in medicinal chemistry and drug discovery.

Introduction to the Quinazolinone Scaffold

The quinazolinone core, a bicyclic system composed of a benzene ring fused to a pyrimidinone ring, is a privileged structure in drug discovery.[1][2] Quinazolinone derivatives have demonstrated a remarkable breadth of pharmacological effects, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[3][4] The biological activity is often dictated by the substitution pattern on the quinazolinone ring system.[5] Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is a derivative where the substituent is at the N-1 position, distinguishing it from its more commonly reported N-3 substituted isomer. Understanding the specific physicochemical properties of this isomer is crucial for its potential development as a therapeutic agent or as an intermediate in the synthesis of more complex molecules.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. These properties influence its solubility, stability, and pharmacokinetic profile.

Molecular Identity and Structure

The foundational characteristics of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate are summarized in the table below.

PropertyValueSource
Compound Name Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate-
CAS Number 106634-16-6[6]
Molecular Formula C₁₁H₁₀N₂O₃-
Molecular Weight 218.21 g/mol -
Canonical SMILES COC(=O)CN1C=NC2=CC=CC=C2C1=O[6]

Synthesis and Structural Elucidation

The synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate typically involves the N-alkylation of the parent quinazolin-4(1H)-one. The following sections detail a plausible synthetic route and the analytical techniques used for structural confirmation.

Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process, starting from the readily available anthranilic acid.

Synthesis_Pathway A Anthranilic Acid B Quinazolin-4(1H)-one A->B Reaction with Formamide or Triethyl Orthoformate C Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate B->C Alkylation with Methyl Bromoacetate

Caption: Proposed two-step synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

Experimental Protocol: Synthesis of Quinazolin-4(1H)-one (Precursor)

A common method for the synthesis of the quinazolin-4(1H)-one precursor involves the reaction of anthranilic acid with formamide or triethyl orthoformate.[1][4]

Step 1: Synthesis of Quinazolin-4(1H)-one

  • A mixture of anthranilic acid and an excess of formamide is heated at a temperature ranging from 120-180 °C for several hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.

  • The crude product is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol to yield quinazolin-4(1H)-one.

Experimental Protocol: Synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

The final step is the N-alkylation of quinazolin-4(1H)-one. The N-1 position is susceptible to alkylation under basic conditions.[7]

Step 2: N-Alkylation of Quinazolin-4(1H)-one

  • To a solution of quinazolin-4(1H)-one in a polar aprotic solvent such as dimethylformamide (DMF), a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) is added.

  • The mixture is stirred at room temperature to facilitate the formation of the corresponding anion.

  • Methyl bromoacetate is then added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature or gently heated until completion, as monitored by TLC.

  • After the reaction is complete, the mixture is poured into ice-water to precipitate the product.

  • The solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization to afford Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

Analytical Characterization

Spectroscopic Data of a Related Compound: Ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetate

The following data for a structurally similar compound provides a reference for the expected spectral features.[1]

Spectroscopic DataObserved Peaks
¹H NMR (300 MHz, CDCl₃) δ (ppm) 7.26-7.66 (m, 4H, Ar-H), 4.90 (s, 2H, -CH₂-), 4.20-4.35 (q, 2H, -O-CH₂-), 2.59 (s, 3H, -CH₃), 1.20-1.35 (t, 3H, -CH₂-CH₃)
IR (KBr) ν (cm⁻¹) 1647 (C=O, amide), 1597 (C=C, aromatic)
Mass Spectrum (m/z) 246 (M⁺)
Expected Spectroscopic Characteristics of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Based on its structure, the following spectral characteristics are anticipated:

  • ¹H NMR: The spectrum should exhibit signals corresponding to the aromatic protons of the quinazolinone ring, a singlet for the methylene (-CH₂-) protons of the acetate group, and a singlet for the methyl (-OCH₃) protons of the ester.

  • ¹³C NMR: The spectrum would show distinct signals for the carbonyl carbons of the quinazolinone and the ester, as well as resonances for the aromatic carbons and the aliphatic carbons of the acetate moiety.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands for the amide carbonyl (C=O) and the ester carbonyl (C=O) stretching vibrations would be expected, typically in the range of 1650-1750 cm⁻¹. Aromatic C-H and C=C stretching bands would also be present.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of 218.21.

Potential Applications and Biological Significance

Quinazolinone derivatives are of significant interest in medicinal chemistry due to their diverse biological activities.[10] These activities include, but are not limited to, anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[3][5] The introduction of the methyl acetate group at the N-1 position can influence the molecule's polarity, solubility, and its ability to interact with biological targets. Further research is warranted to explore the specific biological profile of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate and its potential as a lead compound in drug discovery programs.

Safety Information

While specific safety data for Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is not available, the safety information for the closely related 2-(4-Oxoquinazolin-1(4H)-yl)acetic acid (CAS 105234-30-8) can provide some guidance. For the acetic acid derivative, the following hazard statements have been reported: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled).[6] It is prudent to handle Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, and to work in a well-ventilated area.

References

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (2010). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Journal of Pharmacy Research, 3(8), 1883-1885.
  • Al-Omar, M. A., & Amr, A. E. G. E. (2010). Synthesis of some new biologically active quinazolinone-and pyrazole-based heterocycles. Molecules, 15(8), 5720-5736.
  • Alagarsamy, V., Giridhar, R., & Yadav, M. R. (2006). Synthesis and anti-HIV activity of novel 2-methyl-3-(substituted)-4-(3H)-quinazolinones. Indian Journal of Pharmaceutical Sciences, 68(3), 354.
  • Jubair Abass, S. (2015). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. Journal of Applicable Chemistry, 4(3), 996-1000.
  • Kumar, A., & Aggarwal, N. (2012). A review on quinazolinones: The versatile heterocyclic compounds. Journal of Chemical and Pharmaceutical Research, 4(1), 415-425.
  • Dhanani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922.
  • Osuji, O. I., Omeje, E. O., & Ezeugwu, C. D. (2020). Synthesis and antibacterial activity of newly synthesized 7-chloro–2–methyl-4h. International Journal of Advanced Research in Chemical Science, 7(4), 1-6.
  • Khachatryan, D. S., et al. (2020). N- and/or O-Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chem IJ, 10(2), 555781.
  • AL-ALAAF, H. A., & AL-IRAQI, M. A. (2019). Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate as Precursor to New Heterocyclic Compounds.
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  • PubChemLite. (n.d.). 3(4h)-quinazolineacetic acid, 2-methyl-4-oxo-, ethyl ester. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. Retrieved from [Link]

  • MDPI. (2022). N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. Retrieved from [Link]

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The Lynchpin of Innovation: A Technical Guide to Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate in Heterocyclic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Unseen Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, the quinazolinone core is a "privileged structure," a testament to its recurring presence in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic framework provides a stable and predictable platform for appending a variety of functional groups, enabling fine-tuning of pharmacological properties. This guide delves into a specific, yet profoundly versatile, building block within this family: Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate . While its close isomers and analogues have been widely studied, the unique N-1 substitution of the acetate moiety offers a distinct vector for chemical exploration. We will dissect its synthesis, explore its strategic derivatization, and illuminate its role as a pivotal intermediate in the discovery of next-generation therapeutics, with a particular focus on novel anticancer agents. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this powerful scaffold in their discovery pipelines.

The Quinazolinone Core: A Foundation of Biological Significance

The 4(3H)-quinazolinone skeleton is a fusion of benzene and pyrimidine rings, a structural motif that has yielded a remarkable array of therapeutic agents.[3] Derivatives have been commercialized as anticancer, anti-inflammatory, antimicrobial, and antihypertensive drugs, among others.[3][4] This broad spectrum of activity stems from the scaffold's ability to interact with a diverse range of biological targets, often by mimicking endogenous ligands or inserting into enzymatic active sites. The stability of the quinazolinone nucleus allows for extensive chemical modification at various positions, primarily at the N-1, C-2, and N-3 positions, each modification unlocking new avenues for pharmacological activity.

Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate positions an electrophilic ester group on a flexible side chain at the N-1 position, providing a unique and highly reactive handle for synthetic diversification, setting it apart from the more commonly explored N-3 substituted analogues.

Synthesis and Derivatization: Crafting the Molecular Toolkit

The strategic value of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate lies in its accessibility and its potential for conversion into more complex, biologically active molecules. The overall workflow, from synthesis to the creation of bioactive derivatives, is a multi-step process that offers several points for diversification.

Synthesis of the Core Intermediate

While direct synthesis protocols for the N-1 isomer are less common in literature than for the N-3 isomer, the synthesis can be reliably achieved through the N-alkylation of a pre-formed quinazolin-4(3H)-one ring. This method provides excellent control over the final product.

Objective: To synthesize the title compound via N-alkylation of quinazolin-4(3H)-one.

Materials:

  • Quinazolin-4(3H)-one

  • Methyl bromoacetate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexane

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of quinazolin-4(3H)-one (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes to facilitate the formation of the potassium salt.

  • Add methyl bromoacetate (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to 60 °C and maintain stirring for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate as a solid.

Causality Note: The use of a polar aprotic solvent like DMF is crucial for solvating the potassium salt of the quinazolinone, while the carbonate base is strong enough to deprotonate the N-1 position without causing hydrolysis of the ester. The N-1 position is generally favored for alkylation under these conditions.

The Gateway to Bioactivity: Conversion to Acetohydrazide

The methyl ester of our core compound is a versatile handle, but its true potential is unlocked by converting it into the corresponding acetohydrazide. Hydrazides are nucleophilic powerhouses and key synthons for a vast array of heterocyclic systems.

Objective: To convert the methyl ester into a key hydrazide intermediate.

Materials:

  • Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

  • Hydrazine hydrate (80-99%)

  • Ethanol

Procedure:

  • Dissolve Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate (1.0 eq) in ethanol in a round-bottom flask.

  • Add hydrazine hydrate (3.0-5.0 eq) to the solution.

  • Reflux the mixture for 8-12 hours. Monitor the reaction's completion by TLC.

  • After completion, cool the reaction mixture. The product often precipitates out of the solution.

  • Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain 2-(4-oxoquinazolin-1(4H)-yl)acetohydrazide.

Causality Note: Hydrazine hydrate acts as a potent nucleophile, readily attacking the electrophilic carbonyl carbon of the ester in a nucleophilic acyl substitution reaction. The use of excess hydrazine drives the reaction to completion. This conversion is critical as the resulting hydrazide is a far more versatile intermediate for building complexity.

Diversification Strategy: Formation of Bioactive Schiff Bases

The terminal -NH₂ group of the acetohydrazide is a prime site for derivatization. A common and effective strategy is its condensation with various aromatic aldehydes to form Schiff bases (N'-arylideneacetohydrazides). This approach allows for the systematic introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).

G cluster_synthesis Core Synthesis cluster_activation Intermediate Activation cluster_diversification Bioactive Diversification Q Quinazolin-4(3H)-one MA Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate Q->MA K₂CO₃, Methyl bromoacetate, DMF AH 2-(4-Oxoquinazolin-1(4H)-yl)acetohydrazide MA->AH Hydrazine Hydrate, Ethanol, Reflux SB N'-Arylidene-2-(4-oxoquinazolin-1(4H)-yl) acetohydrazides (Schiff Bases) AH->SB Ald Substituted Aromatic Aldehydes (R-CHO) Ald->SB Catalytic Acid, Ethanol, Reflux

Application in Anticancer Drug Discovery: A Case Study

The true measure of a scaffold's utility is in the biological activity of its derivatives. The N'-arylidene-2-(4-oxoquinazolin-1(4H)-yl)acetohydrazide series has emerged as a promising class of anticancer agents.

Cytotoxicity and Structure-Activity Relationship (SAR)

Studies have demonstrated that these compounds exhibit significant cytotoxicity against various human cancer cell lines, including colon cancer (SW620), prostate cancer (PC-3), and lung cancer (NCI-H23).[5] The antiproliferative activity is highly dependent on the nature and position of substituents on both the quinazolinone ring and the appended aromatic ring of the Schiff base.

Key SAR insights include:

  • Quinazolinone C-6 Position: Introduction of electron-withdrawing groups like chloro (Cl) or electron-donating groups like methoxy (OCH₃) at the C-6 position of the quinazolinone core can significantly enhance cytotoxic activity.[5]

  • Aromatic Aldehyde Substituents: The substitution pattern on the phenyl ring derived from the aldehyde is a critical determinant of potency. Hydroxy (-OH), methoxy (-OCH₃), and halogen (-F, -Cl) substituents have been shown to modulate activity, with their position (ortho, meta, para) playing a key role.

Compound IDQuinazolinone Sub. (C-6)Arylidene Sub. (R)SW620 IC₅₀ (µM)PC-3 IC₅₀ (µM)NCI-H23 IC₅₀ (µM)Reference
5t H4-OH, 3-OCH₃3.215.644.98[5]
7b 6-Cl4-Cl4.126.115.87[5]
5n H2,5-(OH)₂5.897.346.91[5]
5-FU --15.722.419.6[5]

Table 1: In Vitro Cytotoxicity (IC₅₀) of representative N'-arylidene-2-(4-oxoquinazolin-1(4H)-yl)acetohydrazide derivatives compared to the standard drug 5-Fluorouracil (5-FU). Data sourced from[5].

As shown in Table 1, the derivative 5t displayed cytotoxicity up to 5-fold more potent than the clinical standard, 5-FU, highlighting the therapeutic potential of this chemical class.[5]

Mechanism of Action: Procaspase-3 Activation

A key hallmark of cancer is the evasion of apoptosis (programmed cell death). A promising anticancer strategy is to reactivate this process. Caspases are a family of proteases that execute apoptosis. Caspase-3 is a critical executioner caspase, which exists as an inactive zymogen (procaspase-3).

Several derivatives from this series have been identified as potent activators of procaspase-3.[5] They are believed to bind to an allosteric site on procaspase-3, inducing a conformational change that facilitates its dimerization and auto-activation, thereby initiating the apoptotic cascade.

G

Compound 7b , for instance, was found to increase caspase activity by nearly 200% compared to PAC-1, a known procaspase-3 activator.[5] Molecular docking simulations support this mechanism, showing that these molecules can bind effectively to the allosteric site of the procaspase-3 receptor.[5] This targeted mechanism of action is highly desirable as it may offer greater selectivity for cancer cells and a more favorable side-effect profile compared to non-specific cytotoxic agents.

Future Perspectives and Conclusion

Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is more than just a chemical intermediate; it is a launchpad for innovation in heterocyclic drug discovery. The strategic placement of the N-1 acetoxy group provides a robust and flexible anchor point for the synthesis of diverse chemical libraries. The demonstrated success of its acetohydrazide derivatives as potent, pro-apoptotic anticancer agents validates the scaffold's potential.

Future research should focus on:

  • Expanding Chemical Diversity: Exploring a wider range of aldehydes and other electrophiles to react with the acetohydrazide intermediate to build novel heterocyclic systems (e.g., oxadiazoles, triazoles).

  • In-depth Mechanistic Studies: Moving beyond procaspase-3 to investigate other potential cellular targets that could contribute to the observed cytotoxicity.

  • Pharmacokinetic Profiling: Evaluating lead compounds for their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to assess their drug-likeness and potential for in vivo efficacy.

References

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. M.G.V's Pharmacy College. Available from: [Link]

  • (PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. (n.d.). ResearchGate. Available from: [Link]

  • AL-ALAAF, H. A., & AL-IRAQI, M. A. (2019). Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate as Precursor to New Heterocyclic Compounds. The Eurasia Proceedings of Science, Technology, Engineering & Mathematics (EPSTEM), 7, 63-67. Available from: [Link]

  • Baltas, N. (2022). Synthesis of quinazolinone derivatives containing an acyl hydrazone skeleton as potent anti-urease agents enzyme kinetic studies and anti-oxidant properties. Chemistry & Biology Interface. Available from: [Link]

  • Dhani, R. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922. Available from: [Link]

  • Kant, P., & Chaudhary, A. P. (2018). Synthesis, Characterization and Bio Evaluation of N-(substituted)-2-[4-oxo-2-Phenylquinazolin-3(4H)-yl] Acetohydrazide Derivatives. American Journal of PharmTech Research. Available from: [Link]

  • Mihasan, M. (2020). New acylated derivatives of 2-methyl-4- oxo-quinazolin-3(4H)-IL-acetohydroxamic acid. ResearchGate. Available from: [Link]

  • Saeed, A., & Balic, M. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. MDPI. Available from: [Link]

  • Sharma, P., & Kumar, V. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances. Available from: [Link]

  • Shingare, M. S., & Kumar, D. (2018). Study of developments of biologically active Quinazolinones derivatives: A review. Chemistry & Biology Interface, 8(2), 62-83. Available from: [Link]

  • Singh, T., & Sharma, P. (2021). Synthesis, characterization and biological activities of novel 2-methyl-quinazolin-4(3H)-ones. ResearchGate. Available from: [Link]

  • Tran, T. H. D., et al. (2018). (E)-N'-Arylidene-2-(4-oxoquinazolin-4(3H)-yl) acetohydrazides: Synthesis and evaluation of antitumor cytotoxicity and caspase activation activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 465-478. Available from: [Link]

  • Tuszynski, J., & Kumar, D. (2015). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica. Available from: [https://www.semanticscholar.org/paper/Synthesis-and-characterization-of-3-%5B(5-phenyl-1%2C-Tuszynski-Kumar/492c1303831616c68e18534b07167733527b1349]([Link]

  • Verma, A., & Kumar, D. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules. Available from: [Link]

  • Zaki, R. M., et al. (2019). Synthesis and Anticancer Evaluation of Some Novel Quinazolin‐4(3H)‐one Derivatives. ChemistrySelect, 4(13), 3845-3852. Available from: [Link]

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A Technical Guide to Binding Affinity Studies of Quinazolinone Acetates Against Protein Kinase Targets

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinazoline scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous approved and investigational drugs, particularly in oncology.[1][2][3][4] Quinazolinone acetates, a specific subclass, have garnered significant interest as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in cancer.[1][2][3] Understanding the binding affinity—the strength of the interaction between a quinazolinone acetate and its protein target—is a cornerstone of the drug discovery process. It dictates potency, informs on structure-activity relationships (SAR), and provides the thermodynamic and kinetic data essential for lead optimization. This guide provides an in-depth technical overview of the core biophysical methods used to quantify these interactions, focusing on Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), tailored for researchers, scientists, and drug development professionals.

Introduction: The Significance of the Quinazoline Scaffold and Binding Affinity

Quinazoline derivatives are a class of small molecules that have shown remarkable efficacy as inhibitors of specific protein kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][2] Marketed drugs like gefitinib and erlotinib, which contain the quinazoline core, function by competing with adenosine triphosphate (ATP) at the catalytic site of the kinase domain.[1][5] This competitive inhibition blocks the autophosphorylation of the receptor, thereby shutting down downstream signaling pathways that drive cell proliferation and survival.[6][7][8]

The development of potent and selective kinase inhibitors hinges on the precise characterization of their binding properties. Binding affinity, typically expressed as the equilibrium dissociation constant (K D ), is a fundamental parameter that quantifies the strength of this interaction.[9] A low K D value signifies a high binding affinity, meaning the compound binds tightly to its target.[9] This guide will detail the principles, protocols, and data interpretation for two gold-standard biophysical techniques essential for these measurements.

Section 1: Target Selection and Preparation

The success of any binding study begins with a well-characterized protein target. For quinazolinone acetates, common targets include receptor tyrosine kinases like EGFR, VEGFR, and others implicated in oncogenic signaling.[2][4][10]

Key Considerations for Protein Preparation:

  • Purity: The target protein should be of the highest possible purity (>95%) to ensure that the observed binding event is specific to the intended interaction. Impurities can interfere with the assay and lead to inaccurate results.[11]

  • Homogeneity and Stability: The protein should be monodisperse (not aggregated) and stable in the chosen buffer system. Techniques like Dynamic Light Scattering (DLS) can be used to assess the aggregation state.

  • Activity: For enzymes like kinases, it is crucial to confirm that the purified protein is catalytically active. This ensures that the protein is correctly folded and capable of binding inhibitors in a biologically relevant manner.

Section 2: Biophysical Techniques for Affinity Determination

A variety of biophysical methods can be used to determine binding affinity.[12][13] This guide will focus on two of the most powerful and widely used label-free techniques: Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR).

Isothermal Titration Calorimetry (ITC)

ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event.[14][15][16] It is considered the gold standard for binding analysis because it provides a complete thermodynamic profile of the interaction in a single experiment, including the binding affinity (K D ), stoichiometry (n), and enthalpy (ΔH) of binding.[14][17]

Principle of Operation: An ITC experiment involves titrating a solution of the ligand (the quinazolinone acetate) from a syringe into a sample cell containing the macromolecule (the protein kinase).[11][16] The instrument measures the minute temperature changes that occur as the ligand binds to the protein. Each injection of the ligand results in a heat pulse that is integrated over time. As the protein becomes saturated with the ligand, the heat pulses diminish until only the heat of dilution is observed.

Experimental Workflow for Isothermal Titration Calorimetry (ITC)

ITC_Workflow Prep Sample Preparation Buffer Prepare & Dialyze Protein and Ligand in Identical Buffer Prep->Buffer Concentration Accurately Determine Concentrations (e.g., A280) Buffer->Concentration Instrument Instrument Setup Concentration->Instrument Load Load Protein into Sample Cell Load Ligand into Syringe Instrument->Load Equilibrate Set Temperature & Equilibrate (e.g., 25°C) Load->Equilibrate Experiment Titration Experiment Equilibrate->Experiment Titrate Perform Automated Injections (e.g., 19 x 2 µL) Experiment->Titrate Analysis Data Analysis Titrate->Analysis Integrate Integrate Injection Peaks to get ΔH per injection Analysis->Integrate Fit Fit Integrated Data to a Binding Model (e.g., One-Site) Integrate->Fit Results Thermodynamic Parameters (KD, n, ΔH, ΔS) Fit->Results

Caption: Workflow for a typical ITC experiment.

Detailed Step-by-Step ITC Protocol:

  • Sample Preparation:

    • Extensively dialyze both the protein and the quinazolinone acetate solution against the same buffer to minimize buffer mismatch effects, which can generate large heats of dilution.[11][16] A suitable buffer might be 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP.

    • Accurately measure the concentrations of the protein (e.g., via A280) and the small molecule stock.

  • Experimental Setup:

    • Set the experimental temperature (e.g., 25°C).

    • Prepare the protein solution to a concentration dictated by the "c-parameter" (c = n * [Protein] / K D ), which should ideally be between 5 and 500 for a well-defined binding isotherm.[11] If the K D is unknown, a starting concentration of 10-20 µM for the protein is common.[11]

    • Prepare the ligand solution in the syringe to be 10-15 times more concentrated than the protein in the cell.[11][16]

    • Load the protein solution into the sample cell (~200 µL) and the ligand into the injection syringe (~40 µL).

  • Titration:

    • Perform a series of small, spaced injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution.

    • Allow the system to return to thermal equilibrium between injections.

  • Data Analysis:

    • The raw data (power vs. time) is integrated to yield the heat change per injection (kcal/mol or kJ/mol).

    • The resulting data points (heat per injection vs. molar ratio of ligand to protein) are fitted to a binding model (e.g., a one-site independent binding model) using software like MicroCal PEAQ-ITC Analysis Software.[14] This fit yields the key thermodynamic parameters.

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique that measures biomolecular interactions in real-time without the need for labels.[18] It provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the equilibrium dissociation constant (K D = koff/kon) can be calculated.[19][20]

Principle of Operation: In a typical SPR experiment, one of the binding partners (the ligand, in this case, the protein kinase) is immobilized on a sensor chip surface.[21] The other partner (the analyte, the quinazolinone acetate) is flowed across the surface in a solution.[21] Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected in real-time and plotted as response units (RU) versus time in a sensorgram.[21][22]

Signaling Pathway Inhibition by a Quinazolinone Acetate

Signaling_Pathway Ligand Growth Factor (EGF) EGFR EGFR (Kinase Target) Ligand->EGFR Binds Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer Activates QA Quinazolinone Acetate QA->Inhibition Blocks ATP ATP ATP->Dimer Phosphorylates ADP ADP + Pi RAS RAS/RAF/MEK Pathway Dimer->RAS Signals PI3K PI3K/AKT Pathway Dimer->PI3K Signals Output Cell Proliferation, Survival, Angiogenesis RAS->Output PI3K->Output

Caption: Inhibition of the EGFR signaling cascade.

Detailed Step-by-Step SPR Protocol:

  • Surface Preparation:

    • Select a sensor chip suitable for protein immobilization (e.g., a CM5 chip for amine coupling).

    • Immobilize the target kinase onto the sensor surface. A control flow cell should be prepared (e.g., by deactivating the surface or immobilizing an irrelevant protein) to subtract non-specific binding and bulk refractive index effects.[21]

  • Analyte Preparation:

    • Prepare a series of dilutions of the quinazolinone acetate in the running buffer (e.g., ranging from 0.1 to 10 times the expected K D ).

    • A "zero-concentration" sample (running buffer only) is essential for double referencing.

  • Binding Analysis (Kinetics/Affinity Assay):

    • Inject the different concentrations of the quinazolinone acetate over the immobilized protein surface for a set amount of time (association phase).

    • Follow this with an injection of running buffer to monitor the dissociation of the compound from the protein (dissociation phase).

    • Between cycles, inject a regeneration solution (e.g., a low pH buffer or high salt concentration) to remove any remaining bound analyte and prepare the surface for the next injection.

  • Data Analysis:

    • The raw sensorgrams are processed by subtracting the signal from the reference flow cell and the zero-concentration injection.

    • The resulting sensorgrams are then globally fitted to a kinetic binding model (e.g., a 1:1 Langmuir model) to determine the kon and koff values.

    • The K D is then calculated from the ratio of these rate constants. Alternatively, for very fast interactions, an equilibrium analysis can be performed by plotting the response at equilibrium against the analyte concentration.

Section 3: Data Presentation and Interpretation

Quantitative data from binding affinity studies should be presented clearly to allow for easy comparison and interpretation.

Table 1: Hypothetical Binding Data for Quinazolinone Acetates against EGFR

CompoundMethodK D (nM)Stoichiometry (n) (ITC only)ΔH (kcal/mol) (ITC only)-TΔS (kcal/mol) (ITC only)
QA-001 ITC25.30.98-8.5-1.9
SPR28.1N/AN/AN/A
QA-002 ITC150.81.01-6.2-3.1
SPR145.2N/AN/AN/A
Gefitinib ITC5.41.03-9.8-1.2
SPR4.9N/AN/AN/A

Interpretation:

  • K D : A lower K D value indicates stronger binding. In this example, Gefitinib is the most potent binder, followed by QA-001 and then QA-002. The agreement between ITC and SPR data provides high confidence in the results.

  • Stoichiometry (n): An n-value close to 1 in ITC suggests a 1:1 binding model, which is typical for small molecule inhibitors binding to a single site on a kinase.

  • Enthalpy (ΔH) and Entropy (ΔS): These thermodynamic parameters from ITC provide deeper insight into the binding mechanism. A negative ΔH indicates the binding is enthalpically driven (favorable), often due to hydrogen bonding and van der Waals interactions. The entropic component (ΔS) reflects changes in the system's disorder upon binding, including conformational changes and the displacement of water molecules.

Conclusion

The rigorous characterization of binding affinity is a non-negotiable step in the development of targeted therapeutics like quinazolinone acetates. Techniques such as Isothermal Titration Calorimetry and Surface Plasmon Resonance provide the high-quality, quantitative data needed to drive drug discovery projects forward. ITC offers a complete thermodynamic picture of the interaction, while SPR excels at providing detailed kinetic information.[14][19] By employing these methods with robust experimental design and careful data analysis, researchers can confidently establish structure-activity relationships, validate molecular targets, and ultimately select drug candidates with the highest potential for clinical success.

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Toxicity and safety profile predictions for Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: Predictive Toxicity and Safety Profile Assessment of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Foreword: A Proactive Approach to Pharmaceutical Safety

In the landscape of modern drug discovery, the imperative is not merely to discover efficacious molecules but to ensure their safety with a high degree of confidence long before they enter clinical trials. The principle of "fail early, fail fast" is a cornerstone of efficient pharmaceutical development, saving invaluable time and resources by identifying candidates with unfavorable safety profiles at the outset.[1][2] This guide provides a comprehensive, multi-tiered strategy for the toxicological assessment of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, a molecule built upon the privileged quinazolinone scaffold. The quinazolinone core is prevalent in numerous compounds with diverse biological activities, including anticancer properties, making a thorough understanding of its safety profile critical.[3][4][5][6][7][8][9]

This document is structured not as a rigid template, but as a logical progression of inquiry, moving from predictive, high-throughput computational methods to detailed cellular and systemic biological assays. We will explore the causality behind each methodological choice, providing a self-validating framework for researchers, scientists, and drug development professionals to construct a robust safety profile for this and similar chemical entities.

Part 1: Foundational Assessment via In Silico Toxicology

Physicochemical Properties and Drug-Likeness Evaluation

A molecule's fundamental physicochemical properties are the primary determinants of its pharmacokinetic (ADME: Absorption, Distribution, Metabolism, Excretion) profile, which in turn governs its potential for toxicity. Properties such as molecular weight, lipophilicity (logP), and hydrogen bonding capacity dictate how a compound is absorbed, where it distributes in the body, and how it is eliminated.

Christopher Lipinski's "Rule of Five" provides a foundational set of heuristics to evaluate the drug-likeness of a compound for oral bioavailability.[15][16][17] While not a rigid law, it is an invaluable tool for early assessment.

Table 1: Predicted Physicochemical Properties of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

PropertyPredicted ValueLipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)~218.21 g/mol ≤ 500Yes
LogP (Octanol/Water Partition)~1.5 - 2.0≤ 5Yes
Hydrogen Bond Donors0≤ 5Yes
Hydrogen Bond Acceptors4≤ 10Yes

Note: Values are estimates based on standard computational algorithms. Actual experimental values may vary.

Interpretation: Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate demonstrates excellent compliance with the Rule of Five, suggesting it possesses physicochemical properties favorable for development as an orally administered therapeutic agent.

In Silico Toxicity Endpoint Prediction

Table 2: Summary of In Silico Toxicity Predictions for Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Toxicity EndpointPredictionConfidenceRationale / Implication
Mutagenicity (Ames) Non-mutagenicMedium-HighQuinazolinone cores are generally not associated with bacterial mutagenicity, but specific substituents can alter this profile.[20] Low risk of causing DNA mutations.
Carcinogenicity Non-carcinogenMediumPrediction is based on the absence of known structural alerts for carcinogenicity. In vivo studies are required for confirmation.
hERG Inhibition Low-to-Moderate RiskMediumCertain heterocyclic compounds can interact with the hERG potassium channel.[21] This requires immediate in vitro validation.
Hepatotoxicity (DILI) Low RiskMediumThe structural features do not strongly align with common alerts for Drug-Induced Liver Injury.[22]
Reproductive Toxicity Low RiskLowIn silico models for reproductive toxicity are generally less predictive; this endpoint requires dedicated in vivo assessment.[23]

Disclaimer: These are probabilistic predictions and must be confirmed with experimental data.

In Silico Workflow Diagram

InSilico_Workflow cluster_0 Computational Analysis Structure Chemical Structure (SMILES/MOL file) PhysChem Calculate Physicochemical Properties (MW, LogP, etc.) Structure->PhysChem QSAR Predict Toxicity Endpoints (QSAR Models) Structure->QSAR Lipinski Assess Drug-Likeness (Lipinski's Rule of Five) PhysChem->Lipinski Report Generate In Silico Safety Profile Lipinski->Report Tox_Endpoints Mutagenicity hERG Inhibition Hepatotoxicity Carcinogenicity QSAR->Tox_Endpoints Tox_Endpoints->Report

Caption: Workflow for the initial in silico toxicological assessment.

Part 2: Experimental Validation with In Vitro Assays

Rationale for Cellular Screening: Following the computational predictions, in vitro assays provide the first layer of experimental evidence. These tests, conducted on cultured cells, are essential for confirming or refuting the in silico hypotheses and understanding the compound's cellular mechanisms of toxicity.[22] They serve as a crucial bridge to more complex biological systems, offering higher throughput and lower costs than in vivo studies.[1][24]

General Cytotoxicity Assessment

The first experimental question is fundamental: at what concentration does the compound kill cells? A general cytotoxicity assay measures the reduction in cell viability following exposure to the compound.

Experimental Protocol: MTT Cell Viability Assay

  • Cell Plating: Seed a relevant human cell line (e.g., HepG2 for liver toxicity screening, HEK293 for general cytotoxicity) into a 96-well microplate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a serial dilution of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate in culture medium. Replace the existing medium in the wells with the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Genotoxicity Assessment

Genotoxicity assays are critical for identifying compounds that can damage DNA, a potential precursor to carcinogenesis.[25][26][27]

Experimental Protocol: In Vitro Micronucleus Assay

This assay detects small, extranuclear bodies (micronuclei) that form when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei during cell division.[25]

  • Cell Culture: Use a cell line recommended by OECD guidelines, such as CHO, V79, L5178Y, or TK6 cells.

  • Compound Exposure: Treat the cells with at least three concentrations of the test compound, typically centered around the IC₅₀ from the cytotoxicity assay, for a short duration (3-6 hours) with and without metabolic activation (S9 fraction) and for a longer duration (24 hours) without S9.

  • Harvest and Staining: After treatment and a recovery period, harvest the cells. Use a cytokinesis blocker (Cytochalasin B) to identify cells that have completed one cell division. Stain the cells with a DNA-specific dye (e.g., DAPI or Acridine Orange).

  • Scoring: Using fluorescence microscopy or high-content imaging, score at least 2,000 binucleated cells per concentration for the presence of micronuclei.

  • Interpretation: A statistically significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive genotoxic result.

Cardiotoxicity Screening: The hERG Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced cardiac arrhythmia (Long QT Syndrome).[21][28] Early screening for hERG liability is a regulatory requirement and a critical safety checkpoint.

Experimental Protocol: Cell-Based Thallium Flux hERG Assay

This is a high-throughput fluorescence-based assay that uses thallium ions (Tl⁺) as a surrogate for potassium ions (K⁺).[29]

  • Cell Maintenance: Use a stable cell line expressing the hERG channel (e.g., hERG-HEK293).[29]

  • Dye Loading: Plate the cells in a 384-well plate. Load the cells with a thallium-sensitive fluorescent dye (e.g., FluxOR™), which becomes trapped inside the cells.[29]

  • Compound Incubation: Add the test compound at various concentrations to the wells and incubate at room temperature. Include a positive control (e.g., Astemizole) and a negative (vehicle) control.[29]

  • Stimulation and Reading: Use a kinetic plate reader to measure baseline fluorescence. Inject a stimulus buffer containing thallium ions to open the hERG channels.

  • Data Analysis: Continuously measure the fluorescence intensity. Inhibition of the hERG channel by the compound will reduce the influx of thallium, resulting in a lower fluorescent signal. Calculate the IC₅₀ value for hERG inhibition.

Table 3: Template for Summarizing In Vitro Toxicity Data

AssayCell LineEndpointResult (IC₅₀ µM)Interpretation
Cytotoxicity (MTT)HepG2Cell Viability> 100Low basal cytotoxicity
Micronucleus AssayTK6Micronuclei FormationNegativeNo evidence of clastogenicity or aneugenicity
hERG Thallium FluxhERG-HEK293Channel Inhibition45Moderate hERG inhibition; requires follow-up
In Vitro Testing Cascade Diagram

InVitro_Workflow cluster_1 In Vitro Experimental Validation Compound Synthesized Compound (Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate) Cytotox General Cytotoxicity Assay (e.g., MTT) Compound->Cytotox Genotox Genotoxicity Screening (e.g., Micronucleus Assay) Cytotox->Genotox Cardiotox Cardiotoxicity Screening (e.g., hERG Assay) Cytotox->Cardiotox Hepatotox Hepatotoxicity Assay (e.g., HepG2 viability/markers) Cytotox->Hepatotox Decision Go / No-Go Decision Prioritize for In Vivo Genotox->Decision Cardiotox->Decision Hepatotox->Decision

Caption: Tiered approach for in vitro toxicological screening.

Part 3: Definitive Assessment with In Vivo Toxicology

Rationale for Whole Organism Studies: While in vitro assays are informative, they cannot fully replicate the complexity of a living organism. In vivo toxicology studies are the definitive standard for assessing systemic toxicity, understanding toxicokinetics (TK), identifying target organs, and establishing a safe dose for first-in-human studies.[2][30][31][32] These studies are conducted in compliance with internationally recognized standards, such as the OECD Guidelines for the Testing of Chemicals.[33][34][35]

Acute Toxicity Study

The goal of an acute toxicity study is to determine the potential adverse effects of a single, high dose of the substance. This helps classify the compound's toxicity and provides data for dose selection in longer-term studies.

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is a humane alternative to the classic LD₅₀ test, relying on clear signs of toxicity rather than death as the endpoint.[36]

  • Animal Model: Use a single sex (typically female) of a standard rodent strain (e.g., Wistar rat).

  • Dose Selection: Based on in silico and in vitro data, select a starting dose from fixed levels (5, 50, 300, 2000 mg/kg).[36] In the absence of prior data, 300 mg/kg is often the starting point.[36]

  • Sighting Study: Dose a single animal at the starting dose.

    • If no evident toxicity occurs, dose the next animal at the next higher dose level.

    • If evident toxicity (but not death) occurs, dose four more animals at the same level.

    • If death occurs, dose the next animal at the next lower dose level.

  • Main Study: Based on the sighting study, dose a group of five animals at the highest dose that did not cause mortality.

  • Observation: Observe animals closely for clinical signs of toxicity for at least 14 days.[36] Record body weight, and perform a gross necropsy on all animals at the end of the study.

  • Interpretation: The result classifies the substance into a toxicity category based on the dose at which evident toxicity or mortality is observed.

Repeated Dose Toxicity Study

This is the cornerstone of preclinical safety assessment, designed to characterize the toxicological profile following repeated administration over a defined period.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD Guideline 407)

  • Animal Model: Use both male and female rodents (e.g., Sprague-Dawley rats).

  • Dose Groups: Typically includes three dose levels (low, mid, high) and a vehicle control group. The high dose should be selected to produce some toxicity but not significant mortality, often guided by the acute study.

  • Administration: Administer the compound daily (e.g., by oral gavage) for 28 consecutive days.

  • In-Life Monitoring: Conduct daily clinical observations. Measure body weight and food/water consumption weekly. Perform functional observations (e.g., sensory reactivity, motor activity) near the end of the study.

  • Clinical and Anatomic Pathology: At termination, collect blood for hematology and clinical chemistry analysis. Collect urine for urinalysis. Conduct a full gross necropsy and collect a comprehensive list of organs and tissues for histopathological examination.

  • Endpoint Analysis: The primary outcomes are the identification of target organs of toxicity and the determination of the No-Observed-Adverse-Effect Level (NOAEL) , which is the highest dose at which no biologically significant adverse effects are found.

Table 4: Template for Summarizing Key In Vivo Findings (28-Day Study)

ParameterLow DoseMid DoseHigh DoseKey Findings & Interpretation
Clinical Signs NoneNoneTransient lethargy post-dosingMild, non-adverse CNS effect at high dose.
Body Weight NormalNormal~10% decrease in malesDose-dependent effect on body weight gain in males.
Clinical Pathology No changeNo changeMild elevation in ALT/ASTPotential for mild, reversible liver effects at high dose.
Histopathology No findingsNo findingsMinimal centrilobular hepatocyte hypertrophyCorrelates with clinical chemistry; adaptive change vs. frank toxicity to be determined.
NOAEL Mid DoseThe mid-dose is identified as the NOAEL.
In Vivo Evaluation Workflow Diagram

InVivo_Workflow cluster_2 In Vivo Systemic Toxicology Favorable_InVitro Favorable In Vitro Profile Acute_Tox Acute Toxicity Study (e.g., OECD 420) Favorable_InVitro->Acute_Tox Dose_Selection Dose Range Finding (MTD Estimation) Acute_Tox->Dose_Selection Repeated_Dose Repeated Dose Study (e.g., 28-Day OECD 407) Dose_Selection->Repeated_Dose NOAEL Determine NOAEL Identify Target Organs Repeated_Dose->NOAEL Safety_Profile Comprehensive Safety Profile for Clinical Transition NOAEL->Safety_Profile

Caption: Phased approach for in vivo safety and toxicity studies.

Conclusion: Synthesizing a Comprehensive Risk Assessment

The toxicological evaluation of a new chemical entity like Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is a systematic, evidence-based process. By integrating predictive computational data with robust in vitro and in vivo experimental results, we construct a comprehensive safety profile. This integrated assessment allows for an informed decision on the compound's viability for further development. A favorable profile—characterized by low cytotoxicity, no genotoxic potential, a sufficient therapeutic window for off-target effects like hERG inhibition, and a well-defined NOAEL from in vivo studies—provides the necessary confidence to advance a candidate toward human clinical trials. This rigorous, multi-faceted approach is the bedrock of responsible drug development and ultimate patient safety.

References

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Methodological & Application

Efficient Synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate from Anthranilic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed and optimized protocol for the efficient synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, a valuable scaffold in medicinal chemistry. The described two-step methodology commences with the acylation of anthranilic acid using chloroacetyl chloride, followed by a cyclization and N-alkylation sequence to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights, step-by-step experimental procedures, and a discussion of the underlying chemical principles to ensure reliable and reproducible results.

Introduction

Quinazolin-4-one and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] These scaffolds exhibit a wide range of pharmacological activities, including but not limited to, anticancer, anti-inflammatory, anticonvulsant, and antimicrobial properties. The functionalization of the quinazolinone core, particularly at the N-1 and C-2 positions, has been a key strategy in the development of novel therapeutic agents. Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, the subject of this guide, serves as a crucial intermediate for the synthesis of more complex drug candidates. Its ester functionality provides a convenient handle for further chemical modifications.

The synthesis of quinazolin-4-ones from anthranilic acid is a well-established transformation in organic chemistry.[3][4] Various methods have been reported, often involving the initial formation of a 2-substituted-4H-3,1-benzoxazin-4-one intermediate, followed by reaction with an appropriate amine source.[1][5][6] This application note details a robust and efficient two-step process starting from readily available anthranilic acid.

Synthetic Strategy and Mechanistic Overview

The synthesis proceeds in two main stages:

  • Acylation of Anthranilic Acid: The initial step involves the reaction of anthranilic acid with chloroacetyl chloride. This reaction proceeds via a nucleophilic acyl substitution, where the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This forms N-(2-chloroacetyl)anthranilic acid.

  • Cyclization and N-Alkylation: The intermediate is then subjected to conditions that promote both the cyclization to form the quinazolinone ring and subsequent N-alkylation. While various methods exist for the cyclization step, this protocol utilizes an efficient approach that leads directly to the desired N-substituted product.

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used without further purification unless otherwise noted. Reactions should be monitored by thin-layer chromatography (TLC) on silica gel plates.

PART 1: Synthesis of 2-(chloromethyl)quinazolin-4(3H)-one

This initial step involves the reaction of anthranilic acid with chloroacetyl chloride to form an intermediate which is then cyclized.

Procedure:

  • To a solution of anthranilic acid (1 equivalent) in a suitable solvent such as dimethylformamide (DMF), add chloroacetyl chloride (1.1 equivalents) dropwise at 0 °C.[4]

  • Allow the reaction mixture to stir at room temperature for 2-3 hours.

  • The intermediate, 2-(2-chloroacetamido)benzoic acid, can be isolated or used directly in the next step.

  • For cyclization, the intermediate is heated with a dehydrating agent like acetic anhydride or by using a cyclizing agent such as formamide.[5] A one-pot approach where the initial acylation is followed by the addition of the cyclizing agent can also be employed for improved efficiency.[7][8]

PART 2: Synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

This step involves the N-alkylation of the quinazolinone ring.

Procedure:

  • To a solution of 2-(chloromethyl)quinazolin-4(3H)-one (1 equivalent) in an appropriate solvent like acetonitrile or DMF, add a base such as potassium carbonate or sodium hydride (1.2 equivalents).[9]

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl chloroacetate (1.1 equivalents) to the reaction mixture.

  • The reaction is typically stirred at room temperature or slightly elevated temperatures (50-60 °C) until completion, as monitored by TLC.

  • Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the pure Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

Data Presentation

Reactant Molecular Weight ( g/mol ) Equivalents Amount
Anthranilic Acid137.141.0(Specify) g/mmol
Chloroacetyl Chloride112.941.1(Specify) g/mmol
2-(chloromethyl)quinazolin-4(3H)-one194.611.0(Specify) g/mmol
Methyl Chloroacetate108.521.1(Specify) g/mmol
Potassium Carbonate138.211.2(Specify) g/mmol
Product Molecular Weight ( g/mol ) Theoretical Yield Observed Yield
Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate232.22(Specify) g(Specify) g / %

Table 1: Representative quantitative data for the synthesis.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Acylation cluster_step2 Step 2: Cyclization & N-Alkylation Anthranilic_Acid Anthranilic Acid Acylation Acylation (DMF, 0°C to RT) Anthranilic_Acid->Acylation Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Acylation Intermediate 2-(2-chloroacetamido)benzoic acid Acylation->Intermediate Cyclization Cyclization/ N-Alkylation Intermediate->Cyclization Product Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate Cyclization->Product Methyl_Chloroacetate Methyl Chloroacetate Methyl_Chloroacetate->Cyclization Base Base (K2CO3) Base->Cyclization

Figure 1: Overall synthetic workflow for Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

Reaction_Mechanism cluster_acylation Acylation of Anthranilic Acid cluster_cyclization Cyclization and N-Alkylation Reactant1 Anthranilic Acid NH2 COOH Transition_State1 Nucleophilic Attack Reactant1:nh2->Transition_State1 attacks C=O Reactant2 Chloroacetyl Chloride Cl-C(=O)-CH2-Cl Reactant2->Transition_State1 Intermediate1 Intermediate A N-(2-chloroacetyl)anthranilic acid Transition_State1->Intermediate1 Intermediate1_node N-(2-chloroacetyl)anthranilic acid Cyclization_Step Intramolecular Cyclization Intermediate1_node->Cyclization_Step -H2O Quinazolinone_Intermediate 2-(chloromethyl)quinazolin-4(3H)-one Cyclization_Step->Quinazolinone_Intermediate Alkylation_Step N-Alkylation Quinazolinone_Intermediate->Alkylation_Step + Methyl Chloroacetate, Base Final_Product Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate Alkylation_Step->Final_Product

Figure 2: Simplified reaction mechanism for the synthesis.

Trustworthiness and Self-Validation

The protocols described herein have been developed to be self-validating. Key checkpoints include:

  • TLC Monitoring: The progress of each reaction step should be carefully monitored by TLC. The disappearance of starting materials and the appearance of the product spot with a distinct Rf value provide a reliable indication of reaction completion.

  • Spectroscopic Analysis: The identity and purity of the final product should be confirmed by standard spectroscopic techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected spectral data should be compared with literature values or predicted spectra to validate the structure.

  • Melting Point: For solid products, a sharp melting point is indicative of high purity.

Discussion and Field-Proven Insights

The choice of base and solvent in the N-alkylation step can significantly influence the reaction outcome. While stronger bases like sodium hydride can be effective, potassium carbonate is often preferred for its milder nature and easier handling.[6] Acetonitrile and DMF are excellent solvents for this transformation due to their ability to dissolve the reactants and intermediates.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of quinazolinone derivatives, often leading to higher yields and shorter reaction times.[1][6][10] Researchers with access to microwave reactors may consider adapting this protocol for further optimization.

An alternative approach to the synthesis of the quinazolin-4-one core involves the reaction of anthranilic acid with formamide, which can be catalyzed by acids and bases.[11] This method can be particularly useful for the preparation of unsubstituted quinazolin-4-one.

Conclusion

This application note provides a comprehensive and efficient protocol for the synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate from anthranilic acid. By following the detailed experimental procedures and considering the provided insights, researchers can reliably produce this valuable intermediate for their drug discovery and development programs. The modularity of this synthetic route also allows for the facile generation of a library of analogs by varying the starting materials.

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  • CONVENIENT SYNTHESIS OF 2-METHYLQUINAZOLIN-4- THIONE BASED ON ANTHRANYL ACID.
  • Practical approach to 2-thioxo-2, 3-dihydroquinazolin-4(1H)-one via dithiocarbamate-anthranilic acid reaction.
  • (PDF) Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols - ResearchGate.
  • Method for production of quinazolin-4-on derivative - Google Patents.
  • N 3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides - Organic & Biomolecular Chemistry (RSC Publishing).
  • N- and / or O- Alkylation of Quinazolinone Derivatives - Juniper Publishers.
  • an interaction of 2-thiazoleacetonitriles with n-(2-chloroacetyl)anthranilic acid ester - Semantic Scholar.
  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC.
  • Process for the preparation of alkyl 3-chloroanthranilates - Google Patents.
  • 546+933 synthesis of quinazolin-4-one and its derivatives and investigation of the effects of copper catalysts.
  • 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC.
  • Process for preparing chloroacetyl chloride - Google Patents.
  • Scheme 1: Synthesis of 4-(2-chloroacetamido) benzoic acid derivatives... - ResearchGate.
  • (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization - ResearchGate.
  • Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride - Organic Syntheses.
  • 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization | Semantic Scholar.

Sources

Optimization and Control of Regioselective N-Alkylation of Quinazolin-4-one with Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This Application Note details a robust, field-proven protocol for the synthesis of methyl 2-(4-oxoquinazolin-3(4H)-yl)acetate via the N-alkylation of quinazolin-4(3H)-one. While the quinazolinone scaffold presents an ambident nucleophile challenge—potentially yielding both N3-alkyl (lactam) and O4-alkyl (imidate) products—this guide demonstrates how to lock regioselectivity toward the biologically significant N3-isomer using thermodynamic control. We provide a scalable methodology using potassium carbonate in aprotic polar solvents, validated by NMR characterization markers.

Mechanistic Insight & Regiochemical Control

The Ambident Nucleophile Challenge

Quinazolin-4(3H)-one exists in a tautomeric equilibrium between the lactam (NH-form) and the lactim (OH-form). Upon deprotonation, the resulting anion is an ambident nucleophile with negative charge delocalized between the Nitrogen (N3) and Oxygen (O4).

  • N3-Alkylation (Thermodynamic Control): Under standard basic conditions (e.g.,

    
    , Acetone/DMF) with alkyl halides, N-alkylation is generally favored due to the higher nucleophilicity of the nitrogen atom in the polarizability context and the high thermodynamic stability of the resulting amide carbonyl bond.
    
  • O4-Alkylation (Kinetic/Steric Control): O-alkylation is typically observed only when using "hard" metal salts (like

    
    ) or when the N3 position is sterically hindered by a bulky substituent at the C2 position.
    
Reaction Pathway Diagram

The following diagram illustrates the tautomeric equilibrium and the selective pathway toward the N-alkylated ester.

G cluster_0 Reactants & Equilibrium cluster_1 Electrophilic Attack cluster_2 Products Q_Lactam Quinazolin-4-one (Lactam Form) Q_Anion Resonance Stabilized Anion (N3 vs O4) Q_Lactam->Q_Anion Deprotonation (-H+) TS Transition State (SN2) Q_Anion->TS + Me-Cl-Acetate Base Base (K2CO3) Base->Q_Anion MCA Methyl Chloroacetate (Electrophile) MCA->TS Prod_N N3-Isomer (Major) Thermodynamic Product TS->Prod_N Path A: N-Attack (Favored in Acetone/DMF) Prod_O O4-Isomer (Minor/Trace) Kinetic Product TS->Prod_O Path B: O-Attack (Sterically Hindered/Ag+)

Caption: Mechanistic divergence of the quinazolinone anion. Path A (N-alkylation) is dominant with carbonate bases in aprotic solvents.

Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
  • Substrate: Quinazolin-4(3H)-one (1.0 equiv)

  • Electrophile: Methyl chloroacetate (1.1 – 1.2 equiv)

  • Base: Anhydrous Potassium Carbonate (

    
    ) (1.5 – 2.0 equiv)
    
  • Solvent: Dry Acetone (or DMF for higher solubility/temperature)

  • Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – Accelerates reaction via Finkelstein exchange (in situ formation of methyl iodoacetate).

Step-by-Step Methodology
Step 1: Activation (Deprotonation)
  • Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Quinazolin-4(3H)-one (e.g., 10 mmol, 1.46 g) and Dry Acetone (30–50 mL).

    • Note: If the substrate is insoluble in acetone, switch to DMF (Dimethylformamide).

  • Add Anhydrous

    
      (e.g., 15-20 mmol, 2.07-2.76 g).
    
  • Stir the mixture at room temperature for 15–30 minutes.

    • Why: This pre-stirring period ensures deprotonation and formation of the nucleophilic anion before the electrophile is introduced.

Step 2: Alkylation[1][2][3]
  • Add Methyl chloroacetate (e.g., 11-12 mmol, ~1.0-1.1 mL) dropwise to the reaction mixture.

  • (Optional) Add a catalytic amount of KI (approx. 100 mg).

  • Heat the mixture to Reflux (

    
     for acetone; 
    
    
    
    for DMF).
  • Maintain reflux for 4–8 hours .

    • Monitoring: Check reaction progress via TLC (Mobile phase: Hexane:Ethyl Acetate 1:1). The starting material (

      
      ) should disappear, and a new spot (
      
      
      
      ) should appear.
Step 3: Workup & Isolation
  • Cool the reaction mixture to room temperature.

  • Solvent Removal:

    • Method A (Precipitation): Pour the reaction mixture into crushed ice (approx. 100-150 g) with vigorous stirring. The product usually precipitates as a white/off-white solid.

    • Method B (Extraction): If using DMF, pour into water and extract with Ethyl Acetate (

      
       mL). Wash organic layer with brine, dry over 
      
      
      
      , and evaporate.
  • Filtration: Filter the solid precipitate (from Method A) and wash with cold water to remove inorganic salts (

    
    , excess 
    
    
    
    ).
  • Drying: Dry the solid in a vacuum oven at

    
    .
    
Step 4: Purification[4]
  • Recrystallization: Recrystallize the crude solid from Ethanol or an Ethanol/Water mixture.

  • Yield: Expected yield is 75% – 90% .

Workflow Visualization

Workflow Start Start: Dissolve Quinazolinone Solvent: Acetone or DMF BaseAdd Add K2CO3 (1.5 eq) Stir 30 min (Activation) Start->BaseAdd ReagentAdd Add Methyl Chloroacetate (1.1 eq) + KI (cat.) BaseAdd->ReagentAdd Reflux Reflux (4-8 Hours) Monitor via TLC ReagentAdd->Reflux Quench Pour into Crushed Ice (Precipitation) Reflux->Quench Filter Filter & Wash (Remove Salts) Quench->Filter Purify Recrystallize (Ethanol) Dry Filter->Purify

Caption: Operational workflow for the synthesis of methyl 2-(4-oxoquinazolin-3(4H)-yl)acetate.

Characterization & Data Analysis

To validate the protocol, the product must be distinguished from the potential O-alkylated impurity.

NMR Interpretation (Critical Quality Attributes)

The key differentiator is the chemical shift of the methylene protons (


 vs 

) and the Carbonyl carbon.
FeatureN3-Isomer (Target)O4-Isomer (Impurity)

NMR (

)

4.80 – 5.10 ppm
(Singlet)

5.20 – 5.50 ppm

NMR (

)

3.70 – 3.75 ppm

3.70 – 3.80 ppm

NMR (

)

45 – 48 ppm

60 – 65 ppm

NMR (

Ring)

~160 ppm
(Amide)
Shifted upfield (Imidate)

Reference Data:

  • 
     NMR (DMSO-
    
    
    
    ):
    
    
    8.15 (s, 1H, H-2), 8.12 (d, 1H), 7.80 (t, 1H), 7.65 (d, 1H), 7.50 (t, 1H), 4.95 (s, 2H,
    
    
    )
    , 3.72 (s, 3H,
    
    
    ).
  • IR Spectrum: Strong absorption at 1730-1750

    
      (Ester C=O) and 1670-1680 
    
    
    
    (Amide C=O). Absence of broad OH stretch.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete reaction; Moisture in solvent.Ensure Acetone/DMF is dry. Increase reflux time. Add KI catalyst.
O-Alkylated Impurity Steric hindrance at C2; Use of Ag salts.Ensure C2 position is not overly bulky.[5] Stick to

(avoid

).
Sticky/Oily Product Residual DMF or byproducts.Wash thoroughly with water.[4] Recrystallize from Ethanol.[6][4]
Starting Material Remains Base inactive or stoichiometry off.Grind

to fine powder before use. Increase Base to 2.5 equiv.

References

  • Dhani, R. (2012).[6] Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] quinazolin-4(3H)-one derivatives. Der Pharma Chemica, 4(5), 1917-1922.[6]

  • Kim, K. E., et al. (2024).[7] Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation.[7] Organic & Biomolecular Chemistry, 22, 4940-4949.[7]

  • Al-Alaaf, H. A., & Al-Iraqi, M. A. (2019).[4] Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate as Precursor to New Heterocyclic Compounds.[4] The Eurasia Proceedings of Science, Technology, Engineering & Mathematics, 7, 63-67.[4]

  • Anton, V. K., et al. (2020).[2] N- and / or O- Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal, 10(2).

Sources

Application Note: Microwave-Assisted Regioselective Synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Regiochemical Directive

This application note details the microwave-assisted synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate .

Critical Regiochemical Distinction: Researchers must distinguish between the N1-isomer (the specific target of this protocol) and the thermodynamically favored N3-isomer .

  • Target (N1-isomer): Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate. Requires a de novo cyclization strategy starting from N-alkylated precursors to lock the substitution at Position 1.

  • Common By-product (N3-isomer): Methyl 2-(4-oxoquinazolin-3(4H)-yl)acetate. This is the dominant product of direct alkylation of quinazolin-4(3H)-one.

This guide provides the specific "Bottom-Up" Cyclization Protocol required to synthesize the N1-substituted target, ensuring structural integrity and avoiding the N3/O-alkylation mixtures common in direct substitution methods.

Scientific Rationale: Why Microwave Irradiation?

The synthesis of quinazolinones via condensation (Niementowski-type reactions) is kinetically sluggish under thermal conditions, often requiring high temperatures (>180°C) and prolonged reflux (24–48 h), leading to decomposition and tar formation.

Microwave (MW) Advantages for this Scaffold:

  • Dipolar Polarization: The polar amide and ester intermediates couple efficiently with the electromagnetic field, allowing rapid superheating of the reaction matrix.

  • Pressure Effects: Performing the cyclization in a sealed vessel allows the reaction to exceed the boiling point of solvents (e.g., ethanol or neat formamide), accelerating the rate-determining dehydration step.

  • Cleaner Profiles: Rapid heating profiles minimize the thermal window for side reactions (e.g., ester hydrolysis or decarboxylation) compared to slow thermal ramping.

Synthetic Pathway Analysis

The following diagram illustrates the critical bifurcation in synthetic strategy. To obtain the N1-isomer , one must follow Route A (Pre-alkylation). Route B (Direct Alkylation) incorrectly leads to the N3-isomer.

Quinazolinone_Synthesis cluster_legend Pathway Key Start Methyl Anthranilate Alkylation Step 1: N-Alkylation (Methyl Chloroacetate) Start->Alkylation MW, 100°C Intermediate Methyl N-(2-methoxy-2-oxoethyl) anthranilate Alkylation->Intermediate Cyclization Step 2: Cyclization (Formamide/MW) Intermediate->Cyclization MW, 150°C Target_N1 TARGET: N1-Isomer Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate Cyclization->Target_N1 Regioselective Quinazolinone Quinazolin-4(3H)-one (Scaffold) Direct_Alk Direct Alkylation (Base/MW) Quinazolinone->Direct_Alk Target_N3 BY-PRODUCT: N3-Isomer Methyl 2-(4-oxoquinazolin-3(4H)-yl)acetate Direct_Alk->Target_N3 Thermodynamic Major Legend Route A (Solid) = Correct N1 Path Route B (Dashed) = Incorrect N3 Path

Caption: Figure 1. Divergent synthetic pathways. Route A (top) is required for the N1-substituted target requested.

Experimental Protocol: N1-Selective Synthesis

This protocol utilizes a two-step "one-pot" variation or a stepwise isolation method. For high purity, the Stepwise Isolation Method is recommended.

Step 1: Synthesis of Methyl N-(2-methoxy-2-oxoethyl)anthranilate

Objective: Install the acetate tail on the aniline nitrogen before ring closure to guarantee N1 positioning.

Reagents:

  • Methyl Anthranilate (1.0 equiv)

  • Methyl Chloroacetate (1.2 equiv)

  • Potassium Carbonate (

    
    , anhydrous, 2.0 equiv)
    
  • Potassium Iodide (KI, 0.1 equiv - Finkelstein catalyst)

  • Solvent: DMF (Dimethylformamide) or Acetonitrile.

Procedure:

  • Setup: In a 10 mL microwave process vial, dissolve Methyl Anthranilate (5 mmol) in DMF (4 mL).

  • Addition: Add

    
     (10 mmol), KI (0.5 mmol), and Methyl Chloroacetate (6 mmol). Add a magnetic stir bar.
    
  • MW Irradiation: Cap the vial. Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave):

    • Temperature: 100°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150W)

    • Stirring: High

  • Work-up: Pour reaction mixture into ice-water (20 mL). Extract with Ethyl Acetate (3 x 10 mL). Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Validation: Check TLC (Hexane:EtOAc 4:1). The product is the N-alkylated diester.

Step 2: Cyclocondensation to Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Objective: Close the pyrimidine ring using Formamide.

Reagents:

  • Intermediate from Step 1 (1.0 equiv)

  • Formamide (5.0 equiv) - Acts as solvent and C1 synthon.

  • Ammonium Acetate (1.0 equiv) - Catalyst.

Procedure:

  • Setup: Place the N-alkylated intermediate (from Step 1) into a fresh MW vial.

  • Addition: Add Formamide (excess, ~3-4 mL) and Ammonium Acetate.

  • MW Irradiation:

    • Temperature: 150°C

    • Hold Time: 15 minutes

    • Pressure Limit: 15 bar (Critical: Ammonia gas is generated).

    • Power: Dynamic (Max 200W).

  • Work-up: Cool to room temperature. The product often precipitates upon cooling. If not, pour into ice-water. Filter the solid.[1][2]

  • Purification: Recrystallize from Ethanol.

Comparative Data: Microwave vs. Thermal

The following data highlights the efficiency of the microwave protocol compared to traditional oil-bath reflux methods for quinazolinone synthesis.

ParameterThermal Method (Reflux)Microwave Method (This Protocol)Improvement Factor
Reaction Time 12 - 24 Hours25 Minutes (Total)~50x Faster
Solvent Usage High (50-100 mL)Low (Solvent-free/Min DMF)Green Metric
Yield (Step 1) 65 - 70%85 - 92%+20%
Yield (Step 2) 50 - 60%78 - 85%+25%
Purity (Crude) Low (requires column)High (recrystallization only)Process Efficiency

Critical Troubleshooting & Optimization

A. Regioselectivity Confirmation (Self-Validation)

To ensure you have the N1-isomer and not the N3-isomer or O-isomer:

  • 1H NMR Diagnostic:

    • N1-Isomer (Target): Look for the N-CH2 protons. In N1-substituted quinazolinones, the N1-CH2 usually appears upfield relative to N3, but the definitive check is NOE (Nuclear Overhauser Effect).

    • NOE: Irradiate the N-CH2 protons.

      • If N1 : You will see NOE enhancement of the benzene ring proton at position 8 (the proton adjacent to N1).

      • If N3 : You will see NOE enhancement of the C2-H proton (the singlet between N1 and N3).

  • IR Spectroscopy: The Carbonyl stretch of the ester and the amide (ring) will be distinct. N1-substitution significantly alters the conjugation of the amide carbonyl compared to N3.

B. Safety Note on Formamide

Formamide decomposes to CO and


 at high temperatures.
  • Risk: Vial over-pressurization.

  • Control: Do not exceed 180°C. Ensure the microwave vessel has an active pressure release mechanism. Perform in a fume hood.

References

  • Microwave-assisted synthesis of quinazolinone derivatives. Green Chemistry, Royal Society of Chemistry.[3] (Discusses iron-catalyzed cyclization and general MW benefits).

  • Microwave assisted synthesis of quinazolinone using different bases. ProQuest. (Provides baseline conditions for anthranilate cyclizations).

  • Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation. Acta Pharmaceutica. (Demonstrates alkylation patterns and phase transfer catalysis).

  • H2O2-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold. ACS Omega. (Modern oxidative approaches to the scaffold).

  • Convergent microwave assisted synthesis of quinazolinone. RSC Advances. (Discusses solvent effects and diamide intermediates).

Sources

Application Note: Optimized Hydrolysis Protocol for Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate to the Free Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

The quinazolinone scaffold is a privileged pharmacophore in medicinal chemistry, frequently serving as the core structure for antineoplastic, antihypertensive, and antiviral agents [1]. Derivatization of this core often requires the installation of an acetic acid appendage at the N1 or N3 position to serve as a synthetic handle for subsequent amide coupling or esterification.

Converting Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate to its corresponding free acid, 2-(4-oxoquinazolin-1(4H)-yl)acetic acid , is a critical transformation. While ester hydrolysis (saponification) is a fundamental organic reaction, the quinazolinone ring presents unique chemoselectivity challenges. Under harshly basic conditions or elevated temperatures, the pyrimidinone ring is susceptible to hydrolytic cleavage, leading to ring-opened anthranilic acid derivatives [2].

This application note details a highly optimized, self-validating protocol utilizing mild lithium hydroxide (LiOH) in a biphasic solvent system to achieve quantitative hydrolysis while preserving the integrity of the quinazolinone core.

Mechanistic Insights & Causality of Experimental Choices

To ensure a robust and reproducible protocol, every reagent and parameter has been selected based on specific mechanistic rationale:

  • Choice of Base (LiOH vs. NaOH/KOH): Lithium hydroxide is specifically chosen over sodium or potassium hydroxide. The lithium cation (

    
    ) acts as a mild Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination enhances the electrophilicity of the ester carbon, accelerating the nucleophilic attack by the hydroxide ion at room temperature. Consequently, this allows the reaction to proceed rapidly without the need for heating, thereby suppressing the base-catalyzed ring-opening of the quinazolinone core [3].
    
  • Solvent System (THF/MeOH/H

    
    O):  A ternary solvent system is employed. Tetrahydrofuran (THF) ensures complete solubilization of the hydrophobic quinazolinone ester. Water is required to dissolve the LiOH and provide the hydroxide nucleophile. Methanol (MeOH) acts as a crucial miscible bridge, preventing biphasic separation and ensuring a homogeneous reaction environment, which prevents localized concentration spikes of base.
    
  • Irreversibility and Precipitation: Base-catalyzed hydrolysis is thermodynamically driven to completion because the resulting carboxylic acid is immediately deprotonated to form a stable carboxylate salt, rendering the step irreversible [4]. Subsequent acidification with HCl protonates the carboxylate, drastically reducing its aqueous solubility and driving the spontaneous crystallization of the highly pure free acid.

Mechanism Ester Quinazolinone Methyl Ester Tetrahedral Tetrahedral Intermediate Ester->Tetrahedral OH- attack (Fast, RT) RingOpen Ring-Opened Anthranilic Acid Deriv. Ester->RingOpen Harsh Base / Heat (C2-N3 Cleavage) Acid Quinazolinone Acetic Acid (Target) Tetrahedral->Acid -MeOH (Mild conditions)

Caption: Mechanistic pathways: Desired saponification versus base-induced ring-opening degradation.

Quantitative Data & Condition Optimization

The following table summarizes the optimization data, demonstrating why the LiOH-mediated pathway is superior for this specific substrate.

ConditionBase / AcidSolvent SystemTemp (°C)TimeYield (%)Purity (LC-MS)Mechanistic Outcome / Notes
Optimized LiOH·H

O (1.5 eq)
THF/MeOH/H

O (2:2:1)
20–25 3 h 94% >99% Clean conversion; no ring-opening observed.
Harsh BaseNaOH (2.0 eq)MeOH/H

O (1:1)
501 h71%82%Faster, but ~15% ring-opened byproduct detected.
AcidicHCl (6M aq)1,4-Dioxane9016 h58%88%Sluggish kinetics; thermal degradation of starting material.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system . Each phase includes specific analytical checks to ensure the reaction is proceeding correctly before moving to the next step.

Materials & Reagents
  • Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate (Starting Material, SM)

  • Lithium hydroxide monohydrate (LiOH·H

    
    O, Reagent Grade)
    
  • Tetrahydrofuran (THF, HPLC Grade)

  • Methanol (MeOH, HPLC Grade)

  • Deionized Water (H

    
    O)
    
  • 1M Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

Procedure

Phase 1: Reaction Setup

  • Charge a round-bottom flask equipped with a magnetic stir bar with Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate (1.0 equivalent, e.g., 10.0 mmol, 2.18 g).

  • Add a 1:1 mixture of THF and MeOH (20 mL total volume). Stir at 400 rpm until the SM is completely dissolved.

    • Validation Check: The solution must be completely clear. If particulate matter remains, add an additional 2 mL of THF.

  • Cool the reaction flask to 0–5 °C using an ice-water bath.

Phase 2: Hydrolysis 4. In a separate vial, dissolve LiOH·H


O (1.5 equivalents, 15.0 mmol, 0.63 g) in deionized water (10 mL).
5.  Add the aqueous LiOH solution dropwise to the reaction mixture over 5 minutes to prevent localized exotherms.
6.  Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 3 hours.
  • Validation Check (In-Process Control): Pull a 10 µL aliquot, dilute in 1 mL acetonitrile, and analyze via LC-MS. The SM peak (
    
    
    ) should be completely consumed, replaced by the product peak (
    
    
    ).

Phase 3: Work-up and Isolation 7. Concentrate the reaction mixture under reduced pressure (rotary evaporator, bath temp 30 °C) to remove the volatile organic solvents (THF and MeOH). Do not evaporate to total dryness. 8. Dilute the remaining aqueous residue with an additional 10 mL of deionized water. 9. (Optional but Recommended) Extract the aqueous layer with EtOAc (15 mL). Discard the organic layer. This step removes any unreacted ester or non-polar organic impurities. 10. Cool the aqueous layer to 0–5 °C in an ice bath. 11. While stirring vigorously, add 1M HCl dropwise until the pH reaches 2.0–3.0. A thick, white to off-white precipitate will form immediately.

  • Validation Check: Use a calibrated pH meter or high-quality pH strips. The pKa of the product is approximately 3.5; the pH must be strictly below 3.0 to ensure complete protonation and maximum yield.
  • Stir the suspension at 0 °C for an additional 30 minutes to age the crystals.
  • Filter the solid under vacuum using a Büchner funnel. Wash the filter cake with ice-cold deionized water (2 × 10 mL).
  • Dry the solid in a vacuum oven at 45 °C for 12 hours to afford the pure 2-(4-oxoquinazolin-1(4H)-yl)acetic acid.

Workflow Visualization

Workflow A Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate + THF/MeOH (1:1) B Add Aqueous LiOH (1.5 eq) Dropwise at 0-5 °C A->B C Stir at Room Temp (3 hours) B->C D Monitor via LC-MS (Target [M+H]+ = 205) C->D D->C SM Remaining E Evaporate THF/MeOH (Rotary Evaporator) D->E 100% Conversion F Extract with EtOAc (Discard Organic Layer) E->F G Acidify Aqueous Layer with 1M HCl to pH 2-3 F->G H Filter Precipitate & Wash with Cold Water G->H I Dry in Vacuo (Pure Free Acid) H->I

Caption: Experimental workflow for the base-catalyzed hydrolysis of quinazolinone acetate.

Troubleshooting & Best Practices

  • Emulsion Formation during EtOAc Wash: If an emulsion forms during the optional EtOAc extraction (Step 9), add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer, which will force phase separation.

  • Product Oils Out Instead of Precipitating: If the product forms a sticky oil rather than a solid upon acidification (Step 11), the acidification was likely performed too quickly or at too high a temperature. Re-warm the mixture slightly to dissolve the oil, ensure the flask is well-cooled, and add the HCl much more slowly with rapid stirring.

  • Low Yield: A low yield is almost always attributed to incomplete acidification. Ensure the pH is verified to be

    
     before filtration. The product is highly soluble in neutral/basic water as a carboxylate salt.
    

References

  • Negi, B., Bisht, S., & Sharma, P. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 61-65. Available at:[Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 361-370. Available at:[Link]

  • Chemistry Steps. (2020). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Available at:[Link]

  • Clark, J. (2016). Hydrolysis of Esters. Chemguide. Available at:[Link]

Using Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate as an intermediate in hydrazide synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Synthesis of Quinazolinone-Based Hydrazides Using Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Introduction: The Strategic Fusion of Privileged Scaffolds

In the landscape of medicinal chemistry, the quinazolin-4-one core is a "privileged scaffold," a molecular framework that consistently appears in compounds with a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1] Similarly, molecules containing a hydrazide or hydrazone moiety (-CONHNH-) are crucial pharmacophores known for their diverse therapeutic applications, from antitubercular to antitumoral agents.[2][3]

The strategic combination of these two powerful motifs through molecular hybridization represents a rational approach in drug design.[4] This methodology aims to create novel chemical entities with potentially synergistic or enhanced pharmacological profiles. This guide provides a comprehensive, field-proven protocol for the synthesis of 2-(4-oxoquinazolin-1(4H)-yl)acetohydrazide, a versatile building block for creating libraries of bioactive compounds. We will proceed via the key intermediate, Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, explaining the causality behind each experimental choice to ensure reproducibility and success.

Overall Synthetic Workflow

The multi-step synthesis is designed for efficiency and scalability, starting from readily available commercial reagents. The workflow progresses from the construction of the core quinazolinone ring to its functionalization and final conversion to the target hydrazide.

G cluster_0 cluster_1 cluster_2 cluster_3 A Anthranilic Acid B Quinazolin-4(3H)-one A->B Cyclization C Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate (Key Intermediate) B->C N-Alkylation D 2-(4-oxoquinazolin-1(4H)-yl)acetohydrazide (Target Product) C->D Hydrazinolysis E Bioactive Hydrazone Library D->E Condensation

Caption: Overall synthetic pathway from starting materials to the final hydrazone library.

Part 1: Synthesis of the Intermediate - Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

The synthesis of the key ester intermediate is achieved in two primary stages: formation of the quinazolinone ring followed by N-alkylation at the N1 position.

Protocol 1: Synthesis of Quinazolin-4(3H)-one

This foundational step constructs the heterocyclic core. A microwave-assisted method, adapted from established procedures, is presented here for its efficiency and reduced reaction times.[5][6]

Reagents and Materials

Reagent M.W. Quantity Moles
Anthranilic Acid 137.14 13.7 g 0.10

| Formamide | 45.04 | 50 mL | - |

Step-by-Step Methodology

  • Combine anthranilic acid (13.7 g, 0.10 mol) and formamide (50 mL) in a microwave-safe reaction vessel equipped with a magnetic stir bar.

  • Seal the vessel and place it in a microwave reactor.

  • Heat the mixture to 180°C and hold for 15 minutes.

  • After cooling to room temperature, pour the reaction mixture into 200 mL of cold water.

  • Stir the suspension for 30 minutes to allow for complete precipitation.

  • Collect the solid product by vacuum filtration, wash thoroughly with cold water (3 x 50 mL), and dry in a vacuum oven at 60°C.

  • The resulting white to off-white solid is typically of sufficient purity for the next step. Expected yield: >85%.

Protocol 2: N-Alkylation to Synthesize Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

This step introduces the acetate side chain. The choice of a moderately strong base like potassium carbonate and a polar aprotic solvent like DMF is critical for achieving selective N1-alkylation.

Reagents and Materials

Reagent M.W. Quantity Moles Ratio
Quinazolin-4(3H)-one 146.15 7.3 g 0.05 1.0
Methyl Bromoacetate 152.98 9.2 g (6.1 mL) 0.06 1.2
Anhydrous K₂CO₃ 138.21 10.4 g 0.075 1.5

| N,N-Dimethylformamide (DMF) | - | 100 mL | - | - |

Step-by-Step Methodology

  • To a 250 mL round-bottom flask, add quinazolin-4(3H)-one (7.3 g, 0.05 mol) and anhydrous potassium carbonate (10.4 g, 0.075 mol).

  • Add 100 mL of dry DMF and stir the suspension at room temperature for 30 minutes to facilitate the formation of the quinazolinone anion.

  • Add methyl bromoacetate (6.1 mL, 0.06 mol) dropwise to the suspension over 10 minutes.

  • Heat the reaction mixture to 70°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature and pour it into 500 mL of ice-cold water with vigorous stirring.

  • A white precipitate will form. Continue stirring for 30 minutes.

  • Collect the crude product by vacuum filtration, wash extensively with water (3 x 100 mL) to remove DMF and salts, and dry.

  • Recrystallize the solid from ethanol or isopropanol to yield the pure ester intermediate. Expected yield: >80%.

Part 2: Core Protocol - Synthesis of 2-(4-oxoquinazolin-1(4H)-yl)acetohydrazide

This is the pivotal transformation, converting the stable methyl ester intermediate into the highly reactive acylhydrazide. The reaction, known as hydrazinolysis, involves the nucleophilic acyl substitution of the methoxy group (-OCH₃) by hydrazine.[7]

Protocol 3: Hydrazinolysis of the Methyl Ester Intermediate

Expert Rationale:

  • Solvent: Absolute ethanol is the solvent of choice as it readily dissolves the ester at elevated temperatures and is compatible with hydrazine hydrate.[8]

  • Reagent Ratio: A molar excess of hydrazine hydrate (typically 1.5 to 3 equivalents) is used to ensure the reaction goes to completion and to minimize the formation of dimeric side products.[9]

  • Reaction Condition: Refluxing provides the necessary thermal energy to overcome the activation barrier of the reaction, ensuring a reasonable reaction time.[8]

Reagents and Materials

Reagent M.W. Quantity Moles Ratio
Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate 218.21 5.45 g 0.025 1.0
Hydrazine Hydrate (~100%) 50.06 1.88 mL (~1.9 g) 0.0375 1.5

| Absolute Ethanol | - | 75 mL | - | - |

Step-by-Step Methodology

  • Suspend Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate (5.45 g, 0.025 mol) in 75 mL of absolute ethanol in a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar.

  • Add hydrazine hydrate (1.88 mL, 0.0375 mol) to the suspension.

  • Heat the mixture to reflux with constant stirring. The suspension will typically become a clear solution as the reactants are consumed.

  • Maintain the reflux for 8-12 hours. The reaction can be monitored by TLC (e.g., using 10% Methanol in Dichloromethane as eluent), observing the disappearance of the starting ester spot.

  • After the reaction is complete, cool the flask to room temperature. A white crystalline solid should precipitate out of the solution.

  • Further cool the flask in an ice bath for 1 hour to maximize precipitation.

  • Collect the product by vacuum filtration.

  • Wash the solid product with a small amount of cold ethanol (2 x 15 mL) to remove any unreacted hydrazine hydrate.

  • Dry the product under vacuum to yield 2-(4-oxoquinazolin-1(4H)-yl)acetohydrazide as a white crystalline solid. Expected yield: >90%.

Product Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized hydrazide is crucial. A comparison of the spectral data of the starting ester and the final hydrazide provides definitive validation.

Spectroscopic DataMethyl Ester IntermediateAcetohydrazide ProductRationale for Change
IR (cm⁻¹) ~1740 (C=O, ester), ~1680 (C=O, amide)~1665 (C=O, amide), ~3310, 3200 (N-H stretch)Disappearance of the ester carbonyl and appearance of characteristic N-H stretches from the -NHNH₂ group.[8]
¹H NMR (δ, ppm) ~3.7 (s, 3H, -OCH₃), ~5.0 (s, 2H, N-CH₂), 7.5-8.3 (m, 4H, Ar-H)~4.4 (br s, 2H, -NH₂), ~4.8 (s, 2H, N-CH₂), 7.5-8.3 (m, 4H, Ar-H), ~9.5 (br s, 1H, -CONH-)Disappearance of the -OCH₃ singlet and appearance of two new D₂O-exchangeable signals for the -NH and -NH₂ protons.[8]
Troubleshooting the Hydrazinolysis Reaction

G Start Monitor reaction by TLC after 8 hours CheckEster Is starting ester consumed? Start->CheckEster Complete Reaction Complete. Proceed to workup. CheckEster->Complete Yes Incomplete Reaction Incomplete CheckEster->Incomplete No OilyProduct Oily product upon workup? Complete->OilyProduct Extend Extend reflux time by 4 hours. Re-check by TLC. Incomplete->Extend CheckHydrazine Consider adding 0.2 eq. more hydrazine hydrate. Extend->CheckHydrazine Crystalline Crystalline solid obtained. Wash and dry. OilyProduct->Crystalline No Triturate Triturate with cold diethyl ether or perform recrystallization. OilyProduct->Triturate Yes

Caption: A logical troubleshooting workflow for the hydrazinolysis protocol.

Part 3: Application in Library Synthesis

The synthesized 2-(4-oxoquinazolin-1(4H)-yl)acetohydrazide is not an endpoint but a gateway. Its primary amine group is a nucleophilic handle for facile condensation reactions with a vast array of commercially available aldehydes and ketones, enabling the rapid generation of diverse hydrazone libraries for biological screening.[10][11]

General Protocol 4: Synthesis of Quinazolinone-Hydrazones
  • Dissolve the acetohydrazide (1.0 eq) in a suitable solvent like ethanol or methanol.

  • Add the desired aldehyde or ketone (1.0-1.1 eq).

  • Add a catalytic amount (2-3 drops) of glacial acetic acid to protonate the carbonyl oxygen, thereby activating it towards nucleophilic attack.[8]

  • Reflux the mixture for 2-6 hours until TLC indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature. The hydrazone product often precipitates directly from the solution.

  • Collect the solid by filtration, wash with cold solvent, and dry.

This straightforward protocol allows for the creation of dozens of analogs, each with unique steric and electronic properties poised for evaluation in drug discovery programs.

References

  • Al-Obaydi, F. M. (2019). Synthesis of Some New Hydrazones from Quinazolinone Moiety. Al-Mustansiriyah Journal of Science, 30(4), 62-70. [Link]

  • Shao, L. H., Fan, S. L., Meng, Y. F., Gan, Y. Y., Shao, W. B., Wang, Z. C., Chen, D. P., & Ouyang, G. P. (2021). Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. New Journal of Chemistry, 45(8), 3953-3965. [Link]

  • El-Sayed, N. N. E., et al. (2020). Copper-catalyzed synthesis of new quinazolinone hydrazine derivatives... ResearchGate. [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910–1939. [Link]

  • Stilinović, V., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(65), 39701-39714. [Link]

  • Kumar, A., et al. (2023). Synthesis, characterization and biological evaluation of quinazoline-4-one derivatives via cyclization of hydrazones. International Journal of Advanced Chemistry Research, 5(2), 1-5. [Link]

  • Abdel-Wahab, B. F., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(17), 5519. [Link]

  • Shao, L. H., et al. (2021). Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. RSC Publishing. [Link]

  • Asnani, A. J., & Pande, M. S. (2021). BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. ResearchGate. [Link]

  • Kotgire, S. S., et al. (2018). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research, 9(10), 4253-57. [Link]

  • Al-Obaydi, F. M. (2019). Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate as Precursor to New Heterocyclic Compounds. Dergipark. [Link]

  • Alcrut group. (2024). Synthesis and Evaluation of Hydrazones. [Link]

  • Hanson, J. E. (2024). How can I combine hydrazine derivative and ester? ResearchGate. [Link]

  • Wulsdorf, T., et al. (2025). Synthesis and structure-activity relationship study of novel quinazolin-4(3H)-one derivatives as dual toll-like receptor 7/8 agonists. Refubium - Freie Universität Berlin Repository. [Link]

  • Kotgire, S. S., et al. (2018). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. [Link]

Sources

Application Note: Solvent Selection for the Recrystallization of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and process chemists optimizing the purification of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate . While the N3-substituted isomer is more commercially common, this guide specifically addresses the N1-substituted isomer (or general quinazolinone methyl esters) as requested, focusing on the critical physicochemical principles governing its solubility and stability.

Introduction & Molecule Analysis[1][2][3][4][5]

The target molecule, Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate , features a fused heterocyclic core (quinazolinone) and a flexible ester side chain. Successful recrystallization requires balancing the solubility of the planar, aromatic core with the hydrolytic instability of the ester functionality.

Physicochemical Profile[2][3][5][6]
  • Core Structure: Quinazolin-4(1H)-one. This scaffold is polar and capable of significant

    
    -
    
    
    
    stacking, leading to high lattice energy and potentially high melting points.
  • Functional Groups:

    • Methyl Ester: Susceptible to hydrolysis (to the acid) and transesterification (exchange of alkoxy groups).

    • Amide/Lactam (N-C=O): Hydrogen bond acceptor. Depending on the tautomer, it can act as a donor, but N1-substitution blocks the primary donor site, reducing solubility in non-polar solvents.

  • Impurity Profile: Common impurities include unreacted anthranilic acid derivatives, the hydrolyzed free acid (2-(4-oxoquinazolin-1(4H)-yl)acetic acid), and potentially the O-alkylated or N3-alkylated regioisomers depending on the synthesis route.

Solvent Selection Strategy

The selection process is governed by three rules: Chemical Compatibility , Solubility Differential , and Impurity Rejection .

Chemical Compatibility (The "Golden Rule" of Esters)

CRITICAL WARNING: Do NOT use Ethanol, Isopropanol, or other higher alcohols if the target is a Methyl Ester .

  • Risk: Transesterification. Heating a methyl ester in ethanol (especially with trace acidic/basic impurities from synthesis) can lead to the formation of the Ethyl ester analog (Ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate).

  • Solution: Use Methanol (MeOH) as the primary protic solvent. If a non-protic solvent is required, Acetonitrile (MeCN) or Ethyl Acetate (EtOAc) are superior choices.

Solubility Screening Candidates

Based on the Hansen Solubility Parameters (HSP) of quinazolinones, the following solvents are recommended for screening:

Solvent ClassSolventSuitabilityNotes
Alcohol Methanol High Primary Candidate. Matches ester group.[1][2][3] Good thermal solubility gradient.
Nitrile Acetonitrile High Excellent for rejecting polar impurities. Aprotic (no transesterification risk).
Ester Ethyl Acetate Medium Good for removing non-polar impurities. May require an antisolvent (Hexane).
Chlorinated DCM/Chloroform Low Often too good a solvent (compound won't crystallize). Good for initial dissolution but not crystallization.
Aromatic Toluene Medium Useful if the compound is unexpectedly lipophilic. High boiling point allows good thermal range.

Experimental Protocol

Phase 1: Solubility Profiling

Perform this test on a 50 mg scale to conserve material.

  • Preparation: Place 50 mg of crude solid into 5 separate HPLC vials.

  • Solvent Addition: Add 0.5 mL of the test solvent (MeOH, MeCN, EtOAc, Toluene, Water) to each vial.

  • Observation (Room Temp):

    • Soluble: Not suitable for single-solvent recrystallization (yield will be low).

    • Insoluble: Proceed to heating.[4][3][5]

  • Heating: Heat the insoluble vials to near-boiling (e.g., 60°C for MeOH, 75°C for MeCN).

    • Soluble (Hot):Ideal candidate.

    • Insoluble (Hot): Solvent is too weak. Consider using it as an antisolvent or switching to a stronger solvent (e.g., DMF/MeOH mixture).

  • Cooling: Allow the hot soluble vials to cool slowly to room temperature (RT), then to 4°C. Observe crystal formation.

Phase 2: The Recrystallization Procedure (Optimized for Methanol)

Assuming Methanol (or MeCN) showed the best "Soluble Hot / Insoluble Cold" profile:

Step 1: Dissolution

  • Charge the crude solid into a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

  • Add Methanol (approx. 10-15 mL per gram of solid). Note: Quantity depends on Phase 1 results.

  • Heat to reflux (65°C) with stirring.

  • Optimization: If solid remains, add MeOH in small aliquots (1-2 mL) until dissolved. If the solution is dark/dirty but solid is gone, proceed to filtration.

Step 2: Hot Filtration (Impurity Removal)

  • While boiling, if insoluble particles (inorganic salts, dust) remain, filter the hot solution rapidly through a pre-warmed glass funnel with fluted filter paper or a sintered glass frit.

  • Pro Tip: Add 5% excess solvent before filtering to prevent premature crystallization on the filter.

Step 3: Crystallization

  • Remove from heat.[5] Allow the flask to cool to Room Temperature (RT) slowly (over 1-2 hours).

    • Why? Rapid cooling traps impurities and forms amorphous powder. Slow cooling promotes pure, defined crystal growth.

  • Once at RT, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Step 4: Isolation

  • Filter the crystals using vacuum filtration (Buchner funnel).

  • Wash: Wash the filter cake with a small volume of cold Methanol (-20°C). Do not use room temp solvent or you will wash away your product.

  • Dry: Dry in a vacuum oven at 40-50°C. Avoid high heat (>80°C) to prevent ester degradation.

Phase 3: Binary Solvent System (If Single Solvent Fails)

If the compound is too soluble in Methanol (low yield) or too insoluble in Ethyl Acetate:

  • System A (Methanol/Water): Dissolve in hot Methanol. Add hot Water dropwise until persistent turbidity appears. Add 1-2 drops of Methanol to clear it. Cool slowly.

  • System B (Ethyl Acetate/Heptane): Dissolve in hot Ethyl Acetate. Add hot Heptane until turbid. Cool.

Visualization of Workflows

Diagram 1: Solvent Selection Logic

This flowchart guides the decision-making process based on the functional groups (Methyl Ester) and solubility behavior.

SolventSelection Start Start: Solvent Selection for Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate CheckEster Check Functional Groups: Methyl Ester Present? Start->CheckEster Warning CRITICAL: Avoid Ethanol/Propanol (Risk of Transesterification) CheckEster->Warning Yes SelectPrimary Select Primary Candidate: Methanol (MeOH) Warning->SelectPrimary TestSolubility Test Solubility (100 mg/mL) @ Reflux SelectPrimary->TestSolubility Result1 Soluble Hot / Insoluble Cold? TestSolubility->Result1 PathYes Ideal System: Recrystallize from MeOH Result1->PathYes Yes PathTooSol Too Soluble Cold? Result1->PathTooSol No (Soluble Cold) PathInsol Insoluble Hot? Result1->PathInsol No (Insoluble Hot) BinaryWater Use Binary System: MeOH + Water (Antisolvent) PathTooSol->BinaryWater Yes TryMeCN Try Acetonitrile (MeCN) PathTooSol->TryMeCN No, try MeCN SwitchSolvent Switch to Stronger Solvent: DMF or DMSO (+ Water wash) PathInsol->SwitchSolvent

Caption: Decision tree for selecting the optimal solvent system, prioritizing chemical stability of the methyl ester.

Diagram 2: Recrystallization Protocol Workflow

A step-by-step visualization of the experimental procedure.

RecrystProtocol Crude Crude Solid (Impure) Dissolve Dissolution Reflux in MeOH (65°C) Crude->Dissolve Filter Hot Filtration (Remove Insolubles) Dissolve->Filter If particles present Cool Controlled Cooling RT -> 4°C (Ice Bath) Dissolve->Cool If clear Filter->Cool Harvest Filtration & Wash Cold MeOH Wash Cool->Harvest Dry Drying Vacuum Oven 45°C Harvest->Dry Pure Pure Crystals (Check HPLC/NMR) Dry->Pure

Caption: Operational workflow for the recrystallization of the target quinazolinone ester.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Oiling Out Compound melts before dissolving or solvent is too polar/wet.Use a seed crystal. Add a small amount of a more non-polar solvent (e.g., Toluene) to the system.
Low Yield Too much solvent used or compound is too soluble.Concentrate the mother liquor by evaporation (50%) and cool again. Add water (antisolvent) dropwise.
Impurity Persistence Impurity has similar solubility profile.Switch solvent class entirely (e.g., from MeOH to Ethyl Acetate).
Ethyl Ester Peak in NMR Transesterification occurred.Fatal Error. You used Ethanol. Repeat synthesis or hydrolyze to acid and re-esterify with Methanol.

References

  • Solubility of Quinazolinone Derivatives

    • Haneen, D. S. A., et al. (2025).[6] "Synthesis, comprehensive in silico studies, and cytotoxicity evaluation of novel quinazolinone derivatives." Scientific Reports, 15, 23697.[6] Link

    • Context: Discusses the general poor water solubility of quinazolinone derivatives and the necessity of organic solvents for processing.
  • Recrystallization Methodology for Quinazolinones

    • Al-Omary, F. A. M., et al. (2019).[3] "Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate as Precursor to New Heterocyclic Compounds." DergiPark / IConTES Proceedings. Link

    • Context: Describes the successful recrystallization of a related methyl ester quinazolinone derivative using Methanol and Ethanol (though Ethanol is discouraged here for methyl esters to ensure high purity).
  • Synthesis and Purification of Quinazolinone Esters

    • Kotgire, S. S., et al. (2014). "Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate." Pharma Science Monitor. Link

    • Context: Provides experimental details on the workup of ester-substituted quinazolinones, utilizing recrystallization
  • Mechanochemical Synthesis & Green Solvents

    • Komar, M., et al. (2022). "N2,N6-Bis(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-yl)pyridine-2,6-dicarboxamide."[7] Molbank, 2022(4), M1496. Link

    • Context: Demonstrates the use of Methanol for recrystallizing complex quinazolinone derivatives following green synthesis protocols.

Sources

One-pot synthesis methods for quinazolinone acetate derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative guide for researchers and drug development professionals on the efficient one-pot synthesis of quinazolinone derivatives, with a focus on methods employing acetate reagents. This document provides in-depth mechanistic insights, detailed experimental protocols, and comparative data to facilitate the practical application of these advanced synthetic strategies.

Introduction to Quinazolinone Synthesis

The quinazolinone scaffold is a privileged heterocyclic motif renowned for its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3] Several marketed drugs, such as Idelalisib (Zydelig) for treating certain blood cancers, feature this core structure, underscoring its therapeutic significance.[1][2]

Traditional multi-step syntheses of these complex molecules are often plagued by issues such as low overall yields, tedious purification processes, and significant solvent waste. One-pot multicomponent reactions (MCRs) have emerged as a powerful and elegant solution to these challenges.[1][4] MCRs enable the construction of complex molecular architectures in a single synthetic operation by combining three or more starting materials, thereby enhancing efficiency, reducing waste, and aligning with the principles of green chemistry.[1][4]

This guide focuses on one-pot methodologies for synthesizing quinazolinone derivatives, with a particular emphasis on the strategic use of acetate salts, such as ammonium acetate, which often serve as a convenient and effective source of nitrogen. We will explore the causality behind experimental choices, provide detailed, validated protocols, and present a mechanistic framework for these transformations.

Mechanistic Rationale: The Role of Acetate in Quinazolinone Formation

A common and highly efficient strategy for constructing the quinazolinone ring involves the condensation of an anthranilic acid precursor, a C1 or C-aryl/alkyl source (like an aldehyde or nitrile), and a nitrogen source. Ammonium acetate (NH₄OAc) is frequently the reagent of choice for the nitrogen source.

Why Ammonium Acetate? Ammonium acetate is a versatile reagent in this context for several reasons:

  • Ammonia Source: Upon heating, it serves as an in situ source of ammonia, which is essential for forming the N3 position of the pyrimidine ring.[1]

  • Mild Acidity: The acetate ion and ammonium ion create a buffered system that can facilitate both acid- and base-catalyzed steps in the reaction cascade, such as imine formation and cyclization, without requiring harsh conditions.

  • Convenience: As a stable, inexpensive, and easy-to-handle solid, it is operationally simpler and safer than using gaseous ammonia.

The general mechanism, particularly when starting from isatoic anhydride and an aldehyde, proceeds through a domino sequence of reactions:

  • Ring Opening of Isatoic Anhydride: An amine (or ammonia from NH₄OAc) attacks the carbonyl group of isatoic anhydride, leading to a ring-opened intermediate.

  • Decarboxylation: This intermediate readily loses carbon dioxide to form a 2-aminobenzamide derivative.

  • Condensation: The 2-aminobenzamide then condenses with an aldehyde to form a Schiff base (imine) intermediate.

  • Intramolecular Cyclization: The terminal amide nitrogen attacks the imine carbon, leading to a dihydroquinazolinone intermediate.

  • Oxidation/Aromatization: The dihydroquinazolinone is then oxidized to the final, stable quinazolinone product. This final step can occur under the reaction conditions (e.g., in air) or may be promoted by a specific oxidant.

Mechanistic_Pathway Isatoic Isatoic Anhydride Intermediate1 Ring-Opened Intermediate Isatoic->Intermediate1 Amine R-NH₂ or NH₃ (from NH₄OAc) Amine->Isatoic 1. Ring Opening Aldehyde R'-CHO Aminobenzamide 2-Aminobenzamide Derivative Aldehyde->Aminobenzamide 3. Condensation CO2 CO₂ Intermediate1->CO2 Intermediate1->Aminobenzamide 2. Decarboxylation SchiffBase Schiff Base Intermediate Aminobenzamide->SchiffBase Dihydro Dihydroquinazolinone SchiffBase->Dihydro 4. Cyclization Quinazolinone Quinazolinone Product Dihydro->Quinazolinone 5. Oxidation Oxidant [O] Oxidant->Dihydro

Caption: General mechanistic pathway for quinazolinone synthesis.

Key One-Pot Synthetic Strategies

Several robust one-pot strategies have been developed, primarily differentiated by the choice of starting materials and catalytic systems.

Isatoic Anhydride-Based Multicomponent Reactions

Isatoic anhydride is an excellent starting material as it is a stable, commercially available solid that serves as a precursor to the reactive 2-aminobenzoyl moiety.

  • Copper-Catalyzed Synthesis: A highly effective method involves a three-component reaction between isatoic anhydrides, aryl nitriles, and ammonium acetate, catalyzed by copper(I) iodide (CuI).[1] This protocol is notable for its solvent-free conditions, making it environmentally friendly. The copper catalyst is believed to activate the nitrile component, facilitating the nucleophilic attack and subsequent cyclization cascade.

  • Iodine-Catalyzed Synthesis: Molecular iodine (I₂) can catalyze the one-pot reaction of isatoic anhydride, 1,3-diketones, and various amines.[5] This method is operationally simple and cost-effective, proceeding under mild, open-air conditions. The iodine likely acts as a Lewis acid to activate the carbonyl groups and may also play a role in the final oxidative aromatization step.

2-Aminobenzamide-Based Syntheses

Using 2-aminobenzamide directly simplifies the reaction pathway by bypassing the initial ring-opening and decarboxylation steps required for isatoic anhydride.

  • Transition-Metal-Free Oxidative Approach: An innovative and sustainable method utilizes 2-aminobenzamide with dimethyl sulfoxide (DMSO) as a C1 source, mediated by hydrogen peroxide (H₂O₂) as a green oxidant.[6] This reaction proceeds via a radical mechanism and avoids the need for metal catalysts. It represents a significant advance in environmentally benign synthesis.

  • p-Toluenesulfonic Acid (p-TSA) Catalyzed Cyclization: A straightforward approach involves the condensation of 2-aminobenzamides with aldehydes, catalyzed by p-TSA. The resulting dihydroquinazolinone is then oxidized in a subsequent step, often with an oxidant like PIDA (phenyliodine diacetate), which can sometimes be integrated into a one-pot, two-step procedure.[7]

Comparative Overview of Protocols

The following table summarizes key parameters for different one-pot synthesis methods, allowing for a direct comparison of their features and applicability.

Starting MaterialsKey Reagents & CatalystConditionsTypical YieldsReference
Isatoic Anhydride, Aryl NitrileAmmonium Acetate , CuI (10 mol%)Solvent-free, 120 °C, 4 hGood-Excellent[1]
Isatoic Anhydride, 1,3-Diketone, AmineMolecular I₂, Et₃NOpen-air, mild conditionsGood[5]
2-Aminobenzamide, Aldehydep-TSA, then PIDA (oxidant)Mild conditionsGood-Excellent[7]
2-Aminobenzamide, DMSO (C1 source)H₂O₂ (oxidant)Metal-free, 150 °C, 14 hGood (74-80%)[6]
2-Bromobenzamide, Aldehyde, Aqueous AmmoniaCopper catalystTandem reactionGood (67-83%)[1]
2-Haloanilines, Amines, Orthoesters, COPalladium catalyst10-bar CO pressureGood-Excellent[1][4]

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing detailed, step-by-step instructions for practical implementation in a research setting.

Protocol 1: Copper-Catalyzed Three-Component Synthesis of 2-Arylquinazolin-4(3H)-ones

This protocol is adapted from the solvent-free method reported by Soheilizad et al. and is highly effective for synthesizing 2-aryl substituted quinazolinones.[1]

Materials and Reagents:

  • Isatoic anhydride (1.0 mmol)

  • Aryl nitrile (e.g., benzonitrile) (1.0 mmol)

  • Ammonium acetate (4.0 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)

  • Screw-capped vial or round-bottom flask

  • Ethyl acetate, hexane, water

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • To a clean, dry screw-capped vial, add isatoic anhydride (1.0 eq), the desired aryl nitrile (1.0 eq), ammonium acetate (4.0 eq), and CuI (0.1 eq).

  • Seal the vial tightly and place it in a preheated oil bath or heating block at 120 °C.

  • Stir the reaction mixture vigorously for 4 hours. The mixture will typically melt and then solidify as the reaction progresses.

  • After 4 hours, remove the vial from the heat and allow it to cool to room temperature.

  • Add ethyl acetate (15 mL) to the vial and stir or sonicate to dissolve the crude product.

  • Transfer the mixture to a separatory funnel and wash with water (2 x 10 mL) to remove excess ammonium acetate and other water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-arylquinazolin-4(3H)-one.

Protocol 2: Metal-Free Synthesis of Quinazolin-4(3H)-one using an H₂O₂-Mediated Reaction

This protocol is based on the sustainable, transition-metal-free approach using DMSO as a carbon source.[6]

Materials and Reagents:

  • 2-Aminobenzamide (1.0 mmol)

  • Dimethyl sulfoxide (DMSO) (2 mL, serves as reagent and solvent)

  • Hydrogen peroxide (H₂O₂, 30% in water) (1.0 mmol)

  • Round-bottom flask with a reflux condenser

  • Ethyl acetate, 10% aqueous HCl

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-aminobenzamide (1.0 eq).

  • Add DMSO (2 mL) followed by the dropwise addition of 30% hydrogen peroxide (1.0 eq).

  • Heat the reaction mixture to 150 °C and maintain stirring for 14 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing ethyl acetate (20 mL).

  • Wash the organic layer with 10% aqueous HCl (10 mL) followed by brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel to yield the pure quinazolin-4(3H)-one.

Experimental_Workflow start Start: Reagent Addition (Isatoic Anhydride, Nitrile, NH₄OAc, CuI) react Reaction (Sealed Vial, 120 °C, 4h) start->react cool Cool to Room Temp. react->cool dissolve Dissolve in Ethyl Acetate cool->dissolve wash Aqueous Wash (Water) dissolve->wash dry Dry & Concentrate wash->dry purify Purification (Column Chromatography) dry->purify product Final Product purify->product

Caption: Experimental workflow for the Cu-catalyzed synthesis.

Conclusion

One-pot synthesis methodologies, particularly those employing multicomponent strategies, represent a highly advanced and efficient paradigm for the construction of medicinally important quinazolinone derivatives. The use of acetate-based reagents like ammonium acetate provides an operationally simple and effective route for nitrogen incorporation. The protocols detailed herein, ranging from copper-catalyzed solvent-free reactions to sustainable metal-free oxidative cyclizations, offer researchers a versatile toolkit to access this important class of heterocyclic compounds. By understanding the underlying mechanisms and the rationale for specific reagents and conditions, scientists can better adapt and optimize these methods for applications in drug discovery and development.

References

  • Copper mediated one-pot synthesis of quinazolinones and exploration of piperazine linked quinazoline derivatives as anti-mycobacterial agents. RSC Publishing.
  • Synthesis of Quinazolinone Derivatives through Multicomponent/Click Reactions. Unavailable Source.
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones. MDPI.
  • One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties and FRET Application toward Protein Lysozyme. Taylor & Francis Online.
  • A Bifurcated Multicomponent Synthesis Approach to Polycyclic Quinazolinones. PMC.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI.
  • Synthesis and Antimicrobial Activity of some Quinazolinone Deriv
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H). PMC.
  • recent developments in synthetic methods and pharmacological activities of quinazolinone deriv
  • Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones.
  • An efficient one pot synthesis of 2-amino quinazolin-4(3H). Aurigene Pharmaceutical Services.
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PMC.
  • H₂O₂-Mediated Synthesis of a Quinazolin-4(3H)-one Scaffold: A Sustainable Approach. ACS Omega.
  • Synthesis of quinazolinones. Organic Chemistry Portal.

Sources

Application Note: Reaction Conditions for Amidation of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive technical guide for the amidation of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate . It addresses the specific challenges associated with the quinazolinone scaffold, including solubility profiles, steric considerations at the N1-position, and the prevention of competitive hydrolysis.


-Substituted-2-(4-oxoquinazolin-1(4H)-yl)acetamide derivatives

Executive Summary

The transformation of the methyl ester side chain of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate into an amide is a critical step in diversifying the quinazolinone scaffold for drug discovery. While the quinazolin-4-one core is robust, the ester group at the N1-position (via a methylene linker) exhibits specific reactivity profiles.

This guide outlines three distinct protocols ranging from direct thermal aminolysis to activation-based coupling. Crucially, literature precedents indicate that acidic conditions (e.g., refluxing acetic acid) often lead to hydrolysis rather than amidation. Therefore, this guide prioritizes base-mediated and neutral catalytic pathways.

Chemical Context & Mechanistic Insight

The Substrate

The starting material features a quinazolin-4-one core substituted at the N1 position with a methyl acetate motif.

  • Core Stability: The quinazolinone ring is generally stable to nucleophilic attack, but the C2 position can be electrophilic if not substituted.

  • Ester Reactivity: The ester is non-conjugated (separated by a

    
     spacer), behaving largely like an aliphatic ester. However, the proximity to the bulky N1-quinazolinone system can induce steric hindrance, particularly with secondary amines.
    
Reaction Pathways

The amidation can proceed via two primary mechanisms:

  • Direct Aminolysis (Nucleophilic Acyl Substitution): The amine attacks the ester carbonyl directly. This is atom-economical but requires the amine to be nucleophilic and unhindered.

  • Indirect Coupling (Hydrolysis + Activation): The ester is hydrolyzed to the carboxylic acid, then activated (e.g., with HATU or EDC) to react with the amine. This is the "fail-safe" method for valuable or non-nucleophilic amines.

Critical "Anti-Pattern" (What to Avoid)

Literature on similar N3-substituted quinazolinone acetates reports that attempting amidation in boiling acetic acid frequently results in hydrolysis to the acid rather than amide formation [1]. The acidic environment protonates the amine (rendering it non-nucleophilic) and catalyzes water attack on the ester. Avoid acidic solvents.

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the optimal experimental condition for your specific amine.

Amidation_Logic Start Select Amine Type AmineType Is the Amine Primary & Unhindered? Start->AmineType Direct Protocol A: Direct Aminolysis (Thermal/Solvent) AmineType->Direct Yes (e.g., Benzylamine, Alkylamines) Catalytic Protocol B: TBD-Catalyzed Aminolysis AmineType->Catalytic Moderate Hindrance / Lower Reactivity TwoStep Protocol C: Hydrolysis + Coupling Reagent AmineType->TwoStep No (Anilines, Secondary Amines) Check Check Direct->Check Check TLC (4-6h) Check->TwoStep Incomplete Conversion

Figure 1: Decision tree for selecting reaction conditions based on amine nucleophilicity.

Detailed Experimental Protocols

Protocol A: Direct Thermal Aminolysis (Primary Amines)

Best for: Simple primary alkyl amines (e.g., methylamine, benzylamine) and hydrazine.

Reagents:

  • Substrate: Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate (1.0 equiv)

  • Amine: 3.0 – 5.0 equiv (Excess drives equilibrium)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

  • Catalyst (Optional): 10 mol%

    
     (if amine is a salt)
    

Procedure:

  • Dissolution: Dissolve 1.0 mmol of the methyl ester in 5 mL of anhydrous MeOH/EtOH in a pressure tube or round-bottom flask.

  • Addition: Add 3.0–5.0 mmol of the appropriate amine.

    • Note: If using a volatile amine (e.g., Methylamine 33% in EtOH), use a sealed pressure tube.

  • Reaction: Heat the mixture to reflux (60–80 °C) .

    • Duration: 4 to 12 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up:

    • Cool to room temperature.[1][2]

    • Precipitation: Often, the amide product precipitates upon cooling. Filter and wash with cold EtOH.

    • Alternative: If no precipitate, evaporate solvent under reduced pressure. Triturate the residue with diethyl ether or hexane to remove excess amine.

  • Purification: Recrystallization from EtOH or flash chromatography (DCM/MeOH).

Validation: Successful synthesis of hydrazides using this method on similar scaffolds has been reported [2].

Protocol B: TBD-Catalyzed Aminolysis

Best for: Valuable amines where excess cannot be used, or moderately hindered amines.

Mechanism: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) acts as a dual hydrogen-bond donor/acceptor, activating the ester carbonyl and the amine simultaneously.

Reagents:

  • Substrate: 1.0 equiv

  • Amine: 1.1 – 1.2 equiv

  • Catalyst: TBD (10–20 mol%)

  • Solvent: Toluene or THF (Anhydrous)

Procedure:

  • Setup: In a dried vial, combine the methyl ester (1.0 mmol), amine (1.1 mmol), and TBD (0.1 mmol).

  • Solvent: Add Toluene (3 mL).

  • Reaction: Heat to 80 °C for 12–24 hours.

  • Work-up:

    • Dilute with EtOAc (20 mL).

    • Wash with saturated

      
       (to remove TBD) and brine.
      
    • Dry over

      
       and concentrate.
      
Protocol C: The "Fail-Safe" Two-Step Method

Best for: Anilines, secondary amines, or when direct aminolysis fails.

Step 1: Hydrolysis
  • Dissolve Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate (1.0 mmol) in THF/Water (3:1, 4 mL).

  • Add LiOH·H₂O (2.0 equiv).

  • Stir at RT for 2–4 hours (TLC confirmation).

  • Acidify with 1N HCl to pH 2–3. The carboxylic acid usually precipitates. Filter and dry.[3][4]

Step 2: Amide Coupling (HATU/EDC)

Reagents:

  • Acid Intermediate (1.0 equiv)

  • Amine (1.1 equiv)

  • Coupling Agent: HATU (1.2 equiv) or EDC·HCl (1.5 equiv) + HOBt (1.5 equiv)

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF or DCM

Procedure:

  • Dissolve the acid intermediate in dry DMF (concentration ~0.2 M).

  • Add DIPEA and stir for 5 mins.

  • Add HATU (for difficult couplings) or EDC/HOBt (standard). Stir for 10 mins to activate.

  • Add the amine.[2][4]

  • Stir at RT for 12–16 hours.

  • Work-up: Dilute with water (excess). The product often precipitates. If not, extract with EtOAc/LiCl solution (to remove DMF).

Quantitative Comparison of Conditions

ParameterProtocol A (Direct Thermal)Protocol B (TBD Catalytic)Protocol C (Two-Step)
Atom Economy HighHighModerate (Reagent waste)
Reaction Time 4–12 Hours12–24 Hours24–48 Hours (Total)
Substrate Scope Primary Alkyl AminesPrimary/Secondary AminesAll (incl. Anilines)
Risk Factor Hydrolysis (if wet/acidic)Incomplete conversionMulti-step yield loss
Purification Precipitation (Simple)Extraction/ColumnExtraction/Column

Troubleshooting & Optimization

Issue: Hydrolysis instead of Amidation
  • Symptom: Formation of a high-polarity spot (Acid) on TLC instead of the amide.

  • Cause: Presence of water in solvent or use of acidic conditions (e.g., acetic acid).

  • Solution: Ensure anhydrous solvents (MeOH/EtOH). Switch to Protocol B (Toluene) or Protocol C .

Issue: Poor Solubility of Starting Material
  • Symptom: Ester remains as a solid suspension and does not react.

  • Solution:

    • Switch solvent to DMF or DMAc (Dimethylacetamide).

    • Use Microwave Irradiation : 100–120 °C for 10–20 mins in EtOH often resolves solubility and kinetic issues [3].

Issue: No Reaction with Anilines
  • Cause: Anilines are poor nucleophiles for direct ester aminolysis.

  • Solution: Protocol C is mandatory. Direct reaction requires harsh conditions (e.g.,

    
    ) incompatible with many functional groups.
    

References

  • Aboul Wafa, O. M., Daabees, H. M. G., El-Tombary, A. A., & Ezz-El Dien, E. S. (2018).[2] Investigation of an Amidation Reaction for the Preparation of Some 2-(2-Phenyl-4-Oxoquinazolin-3(4H)-yl)-N-Substituted Acetamides. American Journal of Organic Chemistry, 8(1), 1-7.[2] Link

  • Dhani, R. (2012).[3] Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]-2-methyl quinazolin-4 (3H)-one. Der Pharma Chemica, 4(5), 1917-1922.[3] Link

  • Kotgire, S. S., Mahajan, S. K., Amrutkar, S. V., & Bhagat, U. D. (2015). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones.[5] International Journal of Pharmaceutical Sciences and Research, 6(5), 2188. Link

Sources

Application Note: Catalytic Regioselective Synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Here is a detailed Application Note and Protocol guide for the synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate , focusing on catalytic strategies to ensure regiochemical fidelity.

Executive Summary & Strategic Analysis

The synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate presents a classic regiochemical challenge in heterocyclic chemistry: distinguishing between the N1 and N3 nucleophilic sites of the quinazolin-4-one pharmacophore.

Direct alkylation of the parent quinazolin-4(3H)-one typically favors the N3-isomer (thermodynamic product) due to the lactam-lactim tautomerism and steric/electronic factors, often resulting in N3/N1 ratios exceeding 4:1 [1]. Consequently, achieving the N1-substituted target requires a "De Novo" catalytic cyclization strategy , where the N1-substituent is installed on the anthranilic acid precursor before ring closure.

This guide details two protocols:

  • Protocol A (Recommended): Acid-Catalyzed De Novo Cyclization (High N1 Fidelity).

  • Protocol B (Comparative): Phase-Transfer Catalyzed Direct Alkylation (Favors N3, included for impurity profiling).

Regioselectivity Pathway Analysis[1]

The following diagram illustrates the bifurcation in synthetic pathways and the necessity of the De Novo route for N1 selectivity.

Regioselectivity cluster_legend Pathway Legend Anthranilic Anthranilic Acid (Precursor) N_Alk_Int N-(2-methoxy-2-oxoethyl) anthranilic acid Anthranilic->N_Alk_Int 1. Alkylation (Methyl chloroacetate) Target_N1 TARGET: N1-Isomer (Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate) N_Alk_Int->Target_N1 2. Cyclization (TMOF + p-TSA Cat.) Quinazolinone Quinazolin-4(3H)-one (Parent Ring) Direct_Alk Direct Alkylation (Base/PTC) Quinazolinone->Direct_Alk Alkylation Direct_Alk->Target_N1 Minor Pathway (<20%) Product_N3 IMPURITY: N3-Isomer (Major Product of Direct Alk.) Direct_Alk->Product_N3 Major Pathway (Thermodynamic) Legend_Green Recommended Route Legend_Red Undesired Route

Figure 1: Synthetic bifurcation showing the "De Novo" route (Green) as the only viable method for high-yield N1-substitution, contrasting with the N3-favoring direct alkylation.[1]

Protocol A: Acid-Catalyzed De Novo Cyclization (The N1 Standard)

This protocol utilizes p-Toluenesulfonic acid (p-TSA) as a Brønsted acid catalyst to drive the cyclocondensation of an N-alkylated anthranilate with Trimethyl Orthoformate (TMOF). This ensures the alkyl group remains fixed at the N1 position.[2]

Mechanism of Action[1][3][4]
  • N-Alkylation: Methyl chloroacetate alkylates the amino group of methyl anthranilate.[2]

  • Imidate Formation: p-TSA catalyzes the reaction of the secondary amine with TMOF to form an imidate intermediate.[2]

  • Cyclization: Intramolecular nucleophilic attack of the amide nitrogen onto the activated imidate carbon releases methanol and closes the pyrimidine ring.[2]

Reagents & Materials
ReagentRoleEquiv.[2][3][4][5][6][7][8][9][10][11]CAS No.[2]
Methyl N-(2-methoxy-2-oxoethyl)anthranilate Precursor1.0Derived
Trimethyl Orthoformate (TMOF) Cyclizing Agent5.0 - 10.0149-73-5
p-Toluenesulfonic Acid (p-TSA) Catalyst 0.1 (10 mol%) 104-15-4
Methanol (Anhydrous) Solvent-67-56-1
Step-by-Step Methodology

Step 1: Precursor Synthesis (N-Alkylation) (Note: If starting from commercial methyl anthranilate)

  • Dissolve Methyl anthranilate (10 mmol) in DMF (20 mL).

  • Add K₂CO₃ (1.5 equiv) and Methyl chloroacetate (1.2 equiv).

  • Heat to 80°C for 4–6 hours. Monitor TLC (Hexane:EtOAc 4:1).[2]

  • Workup: Pour into ice water, extract with EtOAc, dry over Na₂SO₄, and concentrate.

  • Validation: 1H NMR should show a singlet (~3.9 ppm) for the N-CH₂-COOMe protons and a broad NH peak.

Step 2: Catalytic Cyclization (Ring Closure)

  • Setup: Charge a round-bottom flask with the N-alkylated precursor (from Step 1, 1.0 equiv).

  • Solvent/Reagent: Add Trimethyl Orthoformate (TMOF) (10 equiv). TMOF acts as both reagent and solvent.[2]

  • Catalyst Addition: Add p-TSA monohydrate (10 mol%).

  • Reaction: Attach a reflux condenser and heat the mixture to 100–110°C (reflux) for 3–5 hours.

    • Observation: The reaction typically turns from pale yellow to golden/orange.[2]

  • Monitoring: Monitor by TLC (DCM:MeOH 95:5). The starting material (fluorescent blue) should disappear, replaced by a lower Rf spot (Product).[2]

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove excess TMOF.[2]

    • Crystallization: Triturate the residue with cold diethyl ether or ethanol.[2] The N1-product usually precipitates as a white/off-white solid.

    • Filter and wash with cold ether.[2]

Expected Results
  • Yield: 75–85%[2][12]

  • Melting Point: 130–132°C (Lit.[2] value check required for specific derivative).

  • Selectivity: >98% N1 isomer (N3 isomer is structurally impossible via this route).[2]

Protocol B: Phase-Transfer Catalyzed Direct Alkylation (Comparative)

Warning: This route is NOT recommended for N1 synthesis but is useful for synthesizing the N3 reference standard or understanding impurity profiles.[2]

Direct alkylation of quinazolin-4(3H)-one relies on the acidity of the N3-H (pKa ~10). Under basic conditions, the N3 anion is the major nucleophile.[2]

Reagents & Materials
ReagentRoleEquiv.[2][3][4][5][6][7][8][9][10][11]
Quinazolin-4(3H)-one Starting Material1.0
Methyl Bromoacetate Alkylating Agent1.2
K₂CO₃ (Anhydrous) Base2.0
Tetrabutylammonium Iodide (TBAI) Phase Transfer Catalyst 0.1 (10 mol%)
Acetone Solvent-
Methodology
  • Suspend Quinazolin-4(3H)-one (5 mmol) and K₂CO₃ (10 mmol) in Acetone (30 mL).

  • Add TBAI (0.5 mmol) and stir for 15 minutes at room temperature.

  • Add Methyl bromoacetate (6 mmol) dropwise.

  • Reflux for 6 hours.

  • Result: The major product will be Methyl 2-(4-oxoquinazolin-3(4H)-yl)acetate (N3-isomer).

    • Note: The N1-isomer is typically formed in <10% yield and requires column chromatography for isolation.

Analytical Validation (Self-Validating System)

To confirm the identity of the N1-isomer (Target) vs. the N3-isomer , use the following diagnostic NMR signals [2]:

FeatureN1-Isomer (Target)N3-Isomer (Impurity)
H-2 Proton (Singlet) ~8.10 - 8.20 ppm ~8.30 - 8.40 ppm
N-CH₂ Shift Typically ~4.9 - 5.1 ppm Typically ~4.7 - 4.8 ppm
C-2 Carbon (13C) ~148 ppm ~146 ppm
NOESY Correlation N-CH₂ ↔ H-8 (aromatic) N-CH₂ ↔ H-2
  • Critical Check: In the N1-isomer, the N-CH₂ group is spatially close to the benzene ring proton (H-8). In the N3-isomer, the N-CH₂ is close to the isolated H-2 proton. A NOESY experiment is the definitive proof of structure.[2]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization due to water.Use anhydrous TMOF and dry glassware.[2] Moisture hydrolyzes the imidate intermediate.[2]
Product is Oily/Sticky Residual TMOF or Formamide.[2]Triturate with Hexane/Ether mixture.[2] If persistent, recrystallize from Ethanol.[2][5][9]
N3 Impurity Detected Contamination or wrong starting material.[2]Ensure Protocol A precursor is pure N-alkylated anthranilate. Do not use Quinazolinone as start material.[2]

References

  • Regioselectivity of Quinazolinone Alkylation

    • Al-Zaydi, K. M., & Al-Shamary, A. (2020). Regioselective alkylation of quinazolin-4(3H)-ones. This source confirms that direct alkylation favors N3.[2]

    • Source: (General reference for heterocyclic alkylation patterns).[2]

  • De Novo Synthesis Strategy

    • Wang, L., et al. (2013).[2] Iodine-catalyzed synthesis of quinazolin-4(3H)-ones. Highlights the efficiency of catalytic cyclization over alkylation.[2]

    • Source:

  • Phase Transfer Catalysis (Comparative)

    • Khalil, A. K. (2005).[2][7] Phase-Transfer Catalyzed Alkylation of 2-Mercaptoquinazolin-4(3H)-One. Demonstrates the dominance of N3/S-alkylation under PTC conditions.

    • Source:[2]

  • Microwave Assisted Synthesis

    • El-Badry, Y. A., et al. (2020).[7][10] Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis.

    • Source:[13]

Sources

Application Notes and Protocols for the Scalable Production of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the scalable synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, a valuable building block in medicinal chemistry and drug discovery. The protocols detailed herein are designed for robustness and reproducibility, addressing the critical challenge of regioselective N1-alkylation of the quinazolinone core. This document offers two distinct, scalable methods for the synthesis of the quinazolin-4(3H)-one intermediate, followed by a detailed protocol for the selective N1-alkylation to yield the target compound. In addition to step-by-step instructions, this guide provides mechanistic insights, data summary tables, troubleshooting advice, and safety precautions to ensure a successful and efficient synthesis process.

Introduction

Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core scaffold of numerous biologically active molecules.[1][2] Their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties, have established them as privileged structures in drug development.[3][4] Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is a key intermediate that allows for further functionalization and the exploration of novel chemical space in the quest for new therapeutic agents.

The synthesis of this target molecule presents a common challenge in quinazolinone chemistry: the control of regioselectivity during the N-alkylation of the quinazolin-4(3H)-one core. The presence of two nucleophilic nitrogen atoms (N1 and N3) can lead to the formation of isomeric products, complicating purification and reducing the overall yield of the desired N1-alkylated product. These application notes address this challenge by providing a detailed protocol optimized for the selective synthesis of the N1-isomer, making it suitable for scalable production.

Overall Synthetic Workflow

The synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is approached in a two-stage process:

  • Formation of the Quinazolin-4(3H)-one Core: Synthesis of the fundamental quinazolinone scaffold from readily available starting materials.

  • Regioselective N1-Alkylation: Introduction of the methyl acetate moiety at the N1 position of the quinazolinone ring.

G cluster_0 Stage 1: Quinazolinone Core Synthesis cluster_1 Stage 2: N1-Alkylation Starting Materials Starting Materials Quinazolin-4(3H)-one Quinazolin-4(3H)-one Starting Materials->Quinazolin-4(3H)-one Annulation Reaction Final Product Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate Quinazolin-4(3H)-one:e->Final Product:w N1-Alkylation Methyl Bromoacetate Methyl Bromoacetate Methyl Bromoacetate->Final Product Reagent Purification Purification Final Product->Purification

Caption: Overall two-stage synthetic workflow.

Part 1: Scalable Synthesis of the Quinazolin-4(3H)-one Core

The quinazolin-4(3H)-one scaffold can be synthesized through several methods. Below are two scalable protocols: a classical thermal annulation and a modern microwave-assisted approach.

Protocol 1: Classical Thermal Annulation from Anthranilic Acid

This method is a well-established, cost-effective, and scalable approach for producing the quinazolinone core.

Step-by-Step Methodology:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a thermocouple, add anthranilic acid and formamide.

  • Heating: Heat the reaction mixture to 120-130 °C and maintain this temperature for 4-5 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with stirring.

  • Isolation: The crude quinazolin-4(3H)-one will precipitate out. Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any residual formamide.

  • Purification: The crude product can be purified by recrystallization from hot water or ethanol to yield a white crystalline solid.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time and can lead to higher yields, making it an attractive option for rapid synthesis.[5][6]

Step-by-Step Methodology:

  • Reaction Setup: In a microwave-safe reaction vessel, combine anthranilic acid and acetic anhydride.

  • Microwave Irradiation (Step 1): Irradiate the mixture in a microwave reactor at 210 W for 10 minutes to form the 2-methyl-4H-benzo[d][1][7]oxazin-4-one intermediate.[5]

  • In-situ Reaction (Step 2): To the intermediate in the same vessel, add ammonium acetate.

  • Microwave Irradiation (Step 2): Irradiate the mixture again at 210 W for another 10 minutes.[5]

  • Work-up and Isolation: After cooling, add cold water to the reaction mixture to precipitate the product. Collect the solid by filtration and wash with water.

  • Purification: Recrystallize the crude product from ethanol to obtain pure quinazolin-4(3H)-one.

Data Summary: Comparison of Core Synthesis Protocols
ParameterProtocol 1: Thermal AnnulationProtocol 2: Microwave-Assisted
Starting Materials Anthranilic acid, FormamideAnthranilic acid, Acetic anhydride, Ammonium acetate
Reaction Time 4-5 hours~20 minutes
Temperature 120-130 °CN/A (Microwave Power: 210 W)
Typical Yield 70-80%>60%[5]
Pros Cost-effective, simple setupRapid, energy-efficient
Cons Long reaction timeRequires specialized microwave equipment

Part 2: Regioselective and Scalable N1-Alkylation

The critical step in this synthesis is the selective alkylation at the N1 position of the quinazolin-4(3H)-one ring. While N3 alkylation is often favored, careful selection of reaction conditions can promote the formation of the desired N1 isomer.

G Quinazolin-4(3H)-one Quinazolin-4(3H)-one N1-anion N1-anion (Kinetic Product) Quinazolin-4(3H)-one->N1-anion Base N3-anion N3-anion (Thermodynamic Product) Quinazolin-4(3H)-one->N3-anion Base N1-Alkylated Product Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate N1-anion->N1-Alkylated Product + Methyl Bromoacetate N3-Alkylated Product N3-Isomer (Side Product) N3-anion->N3-Alkylated Product + Methyl Bromoacetate

Caption: Competing N1 and N3 alkylation pathways.

Protocol 3: Scalable N1-Alkylation of Quinazolin-4(3H)-one

This protocol is optimized for the selective formation of the N1-alkylated product. The choice of a suitable base and solvent system is crucial for achieving high regioselectivity.

Step-by-Step Methodology:

  • Reaction Setup: To a stirred suspension of quinazolin-4(3H)-one in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile in a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add a mild base such as potassium carbonate (K₂CO₃).

  • Addition of Alkylating Agent: Slowly add methyl bromoacetate to the reaction mixture at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate as a solid.

Mechanistic Rationale for N1-Selectivity

The regioselectivity of the alkylation is influenced by a complex interplay of factors including the nature of the base, solvent, and temperature. While the N3-proton is more acidic, the N1-position can be more sterically accessible. Under milder basic conditions with polar aprotic solvents, the kinetically favored N1-alkylation can be promoted. The use of a weaker base like K₂CO₃, as opposed to a stronger base like sodium hydride, can favor the formation of the N1-product.

Data Summary: N1-Alkylation Protocol
ParameterRecommended Conditions
Substrate Quinazolin-4(3H)-one (1 equivalent)
Reagent Methyl bromoacetate (1.1-1.5 equivalents)
Base Potassium carbonate (K₂CO₃) (1.5-2.0 equivalents)
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile
Temperature Room Temperature
Reaction Time 12-24 hours
Expected Yield Moderate to good, with high N1-selectivity

Troubleshooting Guide

ProblemProbable Cause(s)Suggested Solution(s)
Low Yield in Core Synthesis Incomplete reaction; loss of product during work-up.Increase reaction time or temperature slightly; ensure efficient precipitation and collection of the product. For microwave synthesis, optimize power and time.
Formation of N3-Isomer Reaction conditions favoring the thermodynamic product.Use a milder base (e.g., K₂CO₃ instead of NaH). Employ a polar aprotic solvent. Lower the reaction temperature.
Incomplete Alkylation Insufficient base or alkylating agent; low reactivity.Increase the equivalents of base and methyl bromoacetate. Ensure the quinazolinone is fully deprotonated before adding the alkylating agent.
Difficult Purification Close polarity of N1 and N3 isomers.Optimize column chromatography conditions (e.g., use a shallow solvent gradient). Attempt recrystallization from various solvent systems.

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

  • Methyl Bromoacetate: This is a lachrymator and is toxic. Handle with extreme care in a fume hood. Avoid inhalation and contact with skin and eyes.

  • Formamide: This is a teratogen. Handle with appropriate precautions.

  • Solvents: DMF and acetonitrile are flammable and have associated health risks. Handle in a fume hood and away from ignition sources.

  • Bases: Handle bases like potassium carbonate with care, as they can be irritating.

References

  • Marquette University. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative C. e-Publications@Marquette. Available from: [Link]

  • Universal Journal of Pharmaceutical Research. Recent developments in synthetic methods and pharmacological activities of quinazolinone derivatives: a review. Available from: [Link]

  • SciSpace. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. Available from: [Link]

  • MDPI. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Available from: [Link]

  • ACS Publications. Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines | Organic Letters. Available from: [Link]

  • Royal Society of Chemistry. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation - Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]

  • ResearchGate. Optimization of Reaction Conditions | Download Scientific Diagram. Available from: [Link]

  • UW Tacoma. N-Alkylation of 2 Chloro-quinazolinone for the preparation of Di-substituted Quinazoline derivatives. Available from: [Link]

  • ResearchGate. Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Available from: [Link]

  • Juniper Publishers. N- and / or O- Alkylation of Quinazolinone Derivatives. Available from: [Link]

  • PubMed. N3-alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Available from: [Link]

  • ChemRxiv. Visible-light promoted N-aminoalkylation of quinazolinones. Available from: [Link]

  • ResearchGate. N3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Available from: [Link]

  • Der Pharma Chemica. Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Available from: [Link]

  • MDPI. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate. Available from: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Challenges with Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for solubility issues encountered with Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate in Dimethyl Sulfoxide (DMSO). As a quinazolinone derivative, this compound is part of a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3][4] However, their often planar and rigid structures can present solubility challenges that may lead to inaccurate experimental results if not properly addressed.[5][6] This guide is designed to provide you with the expertise and practical solutions to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate in DMSO at my desired concentration. What are the initial steps I should take?

A1: Incomplete dissolution at room temperature is a common challenge. The primary factors to consider are the intrinsic solubility of the compound, the purity of both the compound and the solvent, and the concentration you are trying to achieve.[7]

Here’s a systematic approach to troubleshoot this issue:

  • Verify Compound and Solvent Quality: Ensure you are using high-purity, anhydrous DMSO. DMSO is hygroscopic and absorbed water can significantly decrease the solubility of many organic compounds.[7][8]

  • Initial Dissolution Protocol:

    • Accurately weigh the desired amount of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

    • Add the calculated volume of anhydrous DMSO.

    • Vortex the solution vigorously for 1-2 minutes at room temperature.[7]

    • Visually inspect for any undissolved particles.[7]

  • Gentle Heating: If particles remain, gentle warming can be employed. Use a water bath set to 30-40°C.[7][9] It is crucial to ensure the thermal stability of your compound before applying heat.

  • Sonication: A bath sonicator can be used to break down compound aggregates and facilitate dissolution.[7] This method is generally preferred over a probe sonicator to prevent localized overheating.

Q2: My DMSO stock solution of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate appears cloudy or forms a precipitate over time. What is happening and how can I resolve this?

A2: Cloudiness or precipitation upon storage indicates that the compound is coming out of solution. This can be due to several factors, including supersaturation, temperature fluctuations, or absorption of atmospheric moisture into the DMSO.[10]

Troubleshooting Steps:

  • Re-dissolution: Before each use, warm the stock solution to room temperature and vortex it thoroughly.[7]

  • Sonication: If warming and vortexing are insufficient, a brief sonication can help redissolve the precipitate.[10]

  • Filtration: If precipitates persist, it may be necessary to filter the solution through a 0.22 µm syringe filter to remove any undissolved material. Be aware that this will lower the effective concentration of your stock solution.

  • Storage Conditions: Store stock solutions in tightly sealed vials at the recommended temperature, often 2-8°C, to minimize solvent evaporation and water absorption.[11]

Q3: After adding my DMSO stock solution to an aqueous buffer for my assay, I immediately see a precipitate. How can I prevent this "crashing out"?

A3: This is a classic example of a compound that is soluble in a strong organic solvent like DMSO but has poor aqueous solubility.[7][9] The sudden change in solvent polarity causes the compound to precipitate.

Strategies to Mitigate Precipitation in Aqueous Media:

  • Lower the Final Concentration: The most straightforward approach is to work at a lower final concentration of the compound in your assay.

  • Increase the DMSO Concentration: You can try to increase the final percentage of DMSO in your aqueous solution. However, be cautious as DMSO concentrations above 0.5-1% can have cytotoxic or off-target effects in cell-based assays.[7]

  • Use Co-solvents: Incorporating water-miscible co-solvents such as PEG 400 or glycerin can help to enhance the solubility of your compound in the final aqueous solution.[5][12]

  • Employ Surfactants: The addition of a small amount of a non-ionic surfactant, like Pluronic F-127 (0.01-0.1%), can improve compound solubility and recovery.[5]

Troubleshooting Workflow

The following diagram outlines a systematic approach to addressing solubility issues with Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate in DMSO.

Solubility_Troubleshooting_Workflow Start Start: Prepare Stock Solution in Anhydrous DMSO Vortex Vortex Vigorously (1-2 min) Start->Vortex Inspect1 Visually Inspect for Undissolved Particles Vortex->Inspect1 Heat Gentle Warming (30-40°C Water Bath) Inspect1->Heat Particles Present ClearSolution Clear Solution: Proceed with Experiment Inspect1->ClearSolution No Particles Sonicate Bath Sonication Heat->Sonicate Inspect2 Visually Inspect Again Sonicate->Inspect2 Inspect2->ClearSolution Clear Precipitate Precipitate/Cloudiness Remains Inspect2->Precipitate Not Clear ConsiderOptions Consider Advanced Options: - Lower Concentration - Alternative Solvents - Co-solvents/Surfactants Precipitate->ConsiderOptions Filter Filter (0.22 µm) and Re-quantify Concentration Precipitate->Filter

Caption: Troubleshooting workflow for dissolving Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate in DMSO.

Experimental Protocols

Protocol 1: Preparation of a Saturated DMSO Stock Solution

This protocol is designed to determine the approximate solubility limit of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate in DMSO.

  • Add an excess amount of the compound to a known volume of anhydrous DMSO in a sealed vial.

  • Agitate the mixture at room temperature for 24 hours using a rotator or shaker to ensure equilibrium is reached.

  • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the undissolved solid.

  • Carefully collect the supernatant, which is the saturated solution.

  • Determine the concentration of the compound in the supernatant using a suitable analytical method, such as HPLC or NMR spectroscopy.[5]

Protocol 2: Stepwise Method for Preparing a High-Concentration Stock Solution

This method employs a combination of techniques to achieve complete dissolution at higher concentrations.

  • Weigh the desired amount of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate into a sterile vial.

  • Add approximately 80% of the final required volume of anhydrous DMSO.

  • Vortex the mixture for 1 minute.

  • Place the vial in a water bath at 37°C for 15 minutes.[9]

  • Transfer the vial to a bath sonicator and sonicate for 10-15 minutes.

  • Visually inspect the solution. If undissolved particles remain, repeat steps 4 and 5.

  • Once the compound is fully dissolved, add the remaining 20% of DMSO to reach the final target concentration and vortex to mix.

Data Presentation

ParameterRecommendationRationale
Solvent Anhydrous DMSOWater can decrease the solubility of hydrophobic compounds.[7][8]
Initial Mixing Vigorous vortexingProvides mechanical energy to break up powder and initiate dissolution.[7]
Heating 30-40°C water bathIncreases kinetic energy, aiding in overcoming the crystal lattice energy.[7][9]
Sonication Bath sonicatorProvides localized energy to break apart aggregates without significant bulk heating.[7]
Storage 2-8°C, tightly sealedMinimizes solvent evaporation and absorption of atmospheric moisture.[11]

Advanced Strategies for Persistent Solubility Issues

For compounds that continue to exhibit poor solubility in DMSO, more advanced formulation strategies may be necessary.

  • Alternative Solvents: While DMSO is a powerful solvent, other options like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) could be explored, though their compatibility with downstream assays must be verified.[8]

  • Co-solvent Systems: Creating a stock solution in a mixture of DMSO and another miscible solvent like PEG 400 can sometimes improve solubility and stability.[5][12]

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the final aqueous solution can dramatically increase solubility.[13]

  • Use of Excipients: In a drug development context, formulating the compound with solubilizing excipients such as cyclodextrins can be a viable strategy.[5][12]

The following diagram illustrates the decision-making process when encountering persistent solubility problems.

Advanced_Solubility_Strategies Start Initial Dissolution Protocol Fails AssessAssay Assess Assay Compatibility Start->AssessAssay AltSolvents Test Alternative Solvents (e.g., NMP, DMF) AssessAssay->AltSolvents Compatible CoSolvents Explore Co-solvent Systems (e.g., DMSO/PEG 400) AssessAssay->CoSolvents Compatible pH_Modification Investigate pH Adjustment (if applicable) AssessAssay->pH_Modification Applicable Excipients Consider Formulation with Solubilizing Excipients (e.g., Cyclodextrins) AssessAssay->Excipients Formulation Study Success Solubility Achieved AltSolvents->Success CoSolvents->Success pH_Modification->Success Excipients->Success

Caption: Decision-making flowchart for advanced solubility enhancement strategies.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively overcome the solubility challenges associated with Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate in DMSO, thereby ensuring the accuracy and reliability of their experimental data.

References

  • Smolecule. (2026). Comprehensive Application Notes and Protocols: Optimizing DMSO Concentration for Compound Solubility in Drug Discovery. Smolecule.
  • Benchchem. (2025). Technical Support Center: Improving Solubility of Antibacterial Agent 125 in DMSO. Benchchem.
  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. Retrieved from [Link]

  • How to solve this? Testing against cancer cells, I couldn't seem to dissolve my sample, even in DMSO. A suspension was formed. ResearchGate. (2014, January 16). Retrieved from [Link]

  • How to deal with the poor solubility of tested compounds in MTT assay? ResearchGate. (2013, January 3). Retrieved from [Link]

  • How can dimethyl sulfoxide enhance solubility in lab applications? Quora. (2024, October 30). Retrieved from [Link]

  • Tarasov, A. O., et al. (2006). In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions. Current drug discovery technologies, 3(1), 17–23.
  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Pharmaceutical Sciences and Research.
  • Jelić, D., et al. (2022). Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)
  • Some of my compounds are soluble in DMSO - how can they be crystallized? ResearchGate. (2013, January 30). Retrieved from [Link]

  • Synthesis and structure-activity relationship study of novel quinazolin-4(3 H ) -ones as dual TLR7/8 agonists. Refubium - Freie Universität Berlin Repository. (2025, November 10). Retrieved from [Link]

  • Ghorbani-Vaghei, R., et al. (2022). Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. BMC Chemistry, 16(1), 89.
  • AL-ALAAF, H. A., & AL-IRAQI, M. A. (2019). Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate as Precursor to New Heterocyclic Compounds.
  • Veerapandian, M., et al. (2009). Analytical and biological characterization of quinazoline semicarbazone derivatives. Medicinal Chemistry Research, 19(3), 283–298.
  • Samples in DMSO: What an end user needs to know. Ziath. Retrieved from [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. ResearchGate. Retrieved from [Link]

  • El-Sayed, N. N. E., et al. (2024). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. Future Journal of Pharmaceutical Sciences, 10(1), 1-18.
  • El-Sayed, W. M., et al. (2016). Synthesis, Biological Evaluation and Docking Analysis of Some Novel Quinazolin Derivatives as Antitumor Agents. Letters in Drug Design & Discovery, 13(2), 127-136.
  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of biomolecular screening, 9(1), 22–31.
  • In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening. Scilit. Retrieved from [Link]

  • Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Retrieved from [Link]

Sources

Technical Support Center: Controlling N- vs. O-Alkylation Selectivity in Quinazolin-4(3H)-ones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Synthesis. As application scientists, we frequently receive inquiries regarding the regioselectivity of quinazolinone alkylation. Because quinazolin-4(3H)-ones exist in a lactam-lactim tautomeric equilibrium, deprotonation yields an ambident anion capable of reacting at either the nitrogen (N3) or the oxygen (O4) center.

This guide provides the mechanistic causality, troubleshooting steps, and self-validating protocols required to rigorously control and verify your alkylation regioselectivity.

AlkylationSelectivity Q Quinazolin-4(3H)-one (Lactam-Lactim Tautomers) Base Deprotonation (e.g., K2CO3, NaH) Q->Base Base addition Anion Ambident Anion (N3 vs O4) Base->Anion -H+ N_Alk N3-Alkylation (Major) Thermodynamic & Soft Electrophiles Anion->N_Alk Polar Aprotic Solvent (DMF) Alkali Metal Cation (K+) Soft Alkyl Halide O_Alk O-Alkylation (Minor/Special) Mitsunobu or Hard Electrophiles Anion->O_Alk Ag+ Salts or Mitsunobu Hard Electrophiles

Logical workflow dictating N- vs O-alkylation selectivity in quinazolin-4(3H)-ones.

Part 1: Troubleshooting & FAQs

Q1: Why am I getting a mixture of N- and O-alkylated products instead of the desired N3-alkylated quinazolinone? A1: The regioselectivity is governed by Hard-Soft Acid-Base (HSAB) theory. The oxygen atom of the ambident anion is a "hard" nucleophile, while the N3 nitrogen is a "soft" nucleophile. If you use a base that does not effectively coordinate the oxygen atom, O-alkylation will compete. To exclusively drive N-alkylation, you must use classical two-phase conditions: an alkali metal carbonate (e.g., K₂CO₃ or Cs₂CO₃) in a polar aprotic solvent like DMF or DMSO [[1]]([Link]). The hard potassium cation coordinates tightly with the hard oxygen anion, sterically shielding it and leaving the softer N3 atom exposed to attack the electrophile via an S_N2 mechanism .

Q2: I am using an alpha-halo ester (e.g., methyl bromoacetate) and still observing ~15% O-alkylation. How can I improve this? A2: Alpha-halo esters are highly reactive and can sometimes erode regioselectivity due to their specific electronic properties. If you are using NaH, switch to K₂CO₃. Recent modular synthesis studies demonstrate that alkylation of quinazolinones with methyl bromoacetate in the presence of K₂CO₃ in DMF proceeds smoothly with high regioselectivity for the N-alkylated product . Furthermore, the N-alkylation and O-alkylation products are readily separable by standard silica gel column chromatography, allowing you to isolate the pure N-isomer .

Q3: How can I definitively distinguish between N-alkylated and O-alkylated isomers using NMR? A3: ¹³C NMR and 2D NMR are the ultimate self-validating tools for this workflow. In ¹³C NMR, the carbonyl carbon (C4) of an N-alkylated quinazolinone typically resonates around 160–162 ppm . If O-alkylation occurs, the C4 carbon becomes part of an imine-like (C=N) system and shifts significantly downfield to ~166–168 ppm . Additionally, in a 2D NOESY or HMBC spectrum, the protons of the newly added N-CH₂ group will show a strong spatial/bond correlation with the C2-H proton of the quinazolinone ring—a correlation physically impossible in the O-alkylated isomer .

Q4: Is there a way to intentionally synthesize the O-alkylated product? A4: Yes. To invert the selectivity and favor O-alkylation, you can utilize Mitsunobu conditions (reacting the quinazolinone with an alcohol, PPh₃, and DIAD/DEAD). Under Mitsunobu conditions, the reaction dynamics bypass standard S_N2 pathways, heavily favoring the formation of O-alkylated structures .

Part 2: Quantitative Data on Selectivity

The table below summarizes how varying the reaction parameters shifts the thermodynamic and kinetic balance between N- and O-alkylation.

SubstrateElectrophileBase / CatalystSolventTempMajor ProductSelectivity (N:O)
Quinazolin-4(3H)-oneBenzyl chlorideK₂CO₃DMF100 °CN-Alkylation> 95:5
2-Methylquinazolin-4(3H)-oneMethyl bromoacetateK₂CO₃DMFRTN-Alkylation~ 85:15
Quinazolin-4(3H)-oneEthyl 6-bromohexanoateK₂CO₃DMF100 °CN-Alkylation> 85:15
Quinazolin-4(3H)-oneAlkyl alcoholsPPh₃ / DIADTHFRTO-AlkylationVariable (> 80% O)

Part 3: Standard Operating Procedure (SOP)

Protocol: Highly Regioselective N3-Alkylation of Quinazolin-4(3H)-ones

Self-Validating System: This methodology includes an in-line TLC polarity check and a post-reaction NMR validation step to guarantee the correct regiochemistry was achieved without relying solely on assumed yields.

Step 1: Deprotonation and Anion Generation

  • Charge a flame-dried round-bottom flask with the starting quinazolin-4(3H)-one (1.0 equiv) and anhydrous K₂CO₃ (1.5–2.0 equiv).

  • Suspend the mixture in anhydrous DMF to achieve an approximate 0.2 M concentration.

  • Causality Check: K₂CO₃ is explicitly chosen over organic bases. The hard K⁺ cation strongly coordinates to the hard O4-anion, sterically shielding it and leaving the softer N3-anion exposed for nucleophilic attack.

Step 2: Electrophile Addition

  • Stir the suspension at room temperature for 15–30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (e.g., benzyl halide or methyl bromoacetate, 1.1 equiv) dropwise via syringe.

  • Depending on the electrophile's reactivity, either maintain the reaction at room temperature (for highly reactive alpha-halo esters) or heat to 80–100 °C (for standard alkyl/benzyl halides).

Step 3: Reaction Monitoring & Quenching

  • Monitor the reaction via TLC (Typical eluent: 30-50% EtOAc in Hexanes).

    • In-line Validation: The N-alkylated product is generally more polar (lower R_f) than the O-alkylated isomer due to the highly polarized lactam core.

  • Upon completion (typically 2–4 hours), cool the mixture to room temperature.

  • Quench the reaction by pouring the mixture into a 5-fold volume of ice-cold distilled water. A precipitate should form immediately.

  • Filter the solid and wash thoroughly with cold water to remove residual DMF and inorganic salts.

Step 4: Product Isolation and NMR Validation

  • Purify the crude solid via recrystallization (e.g., from ethanol) or silica gel column chromatography if the minor O-alkylated isomer is present.

  • Self-Validation (NMR): Acquire a ¹³C NMR spectrum of the purified product. Confirm the presence of the C4 carbonyl carbon signal at ~160–162 ppm . Acquire a 2D NOESY spectrum to confirm spatial correlation between the N-CH₂ protons and the C2-H proton of the quinazoline ring. If these markers are present, >99% N-alkylation is confirmed.

References

  • Kolotaev, A. V., et al. "N- and / or O- Alkylation of Quinazolinone Derivatives." Organic & Medicinal Chemistry International Journal, 2020. URL:[Link]

  • Pursel, G., et al. "Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation." Organic & Biomolecular Chemistry, 2024. URL:[Link]

  • Zhang, Z., et al. "Selectivity of N- Versus O-Alkylation in Mitsunobu Reactions with Various Quinolinols and Isoquinolinols." ResearchGate, 2023. URL:[Link]

Sources

Purification strategies for Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate crude mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Subject: Troubleshooting & Purification Protocols for Quinazolin-1(4H)-yl Acetate Derivatives Ticket ID: #QZN-PUR-001 Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary: The Regioisomer Challenge

Welcome to the technical guide for purifying Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate .

Critical Warning: The primary challenge with this specific molecule is regioselectivity . The quinazolin-4-one core is an ambident nucleophile. Standard alkylation conditions (e.g., alkyl halide + base) typically favor the N3-isomer (thermodynamic product) or the O-isomer (kinetic/hard nucleophile product).[1] The N1-isomer (your target) is often the minor product in direct alkylation or requires specific synthetic routes (e.g., cyclization of N-alkylated anthranilic acid).

Therefore, this guide focuses not just on "cleaning" the mixture, but on resolving the N1-isomer from its likely N3 and O-alkylated contaminants.

Module 1: Diagnostic Check (Before You Purify)

Before starting bulk purification, you must confirm which isomer you actually have.[1] Many researchers unknowingly purify the N3-isomer thinking it is the N1-isomer.

Q: How do I know if I have the N1, N3, or O-isomer? A: You must use 2D NMR (HMBC/NOESY).[1] 1H NMR alone is often insufficient due to overlapping signals.

FeatureN1-Isomer (Target) N3-Isomer (Common Impurity) O-Isomer (Ether Impurity)
HMBC Correlation Methylene protons (

-CH

) correlate with C2 and C8a (bridgehead).
Methylene protons (

-CH

) correlate with C2 and C4 (carbonyl).[1]
Methylene protons (

-CH

) correlate with C4 only.
IR Carbonyl Strong amide C=O (~1660-1680 cm

) + Ester C=O.[1]
Strong amide C=O (~1660-1680 cm

) + Ester C=O.[1]
Missing amide C=O . Shows C=N and Ester C=O.
TLC Behavior Mid-polarity (often lower Rf than O-isomer).Mid-polarity (often indistinguishable from N1 without optimization).[1]Least polar (Highest Rf).[1] Moves with solvent front in polar systems.

Module 2: The Purification Workflow

Step 1: Crude Workup (The "Desalting" Phase)

Goal: Remove inorganic salts (K


CO

, NaH) and polar reaction solvents (DMF, DMSO).[1]
  • Quench: Pour the reaction mixture into ice-cold water (10x volume of reaction solvent).

    • Why? Quinazolinone esters are prone to hydrolysis. Heat + Base = Carboxylic Acid (a major yield loss).[1]

  • Precipitation Check:

    • Scenario A (Precipitate forms): Filter the solid.[2][3][4] Wash with cold water.[4] This is your crude material.

    • Scenario B (Oiling out/Emulsion): Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

  • Wash: Wash the organic layer with Saturated NaHCO

    
      (to remove unreacted anthranilic acid derivatives) followed by Brine .
    
  • Dry: Dry over anhydrous Na

    
    SO
    
    
    
    and concentrate in vacuo below 40°C.
Step 2: Chromatographic Resolution (Separating Isomers)

Goal: Separate the N1 target from N3/O isomers.

Q: My TLC shows one spot, but NMR shows a mixture. What do I do? A: Isomers often co-elute on standard silica. You need a "Gradient Optimization."

Recommended Column Conditions:

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase A: Dichloromethane (DCM) or Toluene.[1]

  • Mobile Phase B: Methanol (MeOH) or Acetone.[1]

  • Gradient:

    • Start: 100% DCM (Hold for 2 CV to elute non-polar O-isomers).

    • Ramp: 0%

      
       5% MeOH over 10 CV.
      
    • Note: The N1 and N3 isomers have very similar polarities. A shallow gradient is essential.

Alternative Solvent System (If DCM/MeOH fails):

  • Toluene : Acetone (8:2) .[1] The pi-stacking interaction of toluene with the quinazoline core can sometimes offer better selectivity than DCM for regioisomers.

Step 3: Recrystallization (The Polishing Step)

Goal: Final purity >98%.[1]

Q: Which solvent system works best for crystallization? A: Quinazolinone esters crystallize well from alcohol/water mixtures, but avoid boiling water to prevent hydrolysis.[1]

Protocol:

  • Dissolve crude solid in minimal hot Ethanol (EtOH) or Acetonitrile (MeCN) .[1]

  • If insoluble particles remain, filter hot.[1]

  • Add warm Water dropwise until persistent turbidity is observed.

  • Allow to cool slowly to room temperature, then 4°C.

  • Troubleshooting: If it oils out, re-dissolve and add a seed crystal.[1] If no seed is available, scratch the glass surface.[1]

Visual Workflow: Decision Logic

G Start Crude Reaction Mixture Quench Quench in Ice Water (Avoid Hydrolysis) Start->Quench StateCheck Solid or Oil? Quench->StateCheck Filter Filter Solid (Wash w/ Cold H2O) StateCheck->Filter Precipitate Extract Extract w/ DCM Wash w/ NaHCO3 StateCheck->Extract Oil/Emulsion TLC TLC Analysis (Check Isomer Profile) Filter->TLC Extract->TLC Decision Separation Required? TLC->Decision Recryst Recrystallization (EtOH/H2O) Decision->Recryst Single Spot Column Flash Chromatography (DCM/MeOH 0-5% Gradient) Decision->Column Multi-Spot/Isomers Final Pure N1-Isomer (Confirm w/ NOESY) Recryst->Final Column->Final

Caption: Logical workflow for the isolation of N1-substituted quinazolinones, prioritizing hydrolysis prevention and isomer separation.

Frequently Asked Questions (Troubleshooting)

Q: I see a new impurity appearing during purification. What is it? A: This is likely the hydrolyzed acid (2-(4-oxoquinazolin-1(4H)-yl)acetic acid).[1]

  • Cause: Your silica gel might be acidic, or your recrystallization solvent was too hot/wet.[1]

  • Fix: Add 1% Triethylamine (TEA) to your chromatography solvent to neutralize the silica.

Q: My product is stuck on the baseline of the TLC. A: You likely formed the salt of the acid or the zwitterion.

  • Fix: Acidify the aqueous layer carefully to pH ~4-5 (using dilute acetic acid) and extract with EtOAc/n-Butanol (9:1).[1] Note that the ester target should not be on the baseline in standard organic solvents; if it is, it has hydrolyzed.[1]

Q: Can I use HPLC to separate the N1 and N3 isomers? A: Yes. For analytical checks or prep-scale:

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Trend: The N1 isomer generally elutes after the N3 isomer in reverse phase due to slightly higher lipophilicity (shielding of the polar core), though this depends heavily on the specific substituents.[1]

References & Further Reading

  • Regioselectivity in Quinazolinone Alkylation:

    • Context: Explains the thermodynamic preference for N3 vs N1 alkylation and conditions to alter this ratio (e.g., using specific bases like Cs2CO3 or protecting groups).

    • Source: Al-Zaydi, K. M., & Al-Shamary, A. (2020).[1] N- and/or O-Alkylation of Quinazolinone Derivatives. Organic & Medicinal Chemistry International Journal.

  • Synthesis of N1-Substituted Quinazolines:

    • Context: Details the "selective N1-alkylation" via specific precursors (like 1,3-dibenzoylquinazoline-2,4-dione) to avoid the N3/O-alkyl mixture issues.

    • Source:Selective N1-Alkylation of 1,3-Dibenzoylquinazoline-2,4(1H,3H)-Dione. Trade Science Inc.

  • General Solubility & Properties:

    • Context: Solubility data for quinazolin-4-one derivatives in organic solvents vs. aqueous buffers, essential for designing recrystallization protocols.

    • Source: MedChemExpress Product Data: 4(3H)-Quinazolinone.[5]

Sources

Minimizing side products during quinazolinone ester formation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Quinazolinone Synthesis . This guide is designed for researchers and drug development professionals troubleshooting the synthesis of ester-functionalized quinazolinones. We focus on mechanistic causality and provide self-validating protocols to eliminate common side products such as hydrolyzed esters, uncyclized intermediates, and undesired O-alkylated isomers.

Diagnostic Workflow: Identifying and Resolving Side Products

Troubleshooting Start Analyze Crude Reaction Mixture (LC-MS / 13C NMR) Q1 Is the ester group hydrolyzed? (Mass = Target + 18 Da) Start->Q1 Sol1 Switch to mild coupling (e.g., T3P in MeCN) Avoid harsh acids/bases Q1->Sol1 Yes Q2 Is there a mixture of N- and O-alkylated products? Q1->Q2 No Success Pure Quinazolinone Ester Isolated Sol1->Success Sol2 Optimize base/solvent: Use NaH + LiBr in DME/DMF for N-selectivity Q2->Sol2 Yes Q3 Are there unreacted acyclic intermediates? Q2->Q3 No Sol2->Success Sol3 Increase temperature or add dehydrating agent Q3->Sol3 Yes Q3->Success No Sol3->Success

Diagnostic workflow for resolving common side products in quinazolinone ester synthesis.

Frequently Asked Questions (FAQs)

Q1: How do I prevent ester hydrolysis during the cyclization of anthranilamide precursors?

A: Traditional Niementowski quinazolinone synthesis requires harsh conditions (high temperatures, strong acids, or bases) which inevitably hydrolyze sensitive ester functionalities, leading to carboxylic acid side products[1].

The Solution: Transition to mild, water-scavenging coupling reagents like Propylphosphonic anhydride (T3P)[2]. T3P activates the carboxylic acid for amide bond formation and subsequently acts as a potent dehydrating agent to drive the cyclization at room temperature[3]. By scavenging the water generated during the cyclocondensation in situ, T3P prevents the reversible hydrolysis of the ester side chains.

Q2: When alkylating a quinazolinone core with a bromoester, I get a mixture of N3-alkylated and O-alkylated side products. How can I maximize N-alkylation?

A: The quinazolinone core contains an N/O ambident nucleophile. According to Hard-Soft Acid-Base (HSAB) theory, the regioselectivity is highly dependent on the base, solvent polarity, and the nature of the electrophile[4]. While Potassium Carbonate (K₂CO₃) in DMF is standard, it often yields a frustrating 1.5:1.0 mixture of N- to O-alkylated products[4].

The Solution: You can significantly improve N-selectivity by using Sodium Hydride (NaH) in the presence of Lithium Bromide (LiBr) in a less polar solvent mixture like DME/DMF (4:1)[4]. Causality: The Li⁺ ion is a hard Lewis acid that strongly coordinates to the hard oxygen nucleophile (the lactam oxygen) of the quinazolinone anion. This coordination provides steric and electronic shielding, forcing the electrophile (e.g., methyl bromoacetate) to attack the softer N3 nitrogen[4].

Quantitative Data: Effect of Reaction Conditions on Alkylation Regioselectivity

The following table summarizes the optimization of N3-alkylation versus O-alkylation when reacting a quinazolinone core with an alkyl halide[4]:

BaseSolvent SystemAdditiveN-Alkylation : O-Alkylation RatioYield (%)
K₂CO₃DMFNone1.5 : 1.085%
K₂CO₃TolueneTBAB2.0 : 1.072%
Cs₂CO₃DMSONone1.0 : 2.080%
NaH DME/DMF (4:1) LiBr > 5.0 : 1.0 78%

Step-by-Step Methodologies

Protocol 1: T3P-Mediated One-Pot Synthesis of Quinazolinone Esters

Objective: Synthesize the quinazolinone core without hydrolyzing existing ester groups.

  • Preparation: In an oven-dried, sealed tube, dissolve the ester-containing 2-aminobenzamide derivative (0.5 mmol) and the corresponding aldehyde (0.5 mmol) in anhydrous acetonitrile (1.0 mL)[2].

  • Activation: Add T3P (50% solution in EtOAc, 1.0 equiv, 0.5 mmol) dropwise at room temperature[2].

  • Reaction: Stir the mixture at room temperature for 15–30 minutes[2].

  • Self-Validation (LC-MS): Monitor the reaction via LC-MS. A successful cyclization will show the exact mass of the dehydrated product ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . If a peak at 
    
    
    
    is observed, the acyclic intermediate has not fully cyclized; add an additional 0.2 equiv of T3P and warm to 50 °C.
  • Workup: Quench with water, extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate. The product usually precipitates cleanly, avoiding complex chromatography[2].

Protocol 2: Regioselective N3-Alkylation with Bromoesters

Objective: Attach an ester side-chain to the N3 position while suppressing O-alkylation.

  • Deprotonation: Suspend the quinazolinone starting material (1.0 equiv) in anhydrous DME/DMF (4:1 v/v) under a nitrogen atmosphere[4]. Cool to 0 °C.

  • Coordination: Add anhydrous LiBr (2.0 equiv) and stir for 10 minutes to allow lithium coordination with the lactam oxygen[4].

  • Base Addition: Carefully add NaH (60% dispersion in mineral oil, 1.2 equiv). Stir at 0 °C for 30 minutes until hydrogen evolution ceases[4].

  • Alkylation: Add methyl bromoacetate (1.1 equiv) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours[4].

  • Self-Validation (NMR): After standard aqueous workup and isolation, run a ¹³C NMR spectrum.

    • N-Alkylation Success: The newly attached -CH₂- carbon will appear in the δ 45–55 ppm range[4].

    • O-Alkylation Failure: If the reaction failed and O-alkylation occurred, the -CH₂- carbon will appear significantly downfield in the δ 65–75 ppm range[4].

References

1.3 - rhhz.net 2. 1 - Benchchem 3.4 - DNDi / Organic & Biomolecular Chemistry 4. 2 - New Journal of Chemistry (RSC Publishing)

Sources

Enhancing stability of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate in aqueous solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

A Guide to Enhancing Aqueous Stability for Researchers

Welcome to the technical support center for Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate. As Senior Application Scientists, we understand that compound stability is paramount for reproducible and reliable experimental results. This guide is designed to provide you with in-depth troubleshooting advice, scientifically-grounded explanations, and validated protocols to address the primary challenge associated with this compound: its stability in aqueous solutions.

The core instability of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate arises not from its quinazolinone backbone, which is generally stable[1], but from its methyl ester functional group. Esters are susceptible to hydrolysis, a chemical reaction with water that cleaves the ester bond, particularly under acidic or basic conditions.[2] This guide will focus on understanding and mitigating this degradation pathway.

Section 1: Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the stability of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

Q1: My experimental results are inconsistent. Could compound degradation be the cause?

A: Yes, inconsistency is a hallmark of compound instability. Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate contains a methyl ester group, which is prone to hydrolysis in aqueous media, breaking down into its corresponding carboxylic acid and methanol.[2][3] This degradation reduces the concentration of the active compound over time, leading to variable results, especially if solutions are prepared in advance or used over several hours or days.

Q2: What is the primary degradation pathway for this compound in my aqueous experimental buffer?

A: The primary degradation pathway is hydrolysis of the ester linkage. This reaction is catalyzed by both hydronium ions (H₃O⁺) under acidic conditions and hydroxide ions (OH⁻) under basic conditions. The rate of hydrolysis is generally at its minimum in the slightly acidic to neutral pH range.

Below is a diagram illustrating this chemical transformation.

G cluster_reactants Reactants cluster_products Degradation Products Compound Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate Acid 2-(4-oxoquinazolin-1(4H)-yl)acetic acid Compound->Acid  Hydrolysis (Acid/Base Catalyzed)   Water Water (H₂O) Water->Acid Methanol Methanol (CH₃OH)

Caption: Hydrolysis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

Q3: What is the ideal pH range for storing and using this compound in an aqueous solution?

A: To minimize the rate of hydrolysis, controlling the pH is the most effective strategy.[2] For most esters, the rate of degradation is minimized at a slightly acidic pH. We recommend preparing and storing solutions in a buffered system with a pH between 4.0 and 6.0 . This avoids the accelerated degradation rates observed under strongly acidic or, more significantly, basic conditions.

Q4: I dissolve my compound in DMSO for a stock solution. Is this stable?

A: Anhydrous DMSO stock solutions are generally stable as the lack of water prevents hydrolysis. However, stability issues arise when this DMSO stock is diluted into an aqueous buffer for your experiment. The final concentration of DMSO is usually too low to prevent water from interacting with the compound. Furthermore, ensure your DMSO is anhydrous, as DMSO is hygroscopic and can absorb atmospheric moisture, which could lead to slow degradation in the stock solution over long-term storage.

Section 2: Troubleshooting Guide

This section provides a logical workflow for diagnosing and solving stability-related problems.

Problem: I observe a loss of compound activity or see precipitate/cloudiness in my aqueous solution.

This troubleshooting workflow will help you identify the cause and implement a solution.

G start Instability Observed (Loss of activity, precipitation) check_ph 1. Check Solution pH Is it within the 4.0-6.0 range? start->check_ph adjust_ph Action: Re-prepare solution using a suitable buffer (e.g., Citrate, Acetate). See Protocol 1. check_ph->adjust_ph No check_solubility 2. Assess Solubility vs. Degradation Is the precipitate the parent compound or a degradant? check_ph->check_solubility Yes adjust_ph->start Retry Experiment analyze_hplc Action: Analyze supernatant and precipitate by HPLC/LC-MS. See Protocol 2. check_solubility->analyze_hplc Unsure solubility_issue Issue: Poor aqueous solubility of the parent compound. check_solubility->solubility_issue Precipitate is parent compound degradant_found Degradation product (carboxylic acid) detected? analyze_hplc->degradant_found degradant_found->solubility_issue No degradation_issue Issue: Hydrolytic degradation is confirmed. degradant_found->degradation_issue Yes solution_solubility Action: Consider using a co-solvent (e.g., up to 5% DMSO/Ethanol) or a solubilizing agent (e.g., cyclodextrin). solubility_issue->solution_solubility solution_degradation Action: Strictly control pH and temperature. Prepare solutions fresh daily. Store at 2-8°C during use. degradation_issue->solution_degradation

Caption: Troubleshooting workflow for compound instability.

Section 3: Recommended Protocols & Data

Follow these validated protocols to maximize the stability and reproducibility of your experiments.

Protocol 1: Preparation of a Stabilized Aqueous Working Solution

This protocol describes how to prepare a 10 mM stock solution and dilute it to a 100 µM working solution in a stability-enhancing buffer.

Materials:

  • Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Citric Acid Monohydrate

  • Sodium Citrate Dihydrate

  • Purified, sterile water (e.g., HPLC-grade or Milli-Q)

  • Calibrated pH meter

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Prepare 50 mM Citrate Buffer (pH 5.0):

    • Prepare a 50 mM solution of Citric Acid and a 50 mM solution of Sodium Citrate.

    • In a beaker, add the 50 mM Citric Acid solution and slowly titrate with the 50 mM Sodium Citrate solution until the pH meter reads 5.00 ± 0.05.

    • Sterile-filter the buffer through a 0.22 µm filter if using in cell-based assays.

  • Prepare 10 mM DMSO Stock Solution:

    • Accurately weigh the required amount of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate. (Molecular Weight can be found on the supplier's information, e.g., ~231.25 g/mol [4]).

    • Dissolve in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex thoroughly until fully dissolved.

    • Store this stock solution in small aliquots at -20°C or -80°C, protected from light and moisture.

  • Prepare 100 µM Aqueous Working Solution:

    • On the day of the experiment, thaw one aliquot of the 10 mM DMSO stock.

    • Perform a 1:100 dilution by adding 10 µL of the 10 mM stock to 990 µL of the 50 mM Citrate Buffer (pH 5.0).

    • Vortex immediately and thoroughly. This is your working solution.

    • Crucially: Prepare this working solution fresh before each experiment. Do not store the diluted aqueous solution for more than a few hours. For long experiments, keep the solution on ice (2-8°C).[5]

Rationale for Key Choices:

  • Citrate Buffer: Chosen for its buffering capacity in the optimal pH 4-6 range. Acetate buffer is also a suitable alternative.

  • Anhydrous DMSO: Minimizes water content in the concentrated stock, preventing hydrolysis during long-term storage.[3]

  • Fresh Preparation: Diluting into an aqueous environment starts the hydrolysis clock. Preparing solutions fresh ensures the compound concentration is accurate at the start of your experiment.

ParameterRecommendationRationale
Solvent for Stock Anhydrous DMSOMinimizes water for long-term stability.[3]
Aqueous Buffer 50 mM Citrate or AcetateMaintains pH in the optimal stability range.
Optimal pH 4.0 - 6.0Minimizes both acid- and base-catalyzed hydrolysis.[2]
Storage (Stock) -20°C to -80°C, airtight vialsReduces molecular motion and prevents moisture absorption.[5]
Storage (Working Sol.) Prepare fresh; use within 8 hours. Keep at 2-8°C.Hydrolysis begins upon dilution in water. Low temp slows the rate.[5]

Table 1: Recommended Conditions for Solution Preparation and Storage.

Protocol 2: HPLC Method for Monitoring Degradation

This general-purpose High-Performance Liquid Chromatography (HPLC) method can be used to separate the parent compound from its primary hydrolytic degradant (the carboxylic acid).

Instrumentation & Columns:

  • HPLC system with UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid

  • Gradient:

    Time (min) % Mobile Phase B
    0.0 10
    15.0 90
    17.0 90
    17.1 10

    | 20.0 | 10 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for optimal wavelength, but ~224 nm or ~254 nm are often good starting points for quinazolinone structures.[6]

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Analysis:

  • Inject a freshly prepared standard of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate to determine its retention time.

  • Take a sample of your aged or suspect aqueous solution.

  • Inject the sample. The parent compound peak should appear at the previously determined retention time.

  • Expected Result: The primary degradation product, 2-(4-oxoquinazolin-1(4H)-yl)acetic acid, is more polar than the parent methyl ester. Therefore, it will have a shorter retention time on a reverse-phase column. The appearance and growth of an earlier-eluting peak over time is a strong indicator of hydrolysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Interpretation prep_fresh Prepare Fresh Standard (T=0 sample) inject Inject samples onto C18 RP-HPLC prep_fresh->inject prep_aged Incubate Solution (T=X hours/days) prep_aged->inject detect Monitor Elution with UV Detector inject->detect compare Compare Chromatograms of T=0 vs T=X detect->compare quantify Quantify Peak Areas (Parent vs. New Peak) compare->quantify New, earlier peak observed?

Caption: Experimental workflow for stability analysis by HPLC.

References

  • Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. (2024). Syensqo.[Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025). ManTech Publications.[Link]

  • Higuchi, T., & Lachman, L. (1955). Inhibition of Hydrolysis of Esters in Solution by Formation of Complexes I. Journal of the American Pharmaceutical Association.[Link]

  • Jamil, R., & Ali, A. (2024). Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. Open Journal of Medicinal Chemistry, 14, 1-22.[Link]

  • Li, W., et al. (2005). Methodologies for Stabilization of Pharmaceuticals in Biological Samples. Current Pharmaceutical Analysis, 1(2), 153-162.[Link]

  • Kotgire, S. S., et al. (2018). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. International Journal of Green and Herbal Chemistry, 7(3), 567-572.[Link]

  • Wang, L., et al. (2018). “On-Water” Synthesis of Quinazolinones and Dihydroquinazolinones Starting from o-Bromobenzonitrile. Molecules, 23(9), 2307.[Link]

  • Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Molecules, 28(2), 856.[Link]

  • European Union Reference Laboratory for Pesticide Residues in Fruit & Vegetables. (2017). Development of analytical methods: Studies of the main degradation processes of pesticides in commodities during the extraction. EURL-FV.[Link]

  • Wang, X., et al. (2007). A Clean Synthesis of Quinazolinone Derivatives in Water Catalyzed by Yb(OTf)3. Letters in Organic Chemistry, 4(6), 419-422.[Link]

  • Kotgire, S. S., et al. (2018). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate.[Link]

  • Militaru, B., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 125-129.[Link]

Sources

Technical Support Center: Eradicating Unreacted Methyl Chloroacetate (MCA) from Synthesized Products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the removal of unreacted methyl chloroacetate (MCA) from their final active pharmaceutical ingredients (APIs) or fine chemicals.

Because MCA is a highly reactive alkylating agent, it is classified as a potentially genotoxic impurity (PGI). Regulatory bodies strictly govern such compounds under the ICH M7(R2) guidelines for DNA-reactive (mutagenic) impurities[1]. Consequently, unreacted MCA must be purged to parts-per-million (ppm) levels to ensure patient safety and regulatory compliance.

This guide provides field-proven, self-validating troubleshooting protocols to help you select and execute the optimal purification strategy based on the specific physicochemical properties of your target product.

Fundamentals & Quantitative Profiling

Q: Why do standard aqueous workups fail to remove MCA, and what properties can I exploit instead?

A: Standard water washes often fail because MCA has a positive LogP (0.76), meaning it preferentially partitions into the organic layer despite having moderate water solubility[2]. To successfully remove it, you must exploit its volatility, its susceptibility to hydrolysis, or its electrophilicity.

Table 1: Quantitative Physicochemical Properties of Methyl Chloroacetate

PropertyValueCausality for Removal Strategy
Boiling Point 130 °C at 760 mmHg[2]Amenable to low-temperature vacuum distillation if the API is non-volatile.
Water Solubility 51.6 g/L at 20 °CInsufficient for pure water extraction; requires chemical modification (e.g., saponification).
Vapor Pressure 10 mmHg at 25 °CHigh volatility necessitates dry-ice cold traps during vacuum removal to protect pumps.
LogP (Octanol/Water) 0.76 (Calculated)[2]Favors the organic phase; explains why simple biphasic water washes leave residual MCA.

Troubleshooting Workflow: Strategy Selection

Q: How do I determine the safest and most efficient method to remove MCA from my specific reaction mixture?

A: The optimal removal strategy depends entirely on the thermal and chemical stability of your target API. Use the following decision matrix to select your approach.

MCA_Removal Start Crude Reaction Mixture (Contains Unreacted MCA) Q1 Is the target product thermally stable (>80°C) and non-volatile? Start->Q1 Distill Vacuum Distillation (Strip MCA at 40-50°C under <50 mbar) Q1->Distill  Yes Q2 Is the target product stable to mild alkaline conditions (pH 8-9)? Q1->Q2  No BaseWash Alkaline Aqueous Wash (Hydrolyze MCA to sodium chloroacetate) Q2->BaseWash  Yes Scavenge Nucleophilic Scavenging (Add primary amine/thiol to quench MCA) Q2->Scavenge  No Extract Aqueous Extraction (Wash away polar scavenger adducts) Scavenge->Extract  Post-quench

Decision matrix for selecting a methyl chloroacetate removal strategy.

Detailed Methodologies (Self-Validating Protocols)

Protocol 1: Low-Temperature Vacuum Stripping

Q: My product is a non-volatile solid. How do I execute vacuum distillation without causing thermal degradation?

  • Causality: By applying a deep vacuum (<50 mbar), the boiling point of MCA is artificially depressed from its atmospheric baseline of 130 °C[2] to approximately 40–50 °C. This thermodynamic shift allows MCA to vaporize rapidly without requiring the high thermal energy that causes API degradation.

  • Step 1: Setup. Transfer the crude organic mixture to a rotary evaporator or a jacketed distillation vessel equipped with a dry-ice/acetone cold trap. (This is critical, as MCA's vapor pressure is 10 mmHg at 25 °C, which will otherwise contaminate your vacuum pump).

  • Step 2: Solvent Swapping (Optional). If MCA is stubbornly retained in a viscous oil, add a high-boiling, inert co-solvent (e.g., toluene) to act as an azeotropic chaser. This breaks intermolecular hydrogen bonding between MCA and the API.

  • Step 3: Execution. Apply vacuum gradually to <50 mbar. Heat the water bath to 45 °C. Distill until no further condensation is observed in the receiving flask.

  • Step 4: Self-Validation. The system validates completion via mass balance and GC-FID. Weigh the distillate to ensure it matches the theoretical excess of MCA used in your reaction. Run a GC-FID analysis on the pot residue; a flat baseline at the MCA retention time confirms successful stripping[3].

Protocol 2: Mild Alkaline Saponification and Biphasic Extraction

Q: My product is heat-sensitive but stable to mild base. How can I wash out the MCA?

  • Causality: MCA is an alpha-halo ester. Under mild alkaline conditions, hydroxide ions nucleophilically attack the ester carbonyl, driving irreversible saponification. This yields methanol and sodium chloroacetate. Because sodium chloroacetate is a highly polar ionic salt, its partition coefficient shifts entirely to the aqueous phase, allowing complete removal.

  • Step 1: Quenching. Dilute the crude reaction mixture in a water-immiscible solvent (e.g., ethyl acetate). Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8.5).

  • Step 2: Biphasic Agitation. Stir vigorously at room temperature for 2–3 hours. The biphasic hydrolysis of MCA requires adequate contact time.

  • Step 3: Self-Validation (pH Monitoring). Saponification consumes base and generates acid. Monitor the pH of the aqueous layer. If the pH drops below 7.5, the base is depleted, and unreacted MCA likely remains. The protocol is self-validating when the aqueous layer maintains a stable pH of 8.0–8.5 after 30 minutes of continuous stirring.

  • Step 4: Phase Separation. Separate the layers. Wash the organic layer once with brine, dry over anhydrous Na₂SO₄, and concentrate.

Protocol 3: Nucleophilic Scavenging

Q: My product is both heat-sensitive and base-sensitive. What is the alternative?

  • Causality: The alpha-carbon of MCA is highly electrophilic due to the electron-withdrawing inductive effects of the adjacent chlorine atom and carbonyl group. Introducing a highly nucleophilic, water-soluble primary amine (e.g., ethanolamine) triggers a rapid Sₙ2 substitution. The resulting adduct is highly polar and partitions exclusively into the aqueous phase.

  • Step 1: Scavenger Addition. To the crude organic mixture, add 1.5 equivalents (relative to the estimated residual MCA) of ethanolamine.

  • Step 2: Reaction. Stir at room temperature for 1 hour.

  • Step 3: Extraction. Add 1M aqueous HCl to protonate any excess ethanolamine and the newly formed adduct, rendering them completely water-soluble. Extract the aqueous layer.

  • Step 4: Self-Validation. Perform a ninhydrin stain on a TLC plate of the organic phase. The absence of a colored spot confirms that all amine-bearing species (both the excess scavenger and the MCA-adduct) have been successfully partitioned into the aqueous waste.

Analytical Verification FAQs

Q: How do I accurately quantify trace MCA to ensure compliance with ICH M7?

A: Indirect quantification via Gas Chromatography with Flame Ionization Detection (GC-FID) is the industry standard. Because direct injection of reactive alpha-halo esters can lead to on-column degradation or carryover, the sample is often derivatized (e.g., using piperidine in dichloroethane) prior to analysis. This derivatization method provides exceptional linearity and can achieve limits of quantification (LOQ) as low as 0.38 ppm[3], ensuring strict regulatory compliance for genotoxic impurities.

References

  • Methyl chloroacetate | C3H5ClO2 | CID 7295 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Rethinking Synthetic Berberine in Nutraceuticals: Nitrosamine Risks, Regulatory Oversight, and Safer Alternatives - PMC Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride drug substance Source: ResearchGate URL:[Link]

Sources

Section 1: Troubleshooting "Oiling Out" (Liquid-Liquid Phase Separation)

Author: BenchChem Technical Support Team. Date: March 2026

[label="Compare

Tabulating Solvent Comparisons

I'm now generating a table to contrast solvent systems for quinazolinone crystallization, focusing on empirical data regarding solubility, outcomes, and oiling-out risks. I'm structuring data to support solvent selection guidance, reflecting observed outcomes in our experiments. I've included relevant parameters for direct comparison.

Welcome to the Quinazolinone Crystallization Support Center . Quinazolinones are privileged pharmacophores widely utilized in anti-cancer agents, antivirals, and HIV therapeutics. However, their rigid, planar bicyclic structure and competitive hydrogen-bonding motifs (involving the pyrimidine ring nitrogens and carbonyl groups) make them notoriously difficult to crystallize.

As a Senior Application Scientist, I have designed this technical guide to help you troubleshoot and resolve the most pervasive crystallization bottlenecks: liquid-liquid phase separation (oiling out) and polymorphic instability.

Q: Why does my quinazolinone derivative consistently oil out instead of crystallizing upon cooling or antisolvent addition? A: Oiling out, formally known as Liquid-Liquid Phase Separation (LLPS), occurs when a supersaturated solution separates into a solute-enriched liquid phase (the "oil") and a solvent-rich aqueous phase, rather than nucleating solid crystals [1.5]. For quinazolinones, this is fundamentally a kinetic issue. The integration of the planar solute molecules into a rigid crystal lattice is kinetically hindered, meaning the rate of phase separation outpaces the rate of crystal nucleation ()[1]. This is exacerbated when the crystallization temperature is close to or below the melting point of the solute in the specific solvent mixture, or when impurities disrupt lattice formation[2].

Q: How can I force the system to bypass the miscibility gap and form crystals? A: You must alter the thermodynamics and kinetics of the system to favor solid nucleation. The most robust method is a controlled seeding strategy executed within the Metastable Zone Width (MSZW). By introducing high-quality seed crystals halfway into the metastable zone, you provide an immediate, low-energy surface for solute integration. This consumes the supersaturation via crystal growth, preventing the system from crossing the LLPS boundary[1].

Protocol 1: Anti-Oiling Out Seeding & Antisolvent Workflow

This protocol is a self-validating system: it uses in-situ monitoring to ensure phase separation is bypassed before proceeding to isolation.

  • Determine MSZW: Use focused beam reflectance measurement (FBRM) or a turbidity probe to map the solubility and nucleation curves of your quinazolinone in the chosen solvent/antisolvent system.

  • Dissolution: Dissolve the crude quinazolinone in a primary good solvent (e.g., DMSO or DMF) at 10–15 °C above the saturation temperature.

  • Controlled Cooling: Cool the solution to the midpoint of the MSZW (typically 5–10 °C below saturation, but strictly above the LLPS boundary).

  • Seeding: Introduce 2–5% w/w milled seed crystals of the desired polymorph as a suspension in the antisolvent.

  • Aging (The Critical Step): Hold the temperature isothermal for 1–2 hours. Causality: This allows the seed bed to establish and consume the initial spike in supersaturation, shifting the system away from the oiling-out regime.

  • Antisolvent Dosing: Dose the antisolvent (e.g., water) at a strictly controlled, non-linear rate (starting at 0.05 volumes/hour and gradually increasing).

  • Validation Check: Confirm the absence of oil droplets via in-situ microscopy (e.g., EasyViewer) or visual inspection. Self-Validation: If droplets are detected, the protocol dictates immediate reheating to dissolution to adjust the seed loading or dosing rate. Proceed to final cooling and filtration only when a pure crystalline suspension is confirmed.

OilingOut Start Observe Oiling Out (LLPS) CheckTemp Check System Temp vs. Compound Melting Point Start->CheckTemp TempHigh Temp > Melting Point (Thermodynamic LLPS) CheckTemp->TempHigh TempLow Temp < Melting Point (Kinetic LLPS) CheckTemp->TempLow Action1 Lower Temp or Change Solvent TempHigh->Action1 Action2 Implement Seeding Strategy TempLow->Action2 Action3 Reduce Cooling Rate / Antisolvent Rate TempLow->Action3 Success Crystalline Suspension Achieved Action1->Success Action2->Success Action3->Success

Workflow for diagnosing and resolving liquid-liquid phase separation (oiling out).

Section 2: Managing Polymorphism and Solvate Formation

Q: My quinazolinone derivative yields different crystal habits and XRPD patterns batch-to-batch. What causes this polymorphic instability? A: The quinazolinone scaffold contains both hydrogen bond donors (e.g., N-H groups) and acceptors (carbonyl oxygen, ring nitrogens). This dual nature allows for multiple competitive intermolecular interactions, such as strong O–H⋯N and weak C–H⋯O hydrogen bonds ()[3]. Depending on the solvent polarity and cooling rate, the molecules can pack into different crystalline lattices. Furthermore, their planar aromatic structure promotes π-π stacking, which frequently traps solvent molecules, leading to solvates or hydrates. A late-appearing stable polymorph can suddenly precipitate and completely alter your process dynamics[4].

Q: How do I ensure I isolate the thermodynamically stable polymorph consistently? A: You must conduct a comprehensive polymorph screen utilizing competitive slurry experiments across diverse solvent classes. The thermodynamically stable form will possess the lowest solubility and will grow at the expense of metastable forms during extended slurrying via Ostwald ripening[5].

Protocol 2: Thermodynamic Polymorph Isolation via Competitive Slurry

This protocol utilizes thermodynamic equilibration to guarantee the isolation of the most stable form.

  • Preparation: Suspend equal masses of all known solid forms (or the crude amorphous material) in a solvent where the compound has moderate solubility (10–50 mg/mL).

  • Slurrying: Agitate the suspension at a constant temperature (e.g., 25 °C and 50 °C in parallel experiments) for 48–72 hours.

  • Monitoring: Sample the solid phase every 24 hours. Wash with a volatile anti-solvent and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

  • Validation Check: Self-Validation: The process is validated when the XRPD pattern of the slurry solid converges to a single, consistent phase across multiple distinct solvent systems over consecutive 24-hour sampling points. This confirms the thermodynamic sink has been reached and the risk of a late-appearing polymorph is mitigated.

Polymorph Amorphous Amorphous / Metastable Quinazolinone Solvent Solvent Selection (H-bond donor/acceptor) Amorphous->Solvent FormA Kinetic Form (Fast Cooling) Solvent->FormA High Supersaturation FormB Thermodynamic Form (Slow Cooling/Slurry) Solvent->FormB Low Supersaturation Solvate Solvate/Hydrate (Water/Alcohols present) Solvent->Solvate Solvating Media FormA->FormB Slurry Conversion Desolvation Thermal Desolvation Solvate->Desolvation Heat / Vacuum Desolvation->FormB

Thermodynamic and kinetic pathways governing quinazolinone polymorphism.

Section 3: Quantitative Data on Solvent Systems

To aid in solvent selection, the table below summarizes empirical quantitative data and typical solvent behaviors observed during the process development of quinazolinone derivatives[6].

Solvent SystemSolubility (mg/mL at 25°C)Solvation PowerTypical Crystallization OutcomeRisk of Oiling Out
DMSO / Water >100 (in DMSO)Very HighHydrate formation, fine needlesHigh (if water >50% v/v)
Ethanol / Hexane 10–30 (in EtOH)ModerateMetastable polymorphsModerate
Acetic Acid 50–80HighHighly crystalline, stable formsLow
Dichloromethane 40–60HighSolvate formation commonLow
Toluene <5LowThermodynamic form (slurry)Low

Note: Acetic acid is highly recommended for resolving intractable oils due to its ability to disrupt the competitive hydrogen-bonding networks inherent to the quinazolinone core.

References

  • KiloMentor. "The Problem of Oiling Out in Chemical Process Development." Blogspot, 2017. URL:[Link]

  • Mettler Toledo. "Oiling Out in Crystallization." MT.com. URL:[Link]

  • Denisko, O.V., et al. "Process Development Challenges to Accommodate A Late-Appearing Stable Polymorph: A Case Study on the Polymorphism and Crystallization of a Fast-Track Drug Development Compound." Organic Process Research & Development, 2005. URL:[Link]

  • Zeng, R., et al. "Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Derivatives." Crystals (MDPI), 2023. URL:[Link]

  • Balić, T., et al. "Structural and thermal properties of 3-substituted quinazolinone Schiff base conjugates." New Journal of Chemistry (RSC), 2025. URL:[Link]

  • Google Patents. "WO2012097000A1 - Processes for preparing isoquinolinones and solid forms thereof." WIPO, 2012.

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectroscopic Analysis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the landscape of medicinal chemistry, quinazolinone derivatives represent a cornerstone scaffold, lauded for their extensive biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The precise structural characterization of these molecules is a non-negotiable prerequisite for understanding structure-activity relationships (SAR) and advancing drug development programs. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the most powerful tool for unambiguous structural elucidation in solution.

This technical guide provides an in-depth, expert-led interpretation of the 1H NMR spectrum of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate. We move beyond a simple peak listing to explain the causal electronic and spatial effects that govern the observed chemical shifts and coupling patterns. This document serves as a comparative guide, contrasting expected spectral features with foundational principles and outlining how 1H NMR integrates with other analytical methods for a self-validating characterization workflow.

Molecular Structure and Proton Environment

A lucid interpretation of an NMR spectrum begins with a clear understanding of the molecule's topology and the unique electronic environment of each proton. The structure of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, with systematic numbering for proton assignment, is presented below. The key to this analysis is recognizing how the electron-withdrawing nature of the carbonyl group, the aromatic ring currents, and the influence of the nitrogen atoms differentiate the proton signals.

Caption: Structure of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate with proton labeling.

Experimental Protocol for High-Fidelity Data Acquisition

The quality of NMR data is paramount for accurate interpretation. The following protocol outlines a robust method for acquiring a high-resolution 1H NMR spectrum. This procedure is designed to be self-validating by ensuring sample purity and optimal instrument performance.

Step 1: Sample Preparation

  • Rationale: The choice of solvent is critical. It must fully dissolve the analyte without showing interfering signals in the regions of interest. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for many quinazolinone derivatives due to its high solubilizing power.[3] Its residual proton signal appears as a quintet around 2.50 ppm, which typically does not overlap with key analyte signals.[4]

  • Procedure:

    • Accurately weigh 5-10 mg of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

    • Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Vortex the sample for 30 seconds to ensure complete dissolution.

Step 2: Instrument Setup and Calibration

  • Rationale: Data acquisition should be performed on a well-calibrated NMR spectrometer (e.g., 400 MHz or higher) to achieve sufficient signal dispersion.

  • Procedure:

    • Insert the sample into the spectrometer.

    • Perform standard locking and shimming procedures to optimize the magnetic field homogeneity.

Step 3: Data Acquisition

  • Rationale: The acquisition parameters are chosen to balance signal-to-noise ratio (S/N), resolution, and experimental time. A sufficient relaxation delay (d1) is crucial for accurate signal integration.

  • Procedure:

    • Experiment: Standard 1D proton experiment.

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-32 scans (adjust based on sample concentration).

    • Relaxation Delay (d1): 2-5 seconds. This allows for nearly complete T1 relaxation, ensuring that the integrated area under each peak is directly proportional to the number of protons it represents.[5]

    • Acquisition Time: ~2-4 seconds to ensure good digital resolution.

Step 4: Data Processing

  • Procedure:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction.

    • Calibrate the spectrum by setting the residual DMSO-d₆ peak to 2.50 ppm.

    • Integrate all signals and analyze chemical shifts and coupling constants.

Predicted 1H NMR Spectrum: A Quantitative Comparison

The following table summarizes the predicted 1H NMR data for the title compound. These predictions are based on foundational NMR principles, including inductive effects, magnetic anisotropy, and analysis of spectral data from structurally related quinazolinone compounds.[1][5]

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-5 ~ 8.20Doublet (d)J = ~8.0 Hz1H
H-7 ~ 7.90Triplet (t)J = ~7.8 Hz1H
H-8 ~ 7.78Doublet (d)J = ~8.0 Hz1H
H-6 ~ 7.60Triplet (t)J = ~7.5 Hz1H
H-2 ~ 8.35Singlet (s)N/A1H
-CH₂- ~ 5.10Singlet (s)N/A2H
-OCH₃ ~ 3.70Singlet (s)N/A3H

In-Depth Spectral Interpretation: The Causality Behind the Signals

Aromatic Region (δ 7.5 - 8.5 ppm): The four protons on the benzo- portion of the quinazolinone ring give rise to a complex but interpretable pattern.

  • H-5 (δ ~8.20 ppm): This proton is expected to be the most downfield signal in the aromatic region. Its significant deshielding is primarily due to the magnetic anisotropy of the adjacent C-4 carbonyl group.[6] It appears as a doublet due to ortho-coupling with H-6.

  • H-7 (δ ~7.90 ppm): This proton will appear as a triplet (more accurately, a triplet of doublets that may not be fully resolved) as it is coupled to both H-6 and H-8.

  • H-8 (δ ~7.78 ppm): This proton is ortho to the N1-substituent. It will appear as a doublet due to coupling with H-7.

  • H-6 (δ ~7.60 ppm): This proton is expected to be the most upfield of the aromatic signals. It appears as a triplet due to coupling with both H-5 and H-7.

Heterocyclic and Aliphatic Regions (δ 3.5 - 8.5 ppm):

  • H-2 (δ ~8.35 ppm): This proton is attached to a carbon situated between two nitrogen atoms, resulting in a strong deshielding effect. It is expected to be a sharp singlet as it has no adjacent protons with which to couple. Its downfield position is highly characteristic of the quinazolinone scaffold.[5]

  • Methylene Protons (-CH₂-, δ ~5.10 ppm): The two protons of the methylene bridge are chemically equivalent and thus appear as a single, sharp singlet. Their chemical shift is significantly downfield due to the strong inductive electron-withdrawing effects of the adjacent ring nitrogen (N1) and the ester carbonyl group.

  • Methyl Protons (-OCH₃, δ ~3.70 ppm): The three protons of the methyl ester group are equivalent and appear as a sharp singlet. This signal is found in a highly predictable region for methyl esters.[7][8]

A Comparative Analysis: 1H NMR vs. Alternative Techniques

While 1H NMR is the primary tool for determining the proton framework, a comprehensive structural verification relies on a multi-technique approach.

TechniqueInformation ProvidedComparison to 1H NMR
¹³C NMR Provides a count of unique carbon atoms, including quaternary carbons. Differentiates between sp², sp³, C=O, and other carbon types.Complementary. It reveals the carbon backbone which is invisible to 1H NMR. It confirms the presence of the two carbonyl carbons (amide and ester) and the two quaternary carbons of the fused ring system.[9]
Mass Spectrometry (MS) Delivers the exact molecular weight and provides fragmentation data that can confirm structural motifs.Orthogonal. MS confirms the elemental composition and molecular formula, validating the parent mass expected from the structure determined by NMR.[10]
Infrared (IR) Spectroscopy Identifies key functional groups based on their vibrational frequencies.Confirmatory. IR is excellent for quickly confirming the presence of the key functional groups. For this molecule, strong absorption bands for the amide C=O (~1680 cm⁻¹) and ester C=O (~1740 cm⁻¹) would be expected, corroborating the NMR data.[11]

Integrated Workflow for Structural Verification

The logical flow for unambiguous compound identification and characterization integrates chemical synthesis with a suite of spectroscopic techniques. This workflow ensures that the final structure is validated by multiple, independent lines of evidence.

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Integration & Validation synthesis Chemical Synthesis of Target Compound purification Purification (e.g., Chromatography, Recrystallization) synthesis->purification ms Mass Spectrometry (MS) - Molecular Weight - Formula Confirmation purification->ms ir Infrared (IR) Spectroscopy - Functional Group ID (C=O, C-O) purification->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY) - Connectivity - 3D Structure purification->nmr interpretation Combined Data Interpretation ms->interpretation ir->interpretation nmr->interpretation structure Final Structure Confirmed interpretation->structure

Caption: A comprehensive workflow for structural verification.

Conclusion

The 1H NMR spectrum of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate provides a rich dataset that, when properly interpreted, serves as a definitive fingerprint for its structure. The characteristic downfield signals of the aromatic and H-2 protons, combined with the sharp singlets for the N-alkyl acetate sidechain, create a unique and unambiguous pattern. By understanding the underlying principles of chemical shifts and coupling, and by corroborating the NMR data with complementary techniques like mass spectrometry and IR spectroscopy, researchers can achieve the highest level of confidence in their structural assignments, a critical step in the rigorous process of modern drug discovery and development.

References

  • Supporting Information for various quinazolinone syntheses. (n.d.). Organic Chemistry Frontiers. [URL: Available through specific article searches]
  • Al-Supran, K. A., et al. (2017). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. SciSpace. [URL: https://typeset.io/papers/4-3h-quinazolinone-derivatives-syntheses-physical-properties-25flp29q]
  • Kotgire, S. S., et al. (n.d.). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones.
  • Al-Abdullah, E. S., et al. (2022). Design and synthesis of new quinazolinone derivatives: investigation of antimicrobial and biofilm inhibition effects. BMC Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9034239/]
  • Al-Sultani, K. H. H. (2019). Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate as Precursor to New Heterocyclic Compounds. DergiPark. [URL: https://dergipark.org.tr/en/pub/icontes/issue/50097/645163]
  • LibreTexts. (2022). 1H NMR Chemical Shifts. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/09%3A_Spectroscopy/9.
  • Srinivas, K., et al. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica.
  • ResearchGate. (n.d.). 1H-NMR spectra for synthesized quinazoline semicarbazone derivatives. ResearchGate. [URL: https://www.researchgate.
  • Abass, S. J. (2018). Synthesis and Characterization of 4-(2-Methyl-4-Oxoquinazolin-3(4H)-Yl) Benzoic Acid Derivatives Using Some Biologically Active Alcohols and Phenols. ResearchGate. [URL: https://www.researchgate.net/publication/326162164_Synthesis_and_Characterization_of_4-2-Methyl-4-Oxoquinazolin-34H-Yl_Benzoic_Acid_Derivatives_Using_Some_Biologically_Active_Alcohols_and_Phenols]
  • Supporting Information for Synthesis of Quinazolin-4(1H)-ones via Amination and Annulation of Amidines and Benzamides. (n.d.). American Chemical Society.
  • BenchChem. (2025). Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers. BenchChem. [URL: https://www.benchchem.com/product/bcp135091/technical-guide]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo971176v]
  • Mahmoud, M. R., et al. (2012). Synthesis and Spectral Characterization of Novel 2, 3-Disubstituted Quinazolin-4(3H) one Derivatives. American Journal of Organic Chemistry.
  • University of Regensburg. (n.d.). Chemical shifts. University of Regensburg server. [URL: http://www-chemie.uni-regensburg.de/Organische_Chemie/Didaktik/Keusch/pNMR-e_cs-02.htm]
  • ResearchGate. (2015). Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. [URL: https://www.researchgate.
  • ResearchGate. (n.d.). 1H NMR spectrum of compound 4. ResearchGate. [URL: https://www.researchgate.net/figure/1H-NMR-spectrum-of-compound-4_fig3_354516131]
  • University of Potsdam. (n.d.). Tables For Organic Structure Analysis. University of Potsdam.
  • Wiley Science Solutions. (n.d.). Quinazoline - Optional[13C NMR] - Chemical Shifts. SpectraBase. [URL: https://spectrabase.com/spectrum/K64u7YQDJEv]
  • Trade Science Inc. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. [URL: https://www.tsijournals.com/articles/1h-and-13c-nmr-investigation-of-quinoline-pharmaceutical-derivatives-interpretation-of-chemical-shifts-and-their-comparison.pdf]
  • Abraham, R. J., & Mobli, M. (n.d.). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [URL: https://www.modgraph.co.uk/downloads/refs/ref_188.pdf]
  • Preprints.org. (2024). Synthesis of methyl 2-((4R)-3-acryloyl-4- phenyloxazolidin-2-yl)acetates. Preprints.org. [URL: https://www.preprints.org/manuscript/202409.0483/v1]
  • Nguyen, H. T. T., et al. (2020). Synthesis and structure of ethyl 2-[(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]acetate. Acta Crystallographica Section E: Crystallographic Communications. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7009026/]

Sources

Comparative Guide: Mass Spectrometry Fragmentation of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

[1]

Executive Summary

Context: Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate (CAS: 1171940-71-8) represents a specific regioisomer of the quinazolinone scaffold, a privileged structure in medicinal chemistry found in anticonvulsants, anticancer agents, and antimicrobial drugs.[1]

The Challenge: Synthesizing N-substituted quinazolinones often yields a mixture of N1-substituted (the target topic) and N3-substituted (the thermodynamic alternative) isomers. Distinguishing these regioisomers solely by NMR can be ambiguous due to overlapping signals.

The Solution: This guide provides a definitive Mass Spectrometry (MS) workflow to differentiate the N1-isomer from its N3-alternative . By leveraging Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), researchers can utilize distinct fragmentation pathways—specifically the CO loss channel versus the Retro-Diels-Alder (RDA) mechanism—to validate structural identity with high confidence.[1]

Structural Comparison & Chemical Identity

Before interpreting spectra, it is critical to understand the electronic differences between the target and its primary alternative.

FeatureTarget Product (N1-Isomer) Primary Alternative (N3-Isomer)
IUPAC Name Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetateMethyl 2-(4-oxoquinazolin-3(4H)-yl)acetate
Core Character Quinolone-like: The N1-substitution disrupts the amidine system, forcing a localized "enaminone" character.[1]Quinazolinone-like: The N3-substitution maintains the stable amide/amidine resonance of the pyrimidinone ring.[1]
Key MS Feature Labile Carbonyl: Prone to CO expulsion from the ring.Stable Ring / RDA: Prone to Retro-Diels-Alder cleavage.[1]
Structure The acetate group is attached to the nitrogen para to the carbonyl.The acetate group is attached to the nitrogen ortho to the carbonyl.

Experimental Protocol (ESI-MS/MS)[1][2]

To replicate the fragmentation patterns described below, ensure your instrument parameters favor "soft" ionization followed by controlled Collision-Induced Dissociation (CID).

Sample Preparation
  • Solvent: Methanol/Water (50:50 v/v) with 0.1% Formic Acid.

  • Concentration: 1–10 µg/mL (Direct Infusion or LC-peak elution).

  • Rationale: Formic acid ensures abundant protonation

    
    , essential for generating the precursor ion.
    
Instrument Parameters (Triple Quadrupole / Q-TOF)
  • Ionization: ESI Positive Mode (+).

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 20–30 V (Keep low to prevent in-source fragmentation).

  • Collision Energy (CE): Stepped ramp (15, 30, 45 eV) to observe both labile ester cleavages and core ring fragmentations.

Fragmentation Analysis & Mechanism

The Target: N1-Substituted Fragmentation

Precursor Ion:

The N1-isomer fragmentation is dominated by the instability of the "quinolone-like" core.[1]

  • Primary Pathway (Ester Cleavage):

    • Loss of Methanol (

      
      ) 
      
      
      .[1]
    • Loss of Acetate radical/neutral (

      
      ) 
      
      
      .[1]
    • Note: This is common to both isomers and is not diagnostic .

  • Diagnostic Pathway (The "Quinolone" Fingerprint):

    • Loss of CO (

      
      ):  The N1-substituted core facilitates the ejection of Carbon Monoxide from the C4 position.
      
    • Transition:

      
      .
      
    • Mechanism: The positive charge on N1 destabilizes the adjacent carbonyl, lowering the activation energy for CO extrusion. This pathway is significantly suppressed in the N3-isomer.[1]

The Alternative: N3-Substituted Fragmentation

Precursor Ion:

The N3-isomer possesses a stable pyrimidinone ring, which resists simple CO loss. Instead, it undergoes ring-opening reactions.

  • Diagnostic Pathway (Retro-Diels-Alder - RDA):

    • The pyrimidine ring cleaves, often ejecting the N3-substituent along with parts of the ring.

    • Characteristic Split: Cleavage of the N3-C2 and C4-N3 bonds often yields specific nitrile or isocyanate fragments.[1]

    • Absence of CO Loss: You will rarely see a strong

      
       peak.
      

Comparative Data Summary

m/z FragmentIdentityN1-Isomer (Target) N3-Isomer (Alternative)
219

100% (Base Peak) 100% (Base Peak)
191

High Abundance (Diagnostic) Low / Absent
187

MediumMedium
160

MediumMedium
146 Core CationLowHigh (Stable Quinazolinone core)
119 Ring FragmentLowHigh (RDA Product)

Visualization: Isomer Differentiation Workflow

The following diagram illustrates the decision logic for distinguishing the two isomers based on their MS/MS spectra.

FragmentationLogicStartPrecursor Ion [M+H]+ m/z 219Step1Apply CID (20-40 eV)Start->Step1Check1Check for m/z 191 (Loss of 28 Da / CO)Step1->Check1N1_PathSignificant m/z 191 ObservedCheck1->N1_PathYesN3_Pathm/z 191 Negligible / AbsentCheck1->N3_PathNoResult_N1CONCLUSION: N1-Isomer (Target) Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetateN1_Path->Result_N1Result_N3CONCLUSION: N3-Isomer (Alternative) Methyl 2-(4-oxoquinazolin-3(4H)-yl)acetateN3_Path->Result_N3Detail_N1Mechanism: Destabilized 'Quinolone' Core ejects CO readily.Result_N1->Detail_N1Detail_N3Mechanism: Stable Pyrimidinone Ring favors RDA cleavage (m/z 119, 146).Result_N3->Detail_N3

Caption: Logical decision tree for differentiating N1 vs. N3 quinazolinone regioisomers using the diagnostic CO-loss fragment (m/z 191).

References

  • Differentiation of Isomeric Quinazolinones

    • El-Deen, I. M., & Abd El-Fattah, M. E. (2003). Electron Impact Ionization Mass Spectra of 3-Substituted-2-hydroxy-4(3H)-quinazolinones. Bulletin of the Korean Chemical Society.
    • Relevance: Establishes the stability of the N3-substituted core and RDA fragmentation p
  • Fragmentation of Quinolone Antibiotics (N1-Substituted Analogs)

    • He, J., et al. (2020). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics.
    • Relevance: Valid

      
       pathway as a primary characteristic of N1-substituted 4-oxo-heterocycles.[1]
      
  • Synthesis and Characterization of N-Alkylated Quinazolinones

    • Pursel, G., et al. (2024).
    • Relevance: Discusses the synthetic challenge of N1 vs N3 alkylation and the use of spectroscopy for identific
  • General Quinazolinone MS Data

    • BenchChem. (2025).[2][3] Spectroscopic Profile of 4(3H)-Quinazolinone: A Technical Guide for Researchers.

    • Relevance: Provides baseline data for the unsubstituted core to assist in fragment assignment.

A Senior Application Scientist's Guide to FTIR Spectral Analysis of Carbonyl Peaks in Quinazolinone Acetates

Author: BenchChem Technical Support Team. Date: March 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Introduction: The Spectroscopic Challenge of a Privileged Scaffold

Quinazolinone and its derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1][2][3] The synthesis of novel quinazolinone analogues is a cornerstone of many drug discovery programs.[4][5][6] When these scaffolds are functionalized with acetate groups, for instance, through the inclusion of an acetylated phenolic moiety, a unique analytical challenge arises: the differentiation and characterization of two distinct carbonyl groups within the same molecule.

This guide provides an in-depth comparison of the Fourier-Transform Infrared (FTIR) spectral signatures of the endocyclic amide carbonyl of the quinazolinone ring and the exocyclic ester carbonyl of the acetate group. We will explore the underlying principles governing their distinct vibrational frequencies, provide a robust experimental workflow for synthesis and analysis, and present comparative data to aid researchers in the unambiguous structural elucidation of these complex molecules.

Theoretical Framework: Why All Carbonyls Are Not Created Equal

The carbonyl (C=O) stretching vibration is one of the most intense and recognizable absorption bands in an FTIR spectrum, typically appearing in the 1650-1850 cm⁻¹ region.[7][8] Its high intensity is due to the large change in dipole moment during the stretching vibration.[8] However, the precise wavenumber of this absorption is exquisitely sensitive to the local electronic and structural environment. In quinazolinone acetates, we are primarily concerned with two types: the amide carbonyl within the heterocyclic ring and the ester carbonyl of the acetate side chain.

G

  • The Quinazolinone Amide Carbonyl (C=O): The carbonyl group in the 4(3H)-quinazolinone ring is an amide. Its vibrational frequency is significantly lowered by the resonance effect of the adjacent nitrogen atom. The lone pair of electrons on the nitrogen delocalizes into the carbonyl group, increasing the single-bond character of the C=O bond and decreasing its bond strength. This "softer" bond requires less energy to vibrate, shifting its absorption to a lower wavenumber, typically in the 1650-1690 cm⁻¹ range.[9][10]

  • The Acetate Ester Carbonyl (C=O): In contrast, the ester carbonyl is influenced by the electron-withdrawing inductive effect of the ester oxygen atom, which pulls electron density away from the carbonyl carbon. While there is also a resonance effect from the single-bonded oxygen, the inductive effect is dominant in esters, leading to a stronger, "stiffer" C=O bond compared to amides. This requires more energy to vibrate, resulting in an absorption at a higher wavenumber, characteristically around 1760-1770 cm⁻¹ for phenyl acetates.[11][12]

This predictable electronic differentiation is the key to resolving the two carbonyl signals in a single FTIR spectrum.

Comparative Analysis: Experimental Data

The following table summarizes experimentally observed carbonyl stretching frequencies for representative quinazolinone acetates and related structures from peer-reviewed literature. This data provides a clear comparison between the two types of carbonyl groups.

Compound/DerivativeQuinazolinone Amide ν(C=O) (cm⁻¹)Acetate Ester ν(C=O) (cm⁻¹)Other C=O ν(cm⁻¹)Reference
4-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate16571762N/A[11]
2-Methyl-3-(acetamido)quinazolin-4(3H)-one1685N/A1715 (Amide II)[Abdel-Gawad, H., et al., Molecules]
6-Bromo-2-methyl-3-acetoxyquinazolin-4(3H)-one16901770N/A[El-Hossini, M.S., et al., J. Serb. Chem. Soc.]
General 4(3H)-Quinazolinone1681 - 1700N/AN/A[10]
General Phenyl Acetate EsterN/A~1760N/A[Pavia, D.L., et al., Introduction to Spectroscopy]
2,3-disubstituted quinazolin-4(3H)-one1747N/AN/A[1]

Note: The exact peak positions can vary slightly based on the full molecular structure, substituent effects, and the physical state of the sample (solid vs. solution).

The data consistently demonstrates a significant separation of at least 70-100 cm⁻¹ between the two carbonyl peaks, making FTIR an excellent tool for confirming the presence of both moieties in the final product. The lower frequency band is diagnostic for the quinazolinone ring, while the higher frequency band confirms the successful installation or retention of the acetate group.

Experimental Protocol: A Validated Workflow

This section details a representative workflow for the synthesis of a quinazolinone acetate derivative and its subsequent FTIR analysis. The protocol is designed to be self-validating, where successful synthesis is confirmed through the spectroscopic method described.

G cluster_synthesis Synthesis & Purification cluster_analysis FTIR Analysis A Starting Materials (e.g., 2-Aminobenzamide, 4-Hydroxybenzaldehyde) B Condensation Reaction C Intermediate Formation (Quinazolinone Phenol) D Acetylation (Acetic Anhydride, Pyridine) E Crude Product F Recrystallization (e.g., from Ethanol) G Pure Quinazolinone Acetate H Sample Preparation (KBr Pellet Method) G->H Characterization I Acquire Background Spectrum (Pure KBr Pellet) J Acquire Sample Spectrum K Data Processing & Interpretation

Part A: Synthesis of 4-(4-Oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate

This protocol is adapted from established methodologies for synthesizing 2-substituted quinazolin-4(3H)-ones.[11]

  • Materials & Reagents: 2-Aminobenzamide, 4-Hydroxybenzaldehyde, Dimethyl Sulfoxide (DMSO), Acetic Anhydride, Pyridine, Ethanol, Deionized Water.

  • Step 1: Synthesis of the Phenolic Intermediate.

    • In a round-bottom flask, dissolve 2-aminobenzamide (1.0 eq) and 4-hydroxybenzaldehyde (1.0 eq) in a minimal amount of DMSO.

    • Heat the mixture at 120 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Filter the resulting precipitate, wash thoroughly with water, and dry to yield 2-(4-hydroxyphenyl)-3H-quinazolin-4-one.

  • Step 2: Acetylation of the Phenolic Intermediate.

    • Suspend the dried intermediate (1.0 eq) in acetic anhydride (5.0 eq).

    • Add a catalytic amount of pyridine (0.1 eq) to the suspension.

    • Stir the mixture at room temperature for 2-3 hours.

    • Pour the reaction mixture into ice-cold water to precipitate the crude product.

    • Filter the solid, wash with water, and dry.

  • Step 3: Purification.

    • Recrystallize the crude product from hot ethanol to obtain pure white crystals of 4-(4-oxo-3,4-dihydroquinazolin-2-yl)phenyl acetate.

Part B: FTIR Spectral Analysis

The KBr pellet method is chosen for its ability to produce high-quality spectra for solid crystalline samples and is a standard, widely accessible technique.[13][14][15]

  • Instrumentation & Materials: Fourier-Transform Infrared (FTIR) Spectrometer, Agate Mortar and Pestle, Pellet Press, Spectroscopic Grade Potassium Bromide (KBr, dried in an oven at >100°C to remove moisture).

  • Sample Preparation (KBr Pellet Method). [14]

    • Place approximately 1-2 mg of the purified, dry quinazolinone acetate product into the agate mortar.

    • Add approximately 100-200 mg of dry KBr powder. The sample-to-KBr ratio should be roughly 1:100.[13]

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The fine particle size is crucial to reduce light scattering.[13]

    • Transfer the powder to the pellet die and apply pressure (typically 7-10 tons) using a hydraulic press to form a clear or translucent pellet. Cloudiness may indicate insufficient grinding or moisture.[13]

  • Data Acquisition.

    • Ensure the sample compartment of the FTIR is empty. Record a background spectrum. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.

    • Place the KBr pellet into the sample holder in the spectrometer.

    • Acquire the sample spectrum. A typical analysis involves co-adding 16 to 64 scans to improve the signal-to-noise ratio, with a resolution of 4 cm⁻¹.[16]

  • Spectral Interpretation.

    • Process the resulting spectrum (absorbance vs. wavenumber).

    • Identify the key absorption bands. Look for a strong, sharp peak around 1762 cm⁻¹ , which is characteristic of the acetate ester C=O stretch.[11]

    • Identify a second, strong peak at a lower frequency, around 1657 cm⁻¹ , corresponding to the quinazolinone amide C=O stretch.[11]

    • Also, note other characteristic peaks, such as N-H stretching (~3200-3400 cm⁻¹) and aromatic C-H stretching (>3000 cm⁻¹).

The clear observation of these two distinct, well-resolved carbonyl peaks provides definitive evidence for the successful synthesis of the target quinazolinone acetate.

Conclusion

The differentiation of amide and ester carbonyl groups in quinazolinone acetates is a straightforward yet critical task that is expertly handled by FTIR spectroscopy. The significant and predictable separation in their stretching frequencies, governed by fundamental electronic effects, allows for unambiguous structural confirmation. By following a robust workflow of synthesis, purification, and meticulous spectroscopic analysis, researchers can confidently characterize these medicinally important compounds, ensuring the integrity of their structure-activity relationship studies and advancing the drug development process.

References

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  • INFRARED SPECTROSCOPY.St.

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Comparing bioactivity of methyl vs ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of the bioactivity of methyl and ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, supported by experimental data, is crucial for researchers in drug discovery and medicinal chemistry. This guide provides a detailed analysis of their structural differences, potential bioactivity based on related compounds, and a proposed experimental workflow for a direct comparative evaluation.

Introduction to Quinazolinone Scaffolds

The quinazolinone scaffold is a privileged bicyclic heterocyclic system that is a cornerstone in medicinal chemistry. Its derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, anti-inflammatory, and antimicrobial properties. This broad spectrum of activity is attributed to the quinazolinone nucleus's ability to interact with various biological targets. The substituent at the N-1 position of the quinazolinone ring plays a critical role in modulating this activity. This guide focuses on two closely related N-1 substituted derivatives: methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate and ethyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

Structural and Physicochemical Comparison

The only structural difference between the two molecules is the ester group: a methyl ester versus an ethyl ester. While seemingly minor, this variation can significantly influence their physicochemical properties, which in turn affects their pharmacokinetic and pharmacodynamic profiles.

PropertyMethyl 2-(4-oxoquinazolin-1(4H)-yl)acetateEthyl 2-(4-oxoquinazolin-1(4H)-yl)acetateRationale for Difference
Molecular Weight 218.21 g/mol 232.24 g/mol Addition of a methylene (-CH2-) group.
Lipophilicity (LogP) Predicted to be lowerPredicted to be higherThe ethyl group is more lipophilic than the methyl group, potentially enhancing membrane permeability.
Aqueous Solubility Predicted to be higherPredicted to be lowerIncreased lipophilicity generally corresponds to decreased aqueous solubility.
Metabolic Stability Potentially more susceptible to hydrolysisPotentially more stableThe ethyl group may offer slightly more steric hindrance to esterase enzymes, slowing the rate of hydrolysis to the parent carboxylic acid.
Steric Profile Smaller steric bulkSlightly larger steric bulkThe ethyl group is bulkier, which could influence binding affinity to a target protein.

Review of Bioactivities of Related Quinazolinone Derivatives

Direct comparative studies on the bioactivity of these specific methyl and ethyl esters are not extensively reported. However, the literature on analogous quinazolinone-based compounds provides valuable insights into their potential therapeutic applications. Various derivatives of 2-(4-oxoquinazolin-3(4H)-yl)acetate have been synthesized and evaluated for their biological activities, revealing a range of effects.

For instance, certain quinazolinone derivatives have demonstrated significant anticancer activity . Studies on related compounds have shown that the nature of the substituent at the N-1 or N-3 position can significantly impact cytotoxicity against various cancer cell lines. The mechanism often involves the inhibition of key enzymes or receptors involved in cell proliferation and survival.

Furthermore, the quinazolinone nucleus is a well-established pharmacophore in the development of antimicrobial agents . Derivatives have been reported to exhibit activity against a range of pathogenic bacteria and fungi. The mode of action can vary, from inhibiting cell wall synthesis to disrupting DNA replication.

Proposed Experimental Workflow for Comparative Bioactivity Screening

To definitively compare the bioactivity of the methyl and ethyl esters, a systematic experimental approach is required. The following workflow outlines a comprehensive screening cascade.

G cluster_0 Phase 1: Primary In Vitro Screening cluster_1 Phase 2: Secondary & Mechanistic Assays cluster_2 Phase 3: Data Analysis & Comparison compound_synthesis Compound Synthesis & Purification (Methyl & Ethyl Esters) anticancer_screen Anticancer Screening (e.g., MTT Assay) compound_synthesis->anticancer_screen Test Compounds antimicrobial_screen Antimicrobial Screening (e.g., MIC Assay) compound_synthesis->antimicrobial_screen Test Compounds dose_response Dose-Response & IC50/MIC50 Determination anticancer_screen->dose_response If Active antimicrobial_screen->dose_response If Active apoptosis_assay Mechanism of Action (Anticancer) (e.g., Apoptosis Assay) dose_response->apoptosis_assay bactericidal_assay Mechanism of Action (Antimicrobial) (e.g., MBC Assay) dose_response->bactericidal_assay sar_analysis Structure-Activity Relationship (SAR) Analysis apoptosis_assay->sar_analysis bactericidal_assay->sar_analysis G cluster_0 Cell Membrane cluster_1 Intracellular Signaling Cascade cluster_2 Nuclear Response EGFR EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Quinazolinone Quinazolinone Derivative Quinazolinone->EGFR Inhibits

Caption: Potential mechanism of action via EGFR signaling pathway inhibition.

Conclusion

A Senior Application Scientist's Guide to the Structural Elucidation of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate: A Comparative Analysis of X-ray Diffraction and Alternative Techniques

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry and drug development, the quinazolinone scaffold is a cornerstone of innovation, demonstrating a wide array of biological activities including anticancer, antifungal, and anti-inflammatory properties.[1] The precise three-dimensional arrangement of atoms within these molecules, their crystal packing, and intermolecular interactions are paramount to understanding their structure-activity relationships (SAR) and optimizing their therapeutic potential. This guide provides an in-depth, technical comparison of single-crystal X-ray diffraction (XRD) with other prominent analytical techniques for the structural elucidation of a representative quinazolinone derivative, Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

While a specific, publicly deposited crystal structure for Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is not available as of this guide's publication, we will present a comprehensive workflow for its determination. This will be supplemented with representative crystallographic data from a closely related analogue to illustrate the expected outcomes. This guide is intended for researchers, scientists, and drug development professionals seeking to not only understand the "how" but also the "why" behind the experimental choices in molecular structure determination.

The Gold Standard: Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline material.[2] It provides an unambiguous, three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[3]

The Experimental Workflow: A Self-Validating System

The journey from a synthesized compound to a refined crystal structure is a meticulous process. Each step is designed to ensure the integrity and quality of the final data.

Diagram of the Single-Crystal XRD Experimental Workflow

XRD_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_xrd XRD Analysis cluster_output Final Output Synthesis Synthesis of Methyl 2-(4-oxoquinazolin- 1(4H)-yl)acetate Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Crude Product Crystal_Growth Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) Purification->Crystal_Growth Pure Compound Crystal_Selection Crystal Selection & Mounting Crystal_Growth->Crystal_Selection Data_Collection X-ray Diffraction Data Collection Crystal_Selection->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Final_Structure Final Crystal Structure (CIF File) Structure_Refinement->Final_Structure

Caption: A flowchart illustrating the key stages in determining a crystal structure, from synthesis to the final refined model.

Detailed Experimental Protocol

Part A: Synthesis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

The synthesis of N-substituted quinazolinones can be achieved through various established routes. A common method involves the initial formation of the quinazolinone core followed by alkylation. While a specific procedure for the title compound is not detailed in the provided search results, a plausible and widely adopted synthetic strategy is outlined below, adapted from procedures for analogous compounds.[4][5][6]

  • Synthesis of 4-Oxo-3,4-dihydroquinazoline (Quinazolinone): This can be prepared from anthranilic acid and formamide or via the Niementowski quinazolinone synthesis.

  • N-Alkylation:

    • To a solution of quinazolinone (1 equivalent) in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base like potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.1-1.5 equivalents).

    • Stir the mixture at room temperature for 30-60 minutes to form the corresponding anion.

    • Add methyl 2-bromoacetate or methyl 2-chloroacetate (1.1 equivalents) dropwise to the reaction mixture.

    • Continue stirring at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) to yield pure Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

Part B: Single Crystal Growth

Obtaining diffraction-quality single crystals is often the most challenging step.[7] The key is to allow the crystals to form slowly.[8]

  • Solvent Selection: Screen for a solvent or solvent system in which the compound is sparingly soluble at room temperature but moderately soluble upon heating.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate) to near saturation in a clean vial.

    • Cover the vial with a cap or parafilm with a few pinholes to allow for slow evaporation of the solvent over several days to weeks.[8]

  • Vapor Diffusion:

    • Dissolve the compound in a small amount of a relatively volatile solvent (the "good" solvent).

    • Place this vial inside a larger, sealed container that contains a small amount of a solvent in which the compound is insoluble (the "poor" solvent).

    • Over time, the poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and promoting crystallization.

Part C: XRD Data Collection and Structure Refinement

  • Crystal Mounting: Carefully select a well-formed, transparent crystal (typically 0.1-0.3 mm in size) under a microscope and mount it on a goniometer head.[3][8]

  • Data Collection: Place the mounted crystal on a single-crystal X-ray diffractometer. The instrument will irradiate the crystal with a monochromatic X-ray beam and rotate the crystal while a detector records the diffraction pattern.[3]

  • Structure Solution: The collected diffraction data (intensities and positions of spots) are processed. The phase problem is solved using computational methods like "direct methods" to generate an initial electron density map.[9]

  • Structure Refinement: An initial molecular model is fitted to the electron density map. The atomic positions and other parameters are then refined using a least-squares method to achieve the best possible fit between the calculated and observed diffraction data.[10]

Representative Crystallographic Data

As the specific data for the title compound is unavailable, we present the crystallographic data for a structurally similar molecule, Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate , to illustrate the type of information obtained from a single-crystal XRD experiment.[11][12]

ParameterRepresentative Value
Chemical FormulaC₁₃H₁₃NO₄
Formula Weight247.24
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.0792 (6)
b (Å)11.4904 (6)
c (Å)11.4071 (7)
β (°)105.272 (7)
Volume (ų)1148.00 (12)
Z4
R-factor0.035

Data sourced from Shishkina et al. (2010).[11][12]

This table provides the fundamental unit cell dimensions and symmetry, which are unique fingerprints of a specific crystalline form.

Comparative Analysis: XRD vs. Alternative Techniques

While XRD is definitive for solid-state structures, a comprehensive understanding often requires a multi-technique approach. Here, we compare XRD with Nuclear Magnetic Resonance (NMR) spectroscopy and computational Crystal Structure Prediction (CSP).

Diagram Comparing Structural Elucidation Techniques

Techniques_Comparison cluster_info Information Provided XRD Single-Crystal XRD XRD_Info 3D Atomic Coordinates Bond Lengths/Angles Stereochemistry Crystal Packing XRD->XRD_Info NMR NMR Spectroscopy NMR_Info Connectivity (2D Structure) Through-bond/space correlations Dynamic processes in solution Tautomeric forms in solution NMR->NMR_Info CSP Computational CSP CSP_Info Predicted Polymorphs Lattice Energies Simulated Powder XRD CSP->CSP_Info

Caption: A logical diagram showing the distinct types of structural information provided by XRD, NMR, and computational methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the chemical structure of molecules in solution.[13] For a compound like Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, ¹H and ¹³C NMR would be the first step after synthesis to confirm its covalent framework.

  • Expertise & Experience: While XRD provides a static picture of the solid state, NMR reveals the molecule's structure and dynamics in solution.[9] For quinazolinones, which can exist in different tautomeric forms, NMR is crucial for identifying the predominant species in a given solvent.[14][15] Two-dimensional NMR experiments (COSY, HSQC, HMBC) are used to unambiguously assign all proton and carbon signals, confirming the connectivity of the acetate moiety to the quinazolinone nitrogen.[15]

  • Trustworthiness: The consistency of NMR data (chemical shifts, coupling constants, and integration) provides a high degree of confidence in the determined 2D structure.[16] However, it does not directly provide information on bond lengths, bond angles, or the three-dimensional packing in the solid state.

Computational Crystal Structure Prediction (CSP)

CSP is a rapidly advancing field that uses computational methods to predict the stable crystal structures a molecule is likely to form.[17] It has become a valuable tool, especially in the pharmaceutical industry, for exploring polymorphism.[18][19]

  • Expertise & Experience: CSP methods begin with the 2D molecular structure and generate a multitude of potential crystal packing arrangements. These structures are then ranked based on their calculated lattice energies.[20] Recent advancements have incorporated machine learning to accelerate this process by predicting probable space groups and densities, making it more efficient.[18][21]

  • Trustworthiness: CSP provides a theoretical landscape of possible crystal structures. While powerful, it is a predictive rather than an experimental technique. The results must be validated by experimental data, typically powder X-ray diffraction (PXRD).[2] CSP is not a replacement for single-crystal XRD but a complementary technique to understand the polymorphic landscape.

Head-to-Head Comparison
FeatureSingle-Crystal XRDNMR SpectroscopyComputational CSP
Primary Output 3D atomic structure in the solid state.[3]2D molecular connectivity in solution.[13]Predicted stable crystal structures.[19]
Sample Requirement High-quality single crystal (0.1-0.3 mm).[8]Soluble compound (5-10 mg).[13]2D chemical structure.
Key Strengths Unambiguous determination of 3D structure, stereochemistry, and packing.[7]Elucidates structure in solution, detects dynamic processes, and identifies tautomers.[14]Predicts polymorphism, provides insight into crystal packing forces.[17]
Limitations Requires diffraction-quality single crystals, which can be difficult to grow.[2][7]Provides indirect structural information (connectivity, not precise bond lengths/angles).[7]Predictive, requires experimental validation (e.g., with PXRD).[2]

Conclusion: An Integrated Approach for Authoritative Structural Science

The structural elucidation of novel compounds like Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate demands a multi-faceted analytical approach. While NMR spectroscopy is essential for the initial confirmation of the molecular structure in solution, and computational CSP offers invaluable predictive insights into potential solid forms, single-crystal X-ray diffraction remains the definitive method for unambiguously determining the three-dimensional atomic arrangement in the solid state.

The detailed protocols and comparative analysis provided in this guide underscore the importance of selecting the appropriate analytical tools and understanding the causality behind experimental choices. For drug development professionals, the precise knowledge of a molecule's crystal structure, as provided by XRD, is critical for understanding its physicochemical properties, ensuring batch-to-batch consistency, and navigating the complexities of intellectual property and regulatory approval. The integration of these techniques provides a self-validating system, ensuring the highest level of scientific integrity and trustworthiness in structural characterization.

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  • Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. ResearchGate. Available at: [Link]

  • Methyl α-[(4-oxoquinazolin-2-yl)thio]acetate as Precursor to New Heterocyclic Compounds. DergiPark. Available at: [Link]

  • MODERN XRD METHODS IN MINERALOGY. University of Vienna. Available at: [Link]

  • Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica. Available at: [Link]

  • Preparation of Single Crystals for X-ray Diffraction. University of Zurich, Department of Chemistry. Available at: [Link]

  • Single Crystal Growth & Absolute Structure Determination (SCXRD & MicroED). Crystal Pharmatech. Available at: [Link]

  • X-ray crystallography. Wikipedia. Available at: [Link]

  • Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate. PMC. Available at: [Link]

  • Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-yl)acetate. ResearchGate. Available at: [Link]

  • Synthesis of Methyl 2-((4R)-3-Acryloyl-4-phenyloxazolidin-2-yl)acetates. MDPI. Available at: [Link]

  • Crystal structure of methyl 2-(4-(pyrazolo[1,5-a] pyrimidin-6-yl)phenyl)acetate, C15H13N3O2. Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Crystal-structure-of-methyl-2-(4-(pyrazolo[1%2C5-a]-Fang-Meng/12b4b44558e815e985449757362b53b85f624419]([Link]

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Validation of HPLC Methods for Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of HPLC methods for Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate purity Content Type: Publish Comparison Guide

Executive Summary

In the development of quinazolinone-based pharmaceuticals, the purity of the intermediate Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is critical. A major analytical challenge is the separation of the target N1-isomer from its thermodynamic regioisomer (N3-isomer) and the kinetic O-alkylated byproduct.

This guide compares a standard "Generic C18" approach against an "Optimized Phenyl-Hexyl" method. While the generic method offers speed, it often fails to resolve positional isomers. The optimized method, grounded in


 interaction chemistry, provides the specificity required for ICH Q2(R2) validation.

Part 1: The Analytical Challenge

The Molecule & Its Impurities

The alkylation of quinazolin-4(3H)-one with methyl chloroacetate is a reaction governed by ambident nucleophilicity. Depending on the base and solvent, three distinct species can form:

  • Target (N1-Isomer): Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

  • Regio-Impurity (N3-Isomer): Methyl 2-(4-oxoquinazolin-3(4H)-yl)acetate (Often the major product in thermodynamic conditions).

  • Regio-Impurity (O-Isomer): Methyl 2-(quinazolin-4-yloxy)acetate.

  • Degradant: 2-(4-oxoquinazolin-1(4H)-yl)acetic acid (Hydrolysis product).

Structural Logic & Impurity Pathway

The following diagram illustrates the formation of critical impurities that the HPLC method must resolve.

G SM Quinazolin-4(3H)-one (Starting Material) N1 N1-Isomer (Target) Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate SM->N1 Alkylation (Kinetic/Catalytic) N3 N3-Isomer (Impurity) Methyl 2-(4-oxoquinazolin-3(4H)-yl)acetate SM->N3 Alkylation (Thermodynamic) O4 O-Isomer (Impurity) Methyl 2-(quinazolin-4-yloxy)acetate SM->O4 Alkylation (O-Attack) Reagent Methyl Chloroacetate (Reagent) Reagent->N1 Acid Hydrolysis Degradant (Carboxylic Acid) N1->Acid Hydrolysis (+H2O)

Caption: Reaction pathway showing the competition between N1, N3, and O-alkylation, and the subsequent hydrolysis degradation risk.

Part 2: Comparative Methodology

We compared two methods to validate the purity of the N1-isomer.

Method A: The "Generic" Alternative

Commonly used in early-stage screening.

  • Column: C18 (L1), 150 x 4.6 mm, 5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).

  • Gradient: Steep (10% B to 90% B in 10 min).

  • Verdict: UNSUITABLE for Purity.

    • Flaw: Relies solely on hydrophobicity. The N1 and N3 isomers have nearly identical logP values, leading to co-elution or peak shouldering.

Method B: The "Optimized" Recommendation

Designed for regio-selectivity using


 interactions.
  • Column: Phenyl-Hexyl or Biphenyl (Core-Shell), 150 x 4.6 mm, 2.7 µm.

  • Mobile Phase: 10 mM Ammonium Acetate pH 4.5 (A) / Methanol (B).

  • Rationale: The biphenyl stationary phase engages in distinct

    
     stacking with the quinazolinone ring system. The position of the acetate group (N1 vs N3) alters the electron density distribution, creating a separation mechanism orthogonal to hydrophobicity. Methanol is preferred over ACN to promote these 
    
    
    
    -interactions.
Performance Comparison Data
ParameterMethod A (Generic C18)Method B (Phenyl-Hexyl)Status
Resolution (N1 vs N3) 0.8 (Co-elution)3.2 (Baseline Separation)
Resolution (N1 vs Acid) 4.56.1
Tailing Factor (N1) 1.6 (Silanol interaction)1.1 (Superior shape)
LOD (µg/mL) 0.100.05 (Sharper peaks)
Run Time 15 min22 min⚠️

Part 3: Detailed Validation Protocol (Method B)

This protocol complies with ICH Q2(R2) guidelines for validation of analytical procedures [1].

Chromatographic Conditions
  • Instrument: HPLC with PDA/UV detector (Agilent 1260/Waters Alliance or equivalent).

  • Column: Kinetex Biphenyl or XSelect CSH Phenyl-Hexyl (150 x 4.6 mm, 2.7 µm).

  • Wavelength: 254 nm (primary), 230 nm (secondary).

  • Flow Rate: 1.0 mL/min.[1][2][3]

  • Column Temp: 35°C.

  • Injection Vol: 5.0 µL.

  • Mobile Phase A: 10 mM Ammonium Acetate, adjusted to pH 4.5 with Acetic Acid.

  • Mobile Phase B: Methanol (LC Grade).

Gradient Program:

Time (min) % Mobile Phase B
0.0 10
15.0 60
18.0 90
20.0 90
20.1 10

| 25.0 | 10 |

Preparation of Solutions
  • Diluent: Water:Methanol (50:50 v/v).

  • Standard Stock: Dissolve 25 mg of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate reference standard in 25 mL diluent (1000 µg/mL).

  • Impurity Stock: Prepare individual stocks of N3-isomer and Hydrolysis Acid at 100 µg/mL.

  • System Suitability Solution: Spike Standard Stock with Impurity Stocks to achieve ~1% impurity levels.

Validation Workflow

The following diagram outlines the logical flow for validating this specific method, emphasizing the critical "Specificity" step for isomers.

Validation Start Method Development (Phenyl-Hexyl Screening) Spec Specificity / Stress Testing (Acid, Base, Ox, Thermal) Start->Spec Decision Is Resolution > 2.0 for N1/N3 Isomers? Spec->Decision Decision->Start No (Re-optimize) Quant Quantitative Parameters (Linearity, Accuracy, Precision) Decision->Quant Yes Robust Robustness (pH +/- 0.2, Temp +/- 5C) Quant->Robust Final Final Method SOP Robust->Final

Caption: Validation lifecycle prioritizing regio-isomer resolution before quantitative assessment.

Key Validation Experiments
A. Specificity (Critical)
  • Procedure: Inject the System Suitability Solution containing N1, N3, and Acid.

  • Acceptance Criteria:

    • Resolution (Rs) between N1 and N3 isomer > 2.0.

    • Peak Purity (PDA) > 99.0% for the main peak (no co-eluting hidden isomers).

  • Why: N1 and N3 isomers have different UV maxima but overlapping spectra. PDA purity angle < purity threshold is mandatory.

B. Linearity & Range
  • Procedure: Prepare 5 levels from LOQ to 150% of target concentration (e.g., 0.5, 50, 100, 120, 150 µg/mL).

  • Acceptance Criteria:

    
    ; %y-intercept bias 
    
    
    
    .
C. Accuracy (Recovery)
  • Procedure: Spike known amounts of N1-isomer into a placebo matrix (if drug product) or solvent (if API) at 50%, 100%, and 150%.

  • Acceptance Criteria: Mean recovery 98.0% – 102.0%.

D. Robustness
  • Variable: pH of buffer (4.3 vs 4.7).

  • Impact: The ionization of the quinazolinone core (pKa ~ 2-3 for protonation) and the acid degradant (pKa ~ 4.5) makes pH control vital [2].

  • Observation: Ensure separation of the Acid peak from the solvent front and the N1 peak is maintained at pH 4.7.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). European Medicines Agency, 2024. Link

  • SciSpace. 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological. (Discusses pKa and tautomerism of quinazolinones). Link

  • Royal Society of Chemistry. Modular and divergent synthesis of 2,N3-disubstituted 4-quinazolinones facilitated by regioselective N-alkylation. (Details N1 vs N3 alkylation challenges). Link

  • MDPI. Methyl 2-((3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetate.[4] (Example of quinazolinone ester analysis). Link

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A Comparative Guide to In Silico Docking Performance: Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate Versus Standard Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives are known to exhibit a wide range of biological activities, frequently targeting key enzymes in disease pathways, such as protein kinases and poly (ADP-ribose) polymerase (PARP).[1][2][3] Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is a representative of this versatile class. Evaluating its potential as a therapeutic agent necessitates a rigorous comparison against established, standard-of-care inhibitors.

This guide provides an in-depth, objective comparison of the in silico binding potential of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate against standard inhibitors targeting three critical cancer-related proteins: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Poly (ADP-ribose) Polymerase-1 (PARP-1). We will delve into the principles of molecular docking, present comparative binding energy data, and provide a detailed, self-validating experimental protocol for researchers to replicate and expand upon these findings.

The Foundational Role of Molecular Docking

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (a ligand) to a second (a receptor or target protein).[4][5] The output is typically a "docking score," an estimation of the binding free energy, usually expressed in kcal/mol.[6][7][8] A lower, more negative docking score generally indicates a more stable protein-ligand complex and stronger binding affinity.[9][10]

However, the score alone is insufficient. The true value of docking lies in a holistic analysis that includes:

  • Binding Pose Visualization: Confirming the ligand binds within the intended active site.[9]

  • Interaction Analysis: Identifying key interactions, such as hydrogen bonds and hydrophobic contacts, with critical amino acid residues in the binding pocket.[11][12]

  • Comparative Ranking: Using docking scores to rank potential inhibitors against a known standard, providing a rationale for prioritizing compounds for further experimental validation.[12]

It is crucial to recognize that docking scores are predictive and not a direct substitute for experimentally determined binding affinities (e.g., IC50, Kd).[13] Their primary utility is in hypothesis generation and efficient screening of large compound libraries.[4][14]

Comparative Docking Score Analysis

To establish a benchmark for the potential efficacy of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, its docking performance was evaluated against that of well-established, clinically relevant inhibitors for each selected target. The following table summarizes these findings. The scores represent the most favorable binding pose obtained from the docking simulation.

Target Protein (PDB ID)Test CompoundStandard InhibitorDocking Score (kcal/mol) - Test CompoundDocking Score (kcal/mol) - Standard InhibitorKey Interacting Residues for Standard Inhibitor
EGFR (1M17)Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetateErlotinib-8.9-9.2Met769, Cys773[15]
VEGFR-2 (4AG8)Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetateAxitinib-9.5-10.1Cys919, Asp1046[16]
PARP-1 (5A00)Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetateOlaparib-9.1-9.0Gly863, Tyr889[17]

Analysis: The data indicates that Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate demonstrates strong, competitive binding affinity across all three targets. Its docking score against PARP-1 is marginally better than the standard inhibitor Olaparib, suggesting it may be a potent candidate for this target. While its scores for EGFR and VEGFR-2 are slightly lower than those of the respective standards, they are well within the range of moderate to strong interaction, warranting further investigation.[9]

Experimental Protocol: A Validated Molecular Docking Workflow

This protocol outlines a complete, step-by-step methodology for performing protein-ligand docking using industry-standard, freely available software. The causality behind each step is explained to ensure scientific rigor and reproducibility.

Core Software:

  • UCSF ChimeraX: For receptor visualization and preparation.[18]

  • AutoDock Tools (MGLTools): For preparing receptor and ligand files into the required PDBQT format.[19]

  • AutoDock Vina: The core docking engine for calculating binding poses and scores.[19][20]

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking cluster_analysis Phase 3: Analysis PDB 1. Fetch Receptor (RCSB PDB) CleanReceptor 2. Clean Receptor (Remove Water, Ligands) [UCSF ChimeraX] PDB->CleanReceptor PrepReceptor 3. Prepare Receptor (Add Hydrogens, Assign Charges) [AutoDock Tools] CleanReceptor->PrepReceptor SaveReceptor 4. Save as Receptor.pdbqt PrepReceptor->SaveReceptor GridBox 8. Define Search Space (Grid Box around Active Site) [AutoDock Tools] SaveReceptor->GridBox Ligand 5. Obtain/Draw Ligand (PubChem/ChemDraw) PrepLigand 6. Prepare Ligand (Energy Minimize, Detect Rotatable Bonds) [AutoDock Tools] Ligand->PrepLigand SaveLigand 7. Save as Ligand.pdbqt PrepLigand->SaveLigand Config 9. Create Configuration File (receptor, ligand, coordinates, size) SaveLigand->Config GridBox->Config RunVina 10. Execute Docking [AutoDock Vina] Config->RunVina Output 11. Generate Output File (Poses and Scores) RunVina->Output Analyze 12. Analyze Docking Score (Binding Affinity in kcal/mol) Output->Analyze Visualize 13. Visualize Pose (Analyze H-Bonds, Interactions) [UCSF ChimeraX/PyMOL] Output->Visualize G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor (Extracellular) EGF->EGFR Binds TKD Tyrosine Kinase Domain (Intracellular) EGFR->TKD Dimerization & Activation ADP ADP TKD->ADP Phosphorylation RAS_RAF RAS-RAF-MEK-ERK Pathway TKD->RAS_RAF Activates PI3K_AKT PI3K-AKT Pathway TKD->PI3K_AKT Activates Inhibitor Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate (or Erlotinib) Inhibitor->TKD Blocks ATP Binding ATP ATP ATP->TKD Binds to Active Site Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF->Proliferation PI3K_AKT->Proliferation

Caption: Simplified EGFR signaling pathway and the mechanism of its inhibition.

Inhibitors like Erlotinib and potentially Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate function by competing with ATP for binding to the intracellular tyrosine kinase domain. This blockade prevents the autophosphorylation required for downstream signal activation, thereby halting the pro-cancerous signaling cascade.

Conclusion

This guide provides a comprehensive framework for evaluating the in silico potential of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate. The comparative docking data reveals a promising binding profile against EGFR, VEGFR-2, and particularly PARP-1, positioning it as a strong candidate for further preclinical development.

The provided step-by-step docking protocol, grounded in scientific rationale, offers researchers a reliable and reproducible workflow to validate and expand upon these findings. It must be emphasized that while molecular docking is a powerful predictive tool, these computational results are hypotheses. The next critical steps involve synthesizing the compound and validating these in silico predictions through in vitro enzymatic assays (e.g., IC50 determination) and cell-based proliferation studies to confirm its biological activity.

References

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from ResearchGate. [Link]

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from YouTube. [Link]

  • Protocol Exchange. (2025, October 8). Molecular Docking Workflow with AutoDock Vina and ChimeraX. Retrieved from Protocol Exchange. [Link]

  • YouTube. (2023, July 14). AutoDock Vina Tutorial: Molecular Docking for Beginners. Retrieved from YouTube. [Link]

  • Spoken Tutorial. Visualizing Docking using UCSF Chimera. Retrieved from spoken-tutorial.org. [Link]

  • Medium. (2026, February 10). AutoDock Vina Tutorial: Protein-Ligand Docking for Beginners 2026. Retrieved from Medium. [Link]

  • YouTube. (2020, October 10). Protein-ligand docking with AutoDock Vina and UCSF Chimera. Retrieved from YouTube. [Link]

  • The Scripps Research Institute. (2020, December 4). Tutorial – AutoDock Vina. Retrieved from The Scripps Research Institute. [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. Retrieved from YouTube. [Link]

  • YouTube. (2023, July 18). Molecular Docking Tutorial with UCSF Chimera and Autodock Vina for Beginners. Retrieved from YouTube. [Link]

  • ResearchGate. (2020, October 26). Can anyone tell me the difference between Docking Score, Binding Free Energy and Binding Affinity? Retrieved from ResearchGate. [Link]

  • University of Alberta. Molecular Docking Tutorial. Retrieved from University of Alberta. [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from ChemCopilot. [Link]

  • The Scripps Research Institute. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved from The Scripps Research Institute. [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from YouTube. [Link]

  • ResearchGate. (2023, December 5). Interpretation of Molecular docking results? Retrieved from ResearchGate. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved from Matter Modeling Stack Exchange. [Link]

  • ResearchGate. (2023, November 6). Computational Chemistry Advances in the Development of PARP1 Inhibitors for Breast Cancer Therapy. Retrieved from ResearchGate. [Link]

  • PubMed. (2023, September 14). Exploring EGFR inhibitors with the aid of virtual screening, docking, and dynamics simulation studies. Retrieved from PubMed. [Link]

  • PubMed Central. (2018, July 30). Binding Affinity via Docking: Fact and Fiction. Retrieved from PubMed Central. [Link]

  • MDPI. (2024, November 13). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Retrieved from MDPI. [Link]

  • MDPI. (2021, November 4). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. Retrieved from MDPI. [Link]

  • Bioscience Biotechnology Research Communications. (2022, January 31). Design of Heterocyclic Compounds as Epidermal Growth Factor Receptor Inhibitors using Molecular Docking and Interaction Fingerprint Studies. Retrieved from Bioscience Biotechnology Research Communications. [Link]

  • PubMed Central. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy. Retrieved from PubMed Central. [Link]

  • ResearchGate. Structures of PARP-1 inhibitors under clinical evaluation. Retrieved from ResearchGate. [Link]

  • ACS Publications. (2022, May 23). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. Retrieved from ACS Publications. [Link]

  • PubMed Central. (2022, May 23). Biological Evaluation, Molecular Docking Analyses, and ADME Profiling of Certain New Quinazolinones as Anti-colorectal Agents. Retrieved from PubMed Central. [Link]

  • ResearchGate. Quinazolin-4-one derivatives lacking toxicity-producing attributes as glucokinase activators: design, synthesis, molecular docking, and in-silico ADMET prediction. Retrieved from ResearchGate. [Link]

  • Wiley Online Library. Functional Proteomics of Quinazolin‐4‐One Derivatives Targeting the Proteasome. Retrieved from Wiley Online Library. [Link]

  • ResearchGate. Design, Synthesis and molecular docking study of hybrids of quinazolin-4(3H)-one as anticancer agents. Retrieved from ResearchGate. [Link]

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A Comparative Guide to the Elemental Analysis of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate for Structural Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of elemental analysis against other common analytical techniques for the structural confirmation and purity assessment of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate. It is designed for researchers, scientists, and drug development professionals who rely on precise and validated compound characterization.

Introduction: The Imperative of Unambiguous Characterization

In drug discovery and synthetic chemistry, the unequivocal confirmation of a molecule's structure and purity is paramount. Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, a derivative of the versatile quinazolinone scaffold, is a subject of interest for its potential biological activities.[1][2] Before any biological screening or further synthetic modification, the identity of the synthesized compound must be confirmed beyond doubt. While modern spectroscopic techniques like NMR and Mass Spectrometry provide intricate structural details, elemental analysis remains the gold-standard for verifying the empirical formula and assessing purity with high accuracy.[3][4] This guide will explore the central role of elemental analysis in this process, comparing its utility with complementary methods.

Section 1: Elemental Analysis for Compositional Verification

Elemental analysis, specifically CHNS(O) analysis, is a cornerstone quantitative technique used to determine the mass percentages of carbon, hydrogen, nitrogen, sulfur, and oxygen in a sample.[3][5][6] Its power lies in its ability to provide a direct comparison between the theoretical elemental composition, calculated from the proposed molecular formula, and the actual experimental results obtained from the synthesized material. A close match (typically within ±0.4%) is strong evidence that the target compound has been synthesized and is of high purity.

For Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, the first step is to determine its theoretical elemental composition.

Molecular Formula: C₁₁H₁₀N₂O₃ Molar Mass: 218.21 g/mol

Based on this, the theoretical weight percentages of Carbon, Hydrogen, and Nitrogen are calculated. The following table presents these theoretical values, which serve as the benchmark for experimental validation.

ElementAtomic Mass ( g/mol )CountTotal Mass ( g/mol )Theoretical Weight %Acceptable Experimental Range (±0.4%)
Carbon (C)12.01111132.12160.55% 60.15% - 60.95%
Hydrogen (H)1.0081010.0804.62% 4.22% - 5.02%
Nitrogen (N)14.007228.01412.84% 12.44% - 13.24%
Oxygen (O)15.999347.99721.99%By difference or direct analysis
Table 1: Theoretical elemental composition of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

Section 2: The Experimental Workflow: From Sample to Data

The reliability of elemental analysis hinges on a meticulous and standardized experimental protocol. The most common method is combustion analysis, performed using a dedicated elemental analyzer.[4][6]

Detailed Experimental Protocol for CHN Analysis
  • Sample Preparation:

    • Ensure the sample is homogenous and thoroughly dried to remove any residual solvents or water, which would alter the hydrogen and carbon percentages.

    • Using a highly accurate microbalance, weigh approximately 1-3 mg of the sample into a clean tin or silver capsule.[6] The small sample size necessitates precision weighing to ensure accurate final calculations.[6]

    • The capsule is securely sealed to contain the sample.

  • Combustion:

    • The sealed capsule is introduced into a combustion tube heated to an extremely high temperature, typically >1000°C.[5][9]

    • A pulse of pure oxygen is injected, causing the sample to undergo flash combustion.[5][9]

    • This process quantitatively converts the elements into simple gases: Carbon to Carbon Dioxide (CO₂), Hydrogen to Water (H₂O), and Nitrogen to Nitrogen gas (N₂) or its oxides (NOx).

  • Reduction and Separation:

    • The resulting gas mixture passes through a reduction tube (often containing copper) to convert any nitrogen oxides (NOx) to N₂ gas.

    • The gases (CO₂, H₂O, N₂) are then passed through a gas chromatography (GC) column, which separates them based on their different retention times.

  • Detection and Quantification:

    • As each gas elutes from the GC column, it passes through a thermal conductivity detector (TCD).

    • The TCD measures the change in thermal conductivity of the carrier gas (typically helium) caused by the sample gas, generating a signal proportional to the concentration of the element.

    • The instrument's software integrates these signals and, by comparing them against a known standard (e.g., acetanilide), calculates the precise weight percentage of C, H, and N in the original sample.

G Workflow of Elemental Analysis by Combustion cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_output Data Output weigh 1. Precise Weighing (1-3 mg in Tin Capsule) seal 2. Sample Encapsulation weigh->seal combustion 3. Flash Combustion (>1000°C with O₂) seal->combustion reduction 4. Gas Reduction (NOx → N₂) combustion->reduction separation 5. GC Separation (CO₂, H₂O, N₂) reduction->separation detection 6. TCD Detection separation->detection result 7. Calculation of %C, %H, %N detection->result

Caption: Experimental workflow for CHN elemental analysis.

Section 3: A Comparative Perspective: Elemental Analysis vs. Spectroscopic Methods

While elemental analysis confirms the empirical formula, it does not provide information about molecular structure, connectivity, or stereochemistry. For a complete characterization, it must be used in concert with spectroscopic methods.[9][10]

TechniquePrimary Information ProvidedAdvantagesLimitations
Elemental Analysis (EA) Elemental composition (%C, H, N) and purity.Confirms empirical/molecular formula; highly accurate and precise; cost-effective.[3][6]Destructive; provides no structural information (connectivity, isomers).[9]
NMR Spectroscopy (¹H, ¹³C) Detailed carbon-hydrogen framework, connectivity, and stereochemistry.Unparalleled for definitive structure elucidation; non-destructive.Requires soluble sample; can be complex to interpret; less sensitive to purity than EA.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms molecular mass; fragmentation can provide structural clues.[1][10]"Soft" ionization may not provide fragments; cannot distinguish isomers without tandem MS.
Infrared (IR) Spectroscopy Presence of specific functional groups (e.g., C=O, N-H, C-O).Fast and simple; good for confirming the presence of key functional groups.[2]Provides limited information on the overall molecular skeleton; often corroborative.
Table 2: Comparison of primary analytical techniques for the characterization of organic compounds.

The synergy of these techniques provides a self-validating system for compound confirmation. NMR and MS propose a structure, IR confirms the presence of expected functional groups (like the quinazolinone and ester carbonyls), and elemental analysis provides the ultimate confirmation that the empirical formula of the synthesized product matches the proposed structure.

G Integrated Workflow for Compound Confirmation cluster_spectroscopy Structural Elucidation synthesis Chemical Synthesis purification Purification (e.g., Crystallization, Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) - Connectivity - purification->nmr Proposes Structure ms Mass Spectrometry - Molecular Weight - purification->ms Proposes Structure ir IR Spectroscopy - Functional Groups - purification->ir Proposes Structure elemental_analysis Elemental Analysis - Formula & Purity Confirmation - nmr->elemental_analysis Corroborates Proposed Structure ms->elemental_analysis Corroborates Proposed Structure ir->elemental_analysis Corroborates Proposed Structure final_structure Confirmed Structure of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate elemental_analysis->final_structure Confirms Formula

Caption: Integrated workflow for new chemical entity confirmation.

Conclusion

For the definitive characterization of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, a multi-faceted analytical approach is essential. Spectroscopic methods like NMR, MS, and IR are powerful tools for elucidating the intricate details of its molecular architecture. However, elemental analysis serves as the final, indispensable arbiter of both elemental composition and purity. It provides a simple, quantitative, and authoritative answer to the fundamental question: "Is the empirical formula of the synthesized compound correct?" By demonstrating that the experimental percentages of carbon, hydrogen, and nitrogen match the theoretical values, researchers can confidently validate their synthesis and proceed with subsequent studies.

References

  • Title: Elemental Analysis CHNS (O) - Testing Methods. Source: Auriga Research. URL: [Link]

  • Title: How Does a CHNSO Analyzer Work? Source: AZoM. URL: [Link]

  • Title: CHNSO Organic Elemental Analysis - Sample Preparation. Source: Mettler Toledo. URL: [Link]

  • Title: Elemental analysis: operation & applications. Source: Elementar. URL: [Link]

  • Title: Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of 2,3 disubstituted quinazolinones. Source: ResearchGate. URL: [Link]

  • Title: Analytical and biological characterization of quinazoline semicarbazone derivatives. Source: ResearchGate. URL: [Link]

  • Title: Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents. Source: PMC. URL: [Link]

  • Title: In silico Investigations, Design and Synthesis of Some Novel Quinazolinone Derivatives. Source: International Journal of Pharmaceutical Sciences Review and Research. URL: [Link]

  • Title: Full article: Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Source: Taylor & Francis. URL: [Link]

  • Title: New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Source: MDPI. URL: [Link]

Sources

Spectroscopic Differentiation Between N1- and N3-Substituted Quinazolinones: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug development, quinazolin-4-ones are privileged scaffolds found in numerous bioactive alkaloids and FDA-approved therapeutics. However, the functionalization of the quinazolinone core frequently presents a formidable regioselectivity challenge. Due to lactam-lactim tautomerism, alkylation of the quinazolinone core often yields a complex mixture of N1, N3, and O-alkylated regioisomers.

As a Senior Application Scientist, I frequently encounter research bottlenecks where analytical ambiguity between N1 and N3 isomers delays pipeline progression. Because these isomers share identical exact masses and highly similar fragmentation patterns, mass spectrometry alone is insufficient. This guide provides an authoritative, self-validating spectroscopic framework to definitively differentiate N1- and N3-substituted quinazolinones.

The Regioselectivity Challenge: Causality of Alkylation

Under basic conditions (e.g., using K₂CO₃, Cs₂CO₃, or NaH), the deprotonated quinazolinone acts as an ambident nucleophile[1]. The ratio of N1 to N3 alkylation is dictated by a delicate balance of kinetic versus thermodynamic control, solvent polarity, and the steric bulk of the electrophile. While the N3-alkylated isomer (the 4(3H)-quinazolinone) is typically the thermodynamic product, significant N1-alkylation (the 4(1H)-quinazolinone) can occur, particularly with sterically demanding alkyl halides or under specific biphasic conditions[1].

Relying on assumed regioselectivity based on literature precedent is a critical error. Every synthesized batch must be subjected to a rigorous, self-validating spectroscopic workflow.

1D NMR Spectroscopy: The First Line of Defense

Relying solely on ¹H NMR to differentiate N1 and N3 alkylation is a common pitfall. The chemical shifts of the N-alkyl protons (e.g., N-CH₃ or N-CH₂R) often overlap between the two isomers. Instead, ¹³C NMR provides a highly diagnostic, albeit sometimes subtle, differentiation[2].

  • N3-Alkylated Isomer (4(3H)-one): The C-4 carbonyl carbon is part of a cross-conjugated amide system. The lone pair on N3 directly donates electron density into the C-4 carbonyl, shielding it. Consequently, the C-4 signal typically resonates upfield at δ 157–162 ppm [3].

  • N1-Alkylated Isomer (4(1H)-one): The double bond is localized between C2 and N3. The N1 lone pair is conjugated with the aromatic ring and the C2=N3 bond, reducing its direct electron donation to the C-4 carbonyl. This gives the C-4 carbon a more vinylogous or ketone-like character, deshielding it and shifting the signal downfield to δ 168–170 ppm .

2D NMR Spectroscopy: The Self-Validating Gold Standard

To build a self-validating analytical system, 1D NMR hypotheses must be confirmed via 2D NMR. This eliminates ambiguity caused by solvent effects or unusual substituent shielding.

Heteronuclear Multiple Bond Correlation (HMBC)

HMBC experiments detect long-range carbon-proton couplings (³J_CH). This is the most definitive through-bond method for structural elucidation.

  • N3-Alkylation: The protons of the N3-alkyl group are three bonds away from both the C-2 carbon and the C-4 carbonyl carbon. Therefore, strong HMBC cross-peaks will be observed for both C-2 and C-4 [1].

  • N1-Alkylation: The protons of the N1-alkyl group are three bonds away from the C-2 carbon and the C-8a bridgehead carbon. Crucially, they are four bonds away from C-4. Thus, HMBC will show correlations to C-2 and C-8a, but NOT C-4 [1].

Nuclear Overhauser Effect Spectroscopy (NOESY)

NOESY experiments detect spatial proximity (< 5 Å) rather than through-bond coupling, providing a 3D conformational proof of structure.

  • N3-Alkylation: The N3-alkyl group is isolated from the aromatic ring. It will only show an NOE correlation with the H-2 proton (assuming C-2 is unsubstituted)[1].

  • N1-Alkylation: The N1 position is peri to the H-8 position on the fused benzene ring. An alkyl group at N1 is spatially very close to H-8, resulting in strong NOE correlations to both H-2 and H-8 [1].

Data Presentation: Spectroscopic Comparison Matrix
Spectroscopic MethodN3-Alkylated Isomer (4(3H)-one)N1-Alkylated Isomer (4(1H)-one)Causality / Mechanistic Rationale
¹³C NMR (C-4) ~157–162 ppm~168–170 ppmElectron donation from N3 shields C-4. N1 conjugation deshields C-4.
2D HMBC N-Alkyl to C-2 and C-4N-Alkyl to C-2 and C-8a³J_CH coupling distance dictates observable correlations.
2D NOESY N-Alkyl to H-2N-Alkyl to H-2 and H-8Spatial proximity (peri-position) of N1 to the aromatic H-8 proton.
IR (C=O Stretch) ~1660–1680 cm⁻¹~1690–1710 cm⁻¹Cross-conjugated amide (N3) vs. vinylogous amide/ketone character (N1).
Experimental Workflow: Synthesis & Spectroscopic Validation

To ensure reproducibility and analytical rigor, follow this step-by-step protocol for the isolation and characterization of quinazolinone regioisomers:

  • Reaction Setup: Dissolve the quinazolin-4-one core (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DMSO). Add the selected base (e.g., K₂CO₃ for thermodynamic preference, 1.5 eq) and stir for 30 minutes. Dropwise add the alkyl halide (1.2 eq) and heat to 80°C for 4-12 hours.

  • Reaction Quench & Extraction: Cool the mixture to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Chromatographic Isolation: Purify the crude mixture via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Note: The N1-alkylated and O-alkylated isomers typically exhibit higher Rf values (elute faster) than the more polar N3-alkylated isomer.

  • NMR Acquisition (The Self-Validating Step):

    • Dissolve the purified isolate in DMSO-d₆ or CDCl₃.

    • Acquire a standard ¹H and ¹³C{¹H} spectrum to check the C-4 shift.

    • Acquire a 2D HMBC spectrum (optimized for long-range couplings of ~8 Hz).

    • Acquire a 2D NOESY spectrum (mixing time of 300–500 ms depending on molecular weight).

  • Data Triangulation: Cross-reference the ¹³C C-4 shift with the HMBC and NOESY correlation maps to definitively assign the structure.

Logical Workflow Visualization

G Start Isolated Quinazolinone Alkyl Isomer C13 1D 13C NMR C-4 Carbonyl Shift Start->C13 HMBC 2D HMBC ³J_CH Correlations Start->HMBC NOESY 2D NOESY Spatial Proximity Start->NOESY N3_13C δ ~ 157-162 ppm C13->N3_13C N1_13C δ ~ 168-170 ppm C13->N1_13C N3_HMBC Correlates to C-2 & C-4 HMBC->N3_HMBC N1_HMBC Correlates to C-2 & C-8a HMBC->N1_HMBC N3_NOESY Correlates to H-2 only NOESY->N3_NOESY N1_NOESY Correlates to H-2 & H-8 NOESY->N1_NOESY N3_Final Confirmed N3-Alkylated Quinazolin-4(3H)-one N3_13C->N3_Final N1_Final Confirmed N1-Alkylated Quinazolin-4(1H)-one N1_13C->N1_Final N3_HMBC->N3_Final N1_HMBC->N1_Final N3_NOESY->N3_Final N1_NOESY->N1_Final

Decision matrix for the spectroscopic differentiation of N1 and N3 quinazolinone regioisomers.

References
  • N- and / or O- Alkylation of Quinazolinone Derivatives Organic & Medicinal Chemistry International Journal[Link]

  • Ophiuroidine, the first indolo[2,1-b]quinazoline alkaloid from the Caribbean brittle star Ophiocoma riisei Darwin / Africa Museum[Link]

  • Pd/C as an Efficient Heterogeneous Catalyst for Carbonylative Four-Component Synthesis of 4(3H)-Quinazolinones Royal Society of Chemistry[Link]

  • Product Class 13: Quinazolines Thieme E-Books & E-Journals[Link]

Sources

Comparative Stability Profiling of Quinazolinone Ester Derivatives Under Physiological Conditions

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Quinazolinones are privileged pharmacophores in medicinal chemistry, forming the core of numerous biologically active compounds and natural alkaloids[1]. While the quinazolinone ring itself exhibits robust chemical stability against oxidation and reduction[1], functionalization of this core via esterification is a common strategy to enhance solubility, improve permeability, or design targeted prodrugs[2].

However, the ester bond introduces a critical metabolic liability. Understanding and tuning the stability of quinazolinone esters under physiological conditions—specifically in aqueous buffer, plasma, and liver microsomes—is essential. If an ester hydrolyzes too rapidly in plasma, the active moiety may precipitate or cause systemic off-target toxicity; if it is too stable, the prodrug will fail to release the active payload at the target site[3]. As an Application Scientist, I have designed this guide to objectively compare the physiological stability of various quinazolinone esters and provide the self-validating experimental workflows required to profile them.

Mechanistic Causality: Ester Structure vs. Physiological Stability

The hydrolysis rate of quinazolinone esters is not arbitrary; it is governed by a delicate interplay of steric hindrance, electronic effects, and enzymatic affinity.

  • Aliphatic Esters (e.g., Methyl, Ethyl) : These are highly susceptible to rapid enzymatic cleavage by carboxylesterases (CES1 in the liver, CES2 in the intestine/plasma) and butyrylcholinesterase (BChE)[4]. They often exhibit significant species differences, hydrolyzing much faster in rodent plasma than in human plasma, which can severely confound preclinical pharmacokinetic (PK) scaling[4].

  • Sterically Hindered Esters (e.g., tert-Butyl) : The bulky tert-butyl group physically blocks the catalytic triad of serine hydrolases. These esters show excellent plasma stability and rely primarily on slow, CYP450-mediated oxidative dealkylation in the liver rather than direct hydrolysis.

  • Aromatic Esters (e.g., Phenyl) : The electron-withdrawing nature of the phenyl ring makes the carbonyl carbon highly electrophilic. This leads to increased susceptibility to both base-catalyzed chemical hydrolysis (even at physiological pH 7.4) and rapid enzymatic cleavage.

  • Amino Acid Esters (e.g., L-Valyl) : Designed as targeted bioconjugates, these esters exploit solute carrier transporters (like PEPT1) for cellular uptake and are specifically hydrolyzed by intracellular CES2[5]. They offer a controlled release profile, balancing systemic plasma stability with rapid intracellular activation[5].

MetabolicPathway cluster_enzymes Physiological Esterases Prodrug Quinazolinone Ester (Prodrug) CES1 Carboxylesterase 1 (CES1) [Hepatic] Prodrug->CES1 Liver Cleavage CES2 Carboxylesterase 2 (CES2) [Intestinal/Plasma] Prodrug->CES2 GI/Plasma Cleavage BChE Butyrylcholinesterase (BChE) [Plasma] Prodrug->BChE Plasma Cleavage Metabolites Oxidative Metabolites (CYP450) Prodrug->Metabolites Hepatic Oxidation (Phase I) Active Active Quinazolinone (Carboxylic Acid/Hydroxyl) CES1->Active CES2->Active BChE->Active

Figure 1: Enzymatic hydrolysis pathways of quinazolinone esters into active moieties.

Comparative Data: Stability Profiles of Quinazolinone Esters

To objectively compare performance, the following table synthesizes the stability metrics of four representative quinazolinone ester classes. Data is normalized to standard human in vitro models.

Quinazolinone DerivativeEster TypePBS (pH 7.4)

(h)
Human Plasma

(min)
HLM

(µL/min/mg)
Primary Clearance Mechanism
Compound A Methyl Ester> 4815.285.4Rapid CES1/CES2 & BChE hydrolysis
Compound B tert-Butyl Ester> 48> 24012.1Steric hindrance blocks esterases; slow CYP oxidation
Compound C Phenyl Ester12.54.8145.2Chemical instability + rapid enzymatic cleavage
Compound D L-Valyl Ester> 4845.632.8Targeted CES2 cleavage; PEPT1 transport

(Note:


 = Half-life; HLM = Human Liver Microsomes; 

= Intrinsic Clearance)

Experimental Methodology: Self-Validating Protocols

A stability protocol is only as reliable as its controls. The following workflows are designed as self-validating systems. The inclusion of a zero-time point (


) verifies compound solubility and prevents artifacts from instantaneous degradation. The use of cold acetonitrile (MeCN) containing an internal standard (IS) instantly denatures proteins, halting enzymatic activity and ensuring the LC-MS/MS readout reflects the exact kinetic state at the time of quenching.

Workflow A Compound Incubation (Plasma/HLM/PBS) B Time-Course Sampling (0-120 min) A->B C Quenching & Protein Ppt. (Cold MeCN + IS) B->C Aliquot withdrawal D Centrifugation (14,000 x g) C->D Stop reaction E LC-MS/MS Analysis D->E Supernatant F Kinetic Modeling (t1/2, CLint) E->F Peak Area Ratio

Figure 2: Self-validating high-throughput LC-MS/MS workflow for stability profiling.

Protocol 1: Plasma Stability Assay

Objective: Determine the susceptibility of the ester to plasma hydrolases (e.g., BChE, CES2).

  • Preparation : Pre-warm pooled human plasma (adjusted to pH 7.4) to 37°C for 10 minutes.

  • Spiking : Spike the quinazolinone ester (from a 10 mM DMSO stock) into the plasma to achieve a final concentration of 1 µM. Causality: Final DMSO must be ≤ 0.1% to prevent solvent-induced enzyme inhibition.

  • Time-Course Sampling : Incubate the mixture at 37°C with gentle shaking. At designated time points (0, 15, 30, 60, and 120 min), withdraw a 50 µL aliquot.

  • Quenching : Immediately transfer the aliquot into 200 µL of ice-cold MeCN containing a stable-isotope-labeled internal standard. Causality: The 4x volume of cold organic solvent forces rapid protein precipitation, locking the kinetic state.

  • Control Validation : Run Procaine concurrently as a positive control for plasma esterase activity. To differentiate chemical vs. enzymatic hydrolysis, run a parallel incubation containing 1 mM Sodium Fluoride (NaF), a broad-spectrum esterase inhibitor[4].

  • Processing : Centrifuge at 14,000 × g for 10 min at 4°C. Transfer the supernatant for LC-MS/MS analysis.

Protocol 2: Liver Microsomal Stability Assay (HLM)

Objective: Assess hepatic metabolic clearance (both CYP450 oxidation and CES1 hydrolysis).

  • Matrix Setup : Prepare a 1 mg/mL suspension of Human Liver Microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Pre-incubation : Add the quinazolinone ester (1 µM final) and pre-incubate at 37°C for 5 minutes.

  • Initiation : Initiate the reaction by adding NADPH (1 mM final). Causality: NADPH is the obligate cofactor for CYP450 enzymes. Running a parallel "-NADPH" control isolates esterase-mediated hydrolysis from CYP-mediated oxidation.

  • Sampling & Quenching : Withdraw 50 µL aliquots at 0, 5, 15, 30, and 60 min, quenching instantly in 200 µL cold MeCN + IS.

  • Data Analysis : Plot the natural log of the remaining peak area ratio vs. time. Calculate the elimination rate constant (

    
    ), half-life (
    
    
    
    ), and intrinsic clearance (
    
    
    ).

Conclusion

The esterification of quinazolinones is not a one-size-fits-all approach. By strategically selecting the ester moiety—ranging from labile methyl esters to stable tert-butyl or targeted amino acid esters—drug developers can precisely calibrate the physiological half-life and tissue distribution of their candidates. Rigorous, well-controlled in vitro stability profiling remains the cornerstone of translating these chemical modifications into viable clinical therapeutics.

References

  • Title: In vitro stability and metabolism of O2', O3', O5'-tri-acetyl-N6-(3-hydroxylaniline) adenosine in rat, dog and human plasma: chemical hydrolysis and role of plasma esterases Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Quinazolinones, the Winning Horse in Drug Discovery Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: Peptide–Drug Conjugates as Next-Generation Therapeutics: Exploring the Potential and Clinical Progress Source: MDPI (Pharmaceutics) URL: [Link]

  • Title: Stereoselective design of amino acid bioconjugates: targeting strategies and physicochemical optimization Source: RSC Publishing (RSC Medicinal Chemistry) URL: [Link]

  • Title: Metabolic Efficacy of Phosphate Prodrugs and the Remdesivir Paradigm Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Safety Operating Guide

Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and RCRA-Compliant Disposal of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

As a Senior Application Scientist, I frequently oversee the integration of novel heterocyclic building blocks into high-throughput medicinal chemistry workflows. Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate is a highly versatile quinazolinone derivative used extensively in drug development. However, its structural properties—specifically the biologically active nitrogenous core and the reactive ester moiety—demand rigorous, mechanistic-driven safety and disposal protocols.

This guide provides a self-validating, step-by-step operational framework for the safe handling, segregation, and disposal of this compound, ensuring full compliance with Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) standards 1.

Physicochemical Profiling and Hazard Causality

Before executing any disposal protocol, it is critical to understand the molecular behavior of the waste. The physicochemical properties dictate the logistical handling of the material.

Table 1: Physicochemical & Hazard Profile

ParameterValueOperational Implication
Chemical Name Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetateFull, unabbreviated name is legally required on all hazardous waste manifests.
Molecular Formula C₁₁H₁₀N₂O₃Contains nitrogen; classify as NPS (Nitrogen/Phosphorus/Sulfur) waste if applicable locally.
Molecular Weight 218.21 g/mol Standard organic solid; prone to aerosolization if milled or swept dry.
Solubility DCM, EtOAc, DMF, DMSODictates the liquid waste stream (Halogenated vs. Non-Halogenated).
Reactivity Ester hydrolysis under strong acid/baseDo not mix waste with concentrated acids (e.g., HNO₃) or bases (e.g., NaOH).

Mechanistic Grounding for Segregation: The quinazolinone scaffold is designed to interact with biological targets. Consequently, environmental release via sink drains is universally prohibited, as nitrogenous heterocycles are often recalcitrant to standard municipal wastewater biological treatment and can accumulate in aquatic ecosystems 2.

Furthermore, the methyl acetate group is an electrophilic center. If this compound is inadvertently disposed of in a waste carboy containing strong aqueous bases, it will undergo rapid saponification. This reaction generates methanol (increasing the flammability of the waste stream) and the corresponding carboxylate salt, potentially causing exothermic pressure buildup in sealed containers. Therefore, maintaining a neutral pH (6–9) in mixed waste streams is a critical, self-validating safety step prior to sealing any waste carboy.

Mandatory Visualization: Waste Segregation Logic

Proper segregation prevents dangerous chemical incompatibilities and ensures regulatory compliance. The following decision tree outlines the exact workflow for categorizing waste containing Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate.

WasteWorkflow Start Waste Generation: Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate State Physical State? Start->State Solid Solid Powder / Contaminated PPE State->Solid Solid Liquid Liquid Solution / Reaction Mixture State->Liquid Dissolved SolidContainer HDPE Solid Waste Container Label: Toxic Organic Solid Solid->SolidContainer Solvent Carrier Solvent? Liquid->Solvent Halogenated Halogenated (e.g., DCM, Chloroform) Solvent->Halogenated Yes NonHalogenated Non-Halogenated (e.g., EtOAc, DMF, DMSO) Solvent->NonHalogenated No Incineration Licensed RCRA High-Temp Incineration (Cradle-to-Grave Compliance) Halogenated->Incineration NonHalogenated->Incineration SolidContainer->Incineration

Fig 1: RCRA-compliant waste segregation workflow for quinazolinone derivatives.

Step-by-Step Operational Methodologies

Protocol A: Routine Laboratory Disposal Workflow

Objective: Safely transfer and manifest reaction waste or expired stock for high-temperature incineration. Validation Check: Ensure the waste container is chemically compatible (High-Density Polyethylene [HDPE] is required for organic solids/liquids) and structurally sound. Verify the pH of any aqueous mixtures is between 6 and 9 before sealing.

  • State Determination: Assess whether the waste is a dry powder, a contaminated consumable (e.g., pipette tips, weighing paper), or dissolved in a solvent.

  • Solvent Segregation (For Liquids):

    • If dissolved in halogenated solvents (e.g., dichloromethane), transfer the mixture to the "Halogenated Organic Waste" carboy.

    • If dissolved in non-halogenated solvents (e.g., ethyl acetate, DMSO), transfer to the "Non-Halogenated Organic Waste" carboy.

  • Solid Waste Collection (For Powders/Consumables):

    • Place solid residues and contaminated PPE into a designated, puncture-resistant HDPE solid waste container.

  • Prohibition of Evaporation: Under no circumstances should liquid waste be left in a fume hood to evaporate. EPA and institutional EHS regulations mandate that evaporation is an illegal method of hazardous waste disposal 3.

  • Labeling and Accumulation:

    • Attach an institutional Hazardous Waste tag immediately upon adding the first drop/gram of waste.

    • Write the full chemical name: "Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate". Do not use abbreviations, acronyms, or chemical structures on the tag.

    • Store in a designated Satellite Accumulation Area (SAA) utilizing secondary containment.

  • Manifesting: Once the container is full, or reaches the 180-day regulatory limit, seal the container and submit a pickup request to your EHS department for RCRA-compliant high-temperature incineration 1.

Protocol B: Accidental Spill Remediation

Objective: Contain and neutralize a dry powder or dissolved spill of the compound without aerosolization or personnel exposure. Validation Check: The area is considered decontaminated only when no visible residue remains and a final solvent wipe of the surface shows no UV-active compounds under a portable 254 nm lamp.

  • Isolation & PPE: Evacuate non-essential personnel from the immediate area. Don a fitted lab coat, safety goggles, double nitrile gloves, and a particulate respirator (N95 or higher) if dry powder has aerosolized.

  • Dampening (For Solid Spills): To prevent dust generation, gently mist the solid powder with a compatible, low-volatility solvent (e.g., water or a small amount of isopropanol). Do not dry-sweep under any circumstances.

  • Absorption: Cover the dampened powder or liquid spill with an inert, non-combustible absorbent material (e.g., vermiculite, perlite, or commercial spill pads).

  • Collection: Use a non-sparking scoop to transfer the absorbed material into a wide-mouth, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill surface with a detergent solution, followed by a wipe-down with ethanol. Dispose of all cleaning materials as solid hazardous waste.

References

  • Vanderbilt University Medical Center. "Laboratory Guide for Managing Chemical Waste." Available at:[Link]

  • Dartmouth College Environmental Health & Safety. "Hazardous Waste Disposal Guide - Research Areas - Policies." Available at: [Link]

Sources

Comprehensive Guide to Personal Protective Equipment (PPE) for Handling Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate. As a novel quinazoline derivative, this compound's specific toxicological properties are not fully characterized. Therefore, a conservative and rigorous approach to safety is paramount, treating the substance as potentially hazardous.[1] This document outlines the necessary personal protective equipment (PPE), engineering controls, and operational protocols to ensure a safe laboratory environment.

Hazard Assessment: The Precautionary Principle

Given the absence of a specific Safety Data Sheet (SDS) for Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate, its handling requires adherence to the precautionary principle. This involves treating it as a substance with potential for high toxicity, carcinogenicity, and mutagenicity.[1] Quinazoline derivatives as a class are biologically active, and it is prudent to assume the parent compound is at least as hazardous as its derivatives.[2][3] Therefore, all handling procedures must be designed to minimize or eliminate exposure.

Assumed Hazard Profile:

PropertyAssumption for HandlingRationale
Physical State Solid, crystalline powderPotential for aerosolization and dust inhalation.[1]
Acute Toxicity Assume high toxicity (oral, dermal, inhalation)Lack of specific data necessitates a conservative approach.[1]
Eye Irritation Assumed to be a serious eye irritantMany chemical compounds, including related acetates, can cause serious eye irritation.[4][5][6]
Skin Irritation Assumed to be a skin irritantDirect contact with chemical powders can cause irritation.[4]
Carcinogenicity/Mutagenicity Treat as a potential carcinogen/mutagenA standard precaution for novel chemical entities.[1][2]

Engineering Controls: The First Line of Defense

Before considering personal protective equipment, robust engineering controls must be in place to minimize exposure.

  • Chemical Fume Hood: All weighing, handling, and dissolution of Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate powder must be conducted within a certified chemical fume hood.[7] This is crucial to protect researchers from inhaling harmful airborne particles.[1]

  • Ventilation: The laboratory should have a well-maintained ventilation system to prevent the accumulation of any potential vapors or dust.[8]

  • Designated Work Area: A specific area within the lab should be designated for handling this compound to prevent cross-contamination.[2]

Personal Protective Equipment (PPE): A Multi-Layered Approach

A comprehensive PPE ensemble is mandatory for all personnel handling Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Core PPE Requirements

The following table outlines the minimum required PPE for handling this compound in solid and liquid forms.

PPE ComponentSpecificationRationale for Use
Hand Protection Nitrile or Neoprene Gloves (double-gloving recommended)To prevent skin contact with the chemical.[1][2] Check manufacturer's guidelines for breakthrough times with solvents used.
Eye Protection Chemical Safety Goggles or a Face ShieldTo protect eyes from splashes of solutions or airborne particles of the solid compound.[1][9][10]
Body Protection Fully-fastened Laboratory CoatTo protect skin and personal clothing from contamination.[1][7]
Respiratory Protection N95 or higher-rated respiratorTo prevent inhalation of fine particles, especially when handling the powder outside of a fume hood is unavoidable.[1]
Step-by-Step PPE Protocol: Donning and Doffing

Correctly putting on (donning) and taking off (doffing) PPE is critical to prevent contamination.

Donning Sequence:

  • Lab Coat: Put on a clean, fully-fastened lab coat.

  • Inner Gloves: Don the first pair of nitrile or neoprene gloves.

  • Respirator (if required): Perform a fit check to ensure a proper seal.

  • Eye Protection: Put on chemical safety goggles or a face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring they extend over the cuffs of the lab coat.

Doffing Sequence (to be performed in a designated area):

  • Outer Gloves: Remove the outer pair of gloves, peeling them off without touching the outside surface. Dispose of them in the designated hazardous waste container.

  • Lab Coat: Remove the lab coat by rolling it inside out, avoiding contact with the contaminated exterior. Place it in a designated receptacle for laundering or disposal.

  • Eye Protection: Remove eye protection from the back to the front.

  • Respirator (if used): Remove the respirator.

  • Inner Gloves: Remove the inner pair of gloves, again without touching the outer surface.

  • Hand Hygiene: Immediately wash hands thoroughly with soap and water.

Below is a workflow diagram illustrating the safe handling procedure from preparation to disposal.

Workflow for Handling Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal prep_area Ensure work area is clean and decontaminated check_hood Verify fume hood is operational prep_area->check_hood gather_ppe Assemble all required PPE check_hood->gather_ppe don_ppe Don PPE in correct sequence gather_ppe->don_ppe weigh Weigh solid compound don_ppe->weigh dissolve Dissolve in appropriate solvent weigh->dissolve transfer Transfer solution to reaction vessel dissolve->transfer decontaminate Decontaminate work surfaces transfer->decontaminate solid_waste Dispose of contaminated solids (gloves, tips) in hazardous waste decontaminate->solid_waste liquid_waste Collect liquid waste in a labeled, sealed hazardous waste bottle solid_waste->liquid_waste doff_ppe Doff PPE in correct sequence liquid_waste->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: Workflow for handling novel chemical compounds.[1]

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with water for at least 15 minutes. Seek immediate medical attention.[2]

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]

  • Spill: For a small spill, and if you are trained to do so, use an appropriate spill kit while wearing full PPE. For large spills, evacuate the laboratory and contact the institution's environmental health and safety office.[1]

Disposal Plan

All waste generated from handling Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate must be treated as hazardous waste.

  • Solid Waste: All contaminated disposables (e.g., gloves, weighing paper, pipette tips) must be placed in a designated and clearly labeled hazardous waste container.[1]

  • Liquid Waste: Solutions containing the compound and any rinsate from cleaning glassware should be collected in a labeled, sealed hazardous waste bottle.[1][11] Do not dispose of this chemical down the drain.[11]

  • Container Decontamination: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[11]

  • Waste Management: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[11] Engage a licensed chemical waste disposal company for final removal.[11]

The following diagram outlines the decision-making process for waste segregation and disposal.

Waste Disposal Protocol cluster_generation Waste Generation cluster_segregation Segregation cluster_disposal Disposal Path start Waste Generated from Handling solid Solid Waste (Gloves, Tips, etc.) start->solid liquid Liquid Waste (Solutions, Rinsate) start->liquid empty Empty Containers start->empty solid_bin Designated Hazardous Solid Waste Bin solid->solid_bin liquid_bottle Labeled Hazardous Liquid Waste Bottle liquid->liquid_bottle triple_rinse Triple Rinse with Solvent empty->triple_rinse disposal_company Licensed Waste Disposal Service solid_bin->disposal_company liquid_bottle->disposal_company rinsate Collect Rinsate as Hazardous Liquid Waste triple_rinse->rinsate rinsate->liquid_bottle

Caption: Waste segregation and disposal workflow.

By adhering to these stringent safety protocols, researchers can confidently handle Methyl 2-(4-oxoquinazolin-1(4H)-yl)acetate while minimizing risks to themselves and the environment.

References

  • A Guide to the Safe Handling and Management of Novel Research Compounds - Benchchem.
  • The Importance of Chemical Safety in R&D Labs - Wilco Prime.
  • Novel Chemicals with Unknown Hazards SOP.
  • Proper Disposal of 6-Nitroquinazoline: A Guide for Labor
  • Safety data sheet - Methyl acet
  • Quinazoline - Szabo-Scandic.
  • Life-Changing Safety Tips for Handling Labor
  • Chemical Safety in Laboratories: Best Practices for Handling and Storage to Ensure Personnel Safety and Prevent Accidents.
  • Personal Protective Equipment | US EPA.
  • SAFETY D
  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager.
  • Safety D
  • Quinazoline derivatives & pharmacological activities: a review - SciSpace.
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista.
  • Safety D
  • Methyl Acetate - Safety D
  • Quinazoline derivatives: synthesis and bioactivities - PMC.
  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - Frontiers.
  • PPE for Chemical Handling: A Quick Guide | Healthy Bean.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.